molecular formula C12H14N2O B1271648 (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol CAS No. 58789-53-0

(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol

Cat. No.: B1271648
CAS No.: 58789-53-0
M. Wt: 202.25 g/mol
InChI Key: JMWWSNPRAOYPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3,5-dimethyl-1-phenylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9-12(8-15)10(2)14(13-9)11-6-4-3-5-7-11/h3-7,15H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWWSNPRAOYPSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368880
Record name (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58789-53-0
Record name (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol, a pyrazole derivative of interest in medicinal chemistry and drug discovery. The document details the necessary starting materials, key chemical transformations, and experimental protocols. Quantitative data is presented in tabular format for clarity, and the synthesis pathway is visualized using a logical workflow diagram.

Introduction

Pyrazole-containing compounds are a significant class of heterocyclic molecules that form the core scaffold of numerous pharmaceuticals.[1][2][3][4] These derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[5][6] The title compound, this compound, is a functionalized pyrazole with potential as a key intermediate in the synthesis of more complex, biologically active molecules. This guide outlines a reliable and well-documented multi-step synthesis of this compound.

Overall Synthesis Pathway

The synthesis of this compound is typically achieved through a three-step process, commencing with the formation of the pyrazole core, followed by formylation at the 4-position, and concluding with the reduction of the resulting aldehyde to the desired primary alcohol.

Synthesis_Pathway cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Aldehyde Reduction acetylacetone Acetylacetone pyrazole_core 3,5-dimethyl-1-phenyl-1H-pyrazole acetylacetone->pyrazole_core Condensation phenylhydrazine Phenylhydrazine phenylhydrazine->pyrazole_core Condensation aldehyde 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde pyrazole_core->aldehyde Formylation vilsmeier_reagent Vilsmeier Reagent (POCl3, DMF) vilsmeier_reagent->aldehyde final_product This compound aldehyde->final_product Reduction reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->final_product

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole

The initial step involves the condensation of a 1,3-dicarbonyl compound, acetylacetone, with phenylhydrazine to form the pyrazole ring.

Protocol: A round-bottom flask (25 mL) is charged with acetylacetone (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol (10 mL). A catalytic amount of a suitable catalyst, such as cerium(IV) ammonium nitrate, can be added, and the mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography over silica gel.[5]

Step 2: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Formylation)

This step introduces a formyl group at the C4 position of the pyrazole ring, which is an electron-rich position susceptible to electrophilic substitution.

Protocol: To a cold solution of N,N-dimethylformamide (DMF) (1.46 g, 20 mmol), freshly distilled phosphorus oxychloride (POCl₃) (1.54 g, 10 mmol) is added with stirring over a period of 30 minutes. A solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in DMF (15 ml) is added dropwise while maintaining the temperature between 273–278 K (0–5 °C). The resulting mixture is heated under reflux for 1 hour, then cooled and poured with continuous stirring into crushed ice. After 15 minutes, the precipitate is filtered and crystallized from aqueous ethanol to yield the product as needles.[7]

Step 3: Synthesis of this compound (Aldehyde Reduction)

The final step is the reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones.[8][9]

Protocol: In a round-bottomed flask, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol) is dissolved in a suitable solvent such as methanol or a mixture of THF and methanol. The solution is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄) (1.2-1.5 equivalents) is added portion-wise with stirring. The reaction mixture is stirred at room temperature for a specified time (typically 1-4 hours), and the progress is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of water or a dilute acid (e.g., 1N HCl) at 0 °C. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product. Purification can be achieved by column chromatography or recrystallization.[9]

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediates.

Table 1: Reaction Yields

StepProductStarting MaterialTypical Yield (%)
1. Pyrazole Synthesis3,5-dimethyl-1-phenyl-1H-pyrazoleAcetylacetone and Phenylhydrazine>90
2. Vilsmeier-Haack Formylation3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde3,5-dimethyl-1-phenyl-1H-pyrazole69[7]
3. Aldehyde ReductionThis compound3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde75-95 (estimated)

Table 2: Spectroscopic Data for 3,5-dimethyl-1-phenyl-1H-pyrazole [10]

TypeData
¹H NMR (200 MHz, CDCl₃)δ: 7.46-7.33 (m, 4H), 7.29 -7.19 (m, 1H), 5.90 (s, 1H), 2.25 (s, 6H)
¹³C NMR (50 MHz, CDCl₃)δ: 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8

Table 3: Spectroscopic Data for 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde [11]

TypeData
¹H NMR (600 MHz, CDCl₃)δ: 8.56 (s, C=CH), 7.52 (d, J = 3.6 Hz, CHaromatic), 7.50 (d, J = 1.8 Hz, CHaromatic), 7.45 (dd, J = 3.0, 2.8 Hz, CHaromatic), 7.43 (dd, J =1.2, 1.8 Hz , CHaromatic), 7.24 (dd, J =1.4, 1.6 Hz, CHaromatic) 4.56 (t, J = 3.6 Hz, CH₃-CH₂-N), 2.37 (s, -CH₃), 2.28 (s, -CH₃), 1.34 (q, J = 6.0 Hz, CH₃-CH₂-N)
¹³C NMR (600 MHz, CDCl₃)δ: 178.94, 160.84, 158.29, 152.91, 150.40, 145.19, 138.46, 129.34, 128.69, 125.04, 117.63, 114.45, 43.92, 43.50, 14.63, 13.55, 12.70, 12.43
IR (KBr) νmax cm⁻¹: 2979 (C-Haromatic), 2926 (C-Haliphatic) 1694 (C=O), 1568 (C=C), 1194 (C-N), 1172 (C=S)

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis of this compound.

Experimental_Workflow start Start step1 Step 1: Pyrazole Synthesis (Condensation) start->step1 purification1 Purification 1 (Column Chromatography) step1->purification1 step2 Step 2: Formylation (Vilsmeier-Haack) purification2 Purification 2 (Crystallization) step2->purification2 step3 Step 3: Reduction (NaBH4) purification3 Purification 3 (Column Chromatography/Recrystallization) step3->purification3 characterization1 Characterization 1 (TLC, NMR) purification1->characterization1 characterization2 Characterization 2 (TLC, NMR, IR, MP) purification2->characterization2 characterization3 Characterization 3 (TLC, NMR, IR) purification3->characterization3 characterization1->step2 characterization2->step3 end Final Product characterization3->end

References

An In-Depth Technical Guide to the Physicochemical Properties of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol is a heterocyclic alcohol belonging to the pyrazole class of compounds. The pyrazole scaffold is a significant pharmacophore in modern drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an illustrative representation of its potential mechanism of action within the context of kinase inhibition, a common target for pyrazole-based therapeutics.

Physicochemical Properties

PropertyValueSource / Citation
Molecular Formula C₁₂H₁₄N₂O[1]
Molecular Weight 202.25 g/mol [1]
CAS Number 58789-53-0[1]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Density Data not available
pKa Data not available
LogP Data not available (predicted values vary)
Solubility Data not available
Purity (Commercial) ≥97%[1]

Synthesis and Characterization

The synthesis of this compound can be achieved through a two-step process involving the formylation of 3,5-dimethyl-1-phenyl-1H-pyrazole via the Vilsmeier-Haack reaction, followed by the reduction of the resulting aldehyde.

Experimental Protocols

Step 1: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)

This procedure is adapted from established protocols for the formylation of activated aromatic rings.

  • Materials:

    • 3,5-dimethyl-1-phenyl-1H-pyrazole

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Crushed ice

    • Sodium bicarbonate solution (saturated)

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Dropping funnel

    • Reflux condenser

    • Ice bath

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The formation of the Vilsmeier reagent is exothermic. Maintain the temperature below 10 °C.

    • Once the addition is complete, add a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole in a minimal amount of DMF to the reaction mixture.

    • After the addition, remove the ice bath and heat the reaction mixture at 60-70 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • A solid precipitate of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde should form. Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound (Reduction of Aldehyde)

This protocol describes a standard reduction of an aldehyde to a primary alcohol using sodium borohydride.

  • Materials:

    • 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

    • Methanol (MeOH) or Ethanol (EtOH)

    • Sodium borohydride (NaBH₄)

    • Distilled water

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • Dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution. The addition is typically exothermic.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Quench the reaction by the slow addition of distilled water.

    • Remove the bulk of the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent under reduced pressure to yield the crude this compound.

    • The product can be further purified by column chromatography on silica gel or by recrystallization.

Characterization Methods

The structural confirmation of the synthesized this compound would be performed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, singlets for the two methyl groups on the pyrazole ring, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton (which may exchange with D₂O).

    • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbons of the pyrazole and phenyl rings, the two methyl carbons, and the methylene carbon of the hydroxymethyl group.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.

    • Characteristic peaks for C-H stretching of the aromatic and methyl groups will be observed around 2850-3100 cm⁻¹.

    • C=C and C=N stretching vibrations of the pyrazole and phenyl rings are expected in the 1400-1600 cm⁻¹ region.

    • A C-O stretching band will be present around 1000-1200 cm⁻¹.

  • Mass Spectrometry (MS):

    • Mass spectrometry will be used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 202.25 g/mol should be observed.

Biological Context and Potential Mechanism of Action

While the specific biological targets of this compound have not been extensively reported, the pyrazole scaffold is a well-established privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[2][3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Many pyrazole-containing drugs function as ATP-competitive inhibitors of protein kinases.[2] They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby interrupting the downstream signaling cascade.

Illustrative Signaling Pathway: Kinase Inhibition

The following diagram illustrates the general mechanism of action for a pyrazole-based kinase inhibitor.

Kinase_Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrazole Derivative ATP ATP Kinase_Active Active Kinase ATP->Kinase_Active Phospho_Substrate Phosphorylated Substrate Kinase_Active->Phospho_Substrate Phosphorylation Substrate Substrate Protein Substrate->Kinase_Active Downstream Downstream Signaling Phospho_Substrate->Downstream Pyrazole This compound (or similar pyrazole derivative) Kinase_Inactive Inactive Kinase Pyrazole->Kinase_Inactive Binds to ATP Pocket No_Phosphorylation No Phosphorylation Kinase_Inactive->No_Phosphorylation Blocked_Signaling Blocked Downstream Signaling No_Phosphorylation->Blocked_Signaling

General mechanism of pyrazole-based kinase inhibition.
Experimental Workflow for Synthesis and Characterization

The logical flow for the synthesis and confirmation of this compound is depicted below.

Synthesis_Workflow cluster_characterization Characterization Start 3,5-dimethyl-1-phenyl-1H-pyrazole Vilsmeier Vilsmeier-Haack Reaction (DMF, POCl₃) Start->Vilsmeier Aldehyde 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde Vilsmeier->Aldehyde Reduction Reduction (NaBH₄, MeOH) Aldehyde->Reduction Product This compound Reduction->Product Purification Purification (Recrystallization or Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product NMR NMR ('H, ¹³C) Final_Product->NMR Structural Confirmation IR FTIR Final_Product->IR Structural Confirmation MS Mass Spectrometry Final_Product->MS Structural Confirmation

References

Spectroscopic and Synthetic Profile of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol. The information is compiled to assist researchers in the fields of medicinal chemistry, synthetic chemistry, and drug development in the characterization and utilization of this pyrazole derivative.

Spectroscopic Data

Predicted ¹H NMR Data
Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Phenyl-H (ortho)7.40 - 7.50m-
Phenyl-H (meta, para)7.20 - 7.35m-
-CH₂OH~4.5s-
-OHVariable (broad s)s-
3-CH₃~2.25s-
5-CH₃~2.20s-
Predicted ¹³C NMR Data
Carbon Expected Chemical Shift (δ, ppm)
C=O (precursor)~185.0
Pyrazole C3, C5~148.0, ~139.0
Phenyl C (ipso)~138.0
Phenyl CH~129.0, ~128.0, ~125.0
Pyrazole C4~115.0
-CH₂OH~55.0
3-CH₃, 5-CH₃~14.0, ~12.0
Predicted Infrared (IR) Spectroscopy Data
Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol)3600 - 3200Broad
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Medium
C=N stretch (pyrazole)~1600Medium
C=C stretch (aromatic)~1500, ~1450Medium
C-O stretch (alcohol)~1050Strong
Mass Spectrometry Data

The predicted mass spectrometry data for the [M+H]⁺ adduct of this compound (C₁₂H₁₄N₂O) is presented below.

Adduct Calculated m/z
[M+H]⁺203.1179
[M+Na]⁺225.0998

Experimental Protocols

The synthesis of this compound can be achieved in a two-step process from the readily available starting material, 3,5-dimethyl-1-phenyl-1H-pyrazole. The first step involves a Vilsmeier-Haack formylation to introduce the aldehyde group at the 4-position of the pyrazole ring. The subsequent step is the reduction of the aldehyde to the desired primary alcohol.

Step 1: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

This procedure is adapted from the Vilsmeier-Haack formylation of pyrazoles.

Materials:

  • 3,5-dimethyl-1-phenyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Aqueous ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (2.0 eq) in an ice bath.

  • Slowly add phosphorus oxychloride (1.0 eq) to the cooled DMF with continuous stirring over a period of 30 minutes to form the Vilsmeier reagent.

  • Prepare a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.0 eq) in a minimal amount of N,N-dimethylformamide.

  • Add the pyrazole solution dropwise to the Vilsmeier reagent, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 1 hour.

  • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • The resulting precipitate of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is collected by filtration.

  • The crude product can be purified by recrystallization from aqueous ethanol.

Step 2: Synthesis of this compound

This is a standard reduction of an aldehyde to a primary alcohol using sodium borohydride.

Materials:

  • 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • Diethyl ether or Ethyl acetate for extraction

Procedure:

  • Dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the solution. The addition should be controlled to manage the effervescence.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel if necessary.

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway from the starting pyrazole to the final methanol product.

G start 3,5-dimethyl-1-phenyl-1H-pyrazole reagent1 Vilsmeier Reagent (DMF, POCl₃) start->reagent1 intermediate 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde reagent1->intermediate Vilsmeier-Haack Formylation reagent2 NaBH₄ Methanol intermediate->reagent2 product This compound reagent2->product Reduction

Caption: Synthetic pathway for this compound.

Technical Guide: (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol (CAS 58789-53-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol, with CAS number 58789-53-0, is a pyrazole derivative that serves as a valuable synthetic intermediate in medicinal chemistry and materials science. The pyrazole nucleus is a core scaffold in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1][2][3][4][5] This technical guide provides a comprehensive overview of the synthesis, and physicochemical properties of this compound, intended to assist researchers in its application for the development of novel molecules.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below.

PropertyValueReference
CAS Number 58789-53-0N/A
Molecular Formula C₁₂H₁₄N₂O[6]
Molecular Weight 202.25 g/mol [6]
Appearance Not specified (likely a solid)N/A
Purity ≥97% (commercially available)[6]

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from 3,5-dimethyl-1-phenyl-1H-pyrazole. The first step involves a Vilsmeier-Haack formylation to introduce an aldehyde group at the 4-position of the pyrazole ring, followed by the reduction of the resulting aldehyde to the corresponding alcohol.

Step 1: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.[7]

Experimental Protocol:

  • To a cold (0-5 °C) solution of N,N-dimethylformamide (DMF) (20 mmol), add freshly distilled phosphorus oxychloride (POCl₃) (10 mmol) dropwise with stirring over a period of 30 minutes.

  • To this Vilsmeier reagent, add a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (10 mmol) in DMF (15 mL) dropwise, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 1 hour.

  • Cool the reaction mixture and pour it into crushed ice with continuous stirring.

  • After 15 minutes, collect the precipitate by filtration.

  • The crude product can be purified by recrystallization from aqueous ethanol to yield 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde as needles.[7]

Characterization Data for 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde:

Data TypeObserved Values
¹H NMR (600 MHz, CDCl₃) δ: 8.56 (s, 1H, C=CH), 7.52 (d, J = 3.6 Hz, 2H, Ar-H), 7.50 (d, J = 1.8 Hz, 1H, Ar-H), 7.45 (dd, J = 3.0, 2.8 Hz, 1H, Ar-H), 7.43 (dd, J =1.2, 1.8 Hz , 1H, Ar-H), 2.37 (s, 3H, -CH₃), 2.28 (s, 3H, -CH₃)
¹³C NMR (600 MHz, CDCl₃) δ: 178.94, 160.84, 158.29, 152.91, 150.40, 145.19, 138.46, 129.34, 128.69, 125.04, 117.63, 114.45, 14.63, 13.55
Mass Spectrum (EI-MS) m/z (%): 383 (62) [M+1]⁺ (for a derivative)

Note: The provided NMR and MS data are for a derivative, 5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, as detailed spectral data for the aldehyde itself was not available in the cited literature.[8] However, the characteristic aldehyde proton signal is expected around δ 9-10 ppm in the ¹H NMR spectrum.

Step 2: Reduction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde to this compound

The reduction of the aldehyde to the primary alcohol is a standard transformation that can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent commonly used for this purpose.

General Experimental Protocol:

  • Dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.1-1.5 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water or dilute hydrochloric acid.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography on silica gel if necessary.

Visualization of Synthetic Workflow

The overall synthetic pathway is depicted in the following workflow diagram.

SynthesisWorkflow Start 3,5-dimethyl-1-phenyl-1H-pyrazole Intermediate 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde Start->Intermediate Vilsmeier-Haack Reaction (POCl₃, DMF) Product This compound Intermediate->Product Reduction (e.g., NaBH₄) DrugDiscoveryWorkflow Start This compound Step1 Chemical Modification (e.g., Esterification, Etherification) Start->Step1 Step2 Library of Pyrazole Derivatives Step1->Step2 Step3 Biological Screening (e.g., Enzyme assays, Cell-based assays) Step2->Step3 Step4 Hit Identification & Lead Optimization Step3->Step4

References

Synthesis of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol, a valuable building block in medicinal chemistry and drug development. The synthesis is a three-step process commencing with the formation of the pyrazole core, followed by formylation, and concluding with the reduction of the aldehyde to the desired alcohol. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a reliable three-step sequence:

  • Paal-Knorr Pyrazole Synthesis: Reaction of acetylacetone with phenylhydrazine to yield 3,5-dimethyl-1-phenyl-1H-pyrazole.

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the 4-position of the pyrazole ring to give 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

  • Reduction of the Aldehyde: Conversion of the aldehyde to the corresponding primary alcohol using a mild reducing agent.

The overall synthetic scheme is depicted below.

Synthesis_Pathway cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Aldehyde Reduction Acetylacetone Acetylacetone 3,5-dimethyl-1-phenyl-1H-pyrazole 3,5-dimethyl-1-phenyl-1H-pyrazole Acetylacetone->3,5-dimethyl-1-phenyl-1H-pyrazole Phenylhydrazine, Glacial Acetic Acid, Reflux Phenylhydrazine Phenylhydrazine 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde 3,5-dimethyl-1-phenyl-1H-pyrazole->3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde POCl3, DMF, 0°C to Reflux This compound This compound 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde->this compound NaBH4, Methanol

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole

This procedure is adapted from the well-established Paal-Knorr pyrazole synthesis.

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetylacetone (1 equivalent) in glacial acetic acid.

  • Add phenylhydrazine (1 equivalent) dropwise to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water with stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3,5-dimethyl-1-phenyl-1H-pyrazole as a solid or oil.

Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

This procedure follows the Vilsmeier-Haack formylation reaction.

Materials:

  • 3,5-dimethyl-1-phenyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Aqueous ethanol

Procedure: [1]

  • In a flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) (20 mmol, 1.46 g) in an ice bath.

  • Slowly add freshly distilled phosphorus oxychloride (POCl₃) (10 mmol, 1.54 g) to the cold DMF with stirring over a period of 30 minutes, maintaining the temperature between 0-5 °C (273–278 K).

  • Prepare a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (10 mmol, 1.72 g) in 15 mL of DMF.

  • Add the pyrazole solution dropwise to the Vilsmeier reagent while maintaining the temperature between 0-5 °C.

  • After the addition is complete, heat the resulting mixture under reflux for 1 hour.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice with continuous stirring.

  • After 15 minutes, collect the precipitate by filtration.

  • Recrystallize the crude product from aqueous ethanol to obtain 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde as needles.

Synthesis of this compound

This procedure details the reduction of the aldehyde to the primary alcohol using sodium borohydride.

Materials:

  • 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane or Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

Procedure:

  • Dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride (NaBH₄) (1.2-1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.

Quantitative Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Analytical Data Sources
3,5-dimethyl-1-phenyl-1H-pyrazoleC₁₁H₁₂N₂172.23>90Liquid at RTNMR, MS
3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehydeC₁₂H₁₂N₂O200.2469124-126[1]
This compoundC₁₂H₁₄N₂O202.25High210-212 (for a similar compound)[2]

Signaling Pathways and Experimental Workflows

The logical progression of the synthesis can be visualized as a workflow diagram.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product Acetylacetone Acetylacetone 3,5-dimethyl-1-phenyl-1H-pyrazole 3,5-dimethyl-1-phenyl-1H-pyrazole Acetylacetone->3,5-dimethyl-1-phenyl-1H-pyrazole Paal-Knorr Synthesis Phenylhydrazine Phenylhydrazine 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde 3,5-dimethyl-1-phenyl-1H-pyrazole->3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde Vilsmeier-Haack Formylation This compound This compound 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde->this compound NaBH4 Reduction

Caption: Experimental workflow for the synthesis of the target molecule.

This technical guide provides a detailed and actionable framework for the synthesis of this compound. The protocols are based on established chemical transformations and are suitable for implementation in a standard organic chemistry laboratory. For any application, especially in drug development, thorough characterization of the synthesized compounds is essential.

References

The Biological Versatility of Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features and synthetic accessibility have led to the development of a vast array of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological landscape of pyrazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. Designed for researchers, scientists, and drug development professionals, this document consolidates quantitative data, details key experimental protocols, and visualizes complex biological pathways to facilitate a comprehensive understanding of this privileged scaffold in modern drug discovery.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Pyrazole derivatives have emerged as a significant class of anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell growth, proliferation, and survival.[1][2] Key targets include Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora kinases.[3][4][5][6][7][8][9]

Quantitative Data: Anticancer Activity of Pyrazole Derivatives
CompoundTargetCell LineActivity (IC50/GI50 in µM)Reference
Compound 1 Aurora A KinaseHCT1160.39[4]
MCF-70.46[4]
Compound 2 Aurora A/B KinaseA5490.487[4]
HT290.381[4]
Compound 3 CDK2-0.074[2]
Compound 4 CDK2-0.095[2]
Compound 5 CDK2-0.96[3]
Compound 6 CDK2-1.47[3]
Compound 7 CDK2-2.0[3]
Compound 8 VEGFR-2-0.22[5][10]
Compound 9 VEGFR-2-9 nM[11]
Compound 10 VEGFR-2-828.23 nM[6]
Pyrazole-Thiazolidinone 4a Lung Cancer Cells-31.01% inhibition
Pyrazole Derivative 5b K5620.021[12]
A5490.69[12]
Pyrazole Derivative 5e K562, MCF-7, A549Potent Inhibition[12]
Fused Pyrazole 3 EGFR-0.06[5][10]
Fused Pyrazole 9 VEGFR-2-0.22[5][10]
Pyrazole-Chalcone II HeLa, HC-6, MCF-7, RPMI-822Moderate to Powerful Inhibition[13]
Aryldiazo PyrazoleMCF-7, HepG2, HCT-1160.2-3.4[14]
Pyrazole Derivative 1 HCT-1164.2[14]
HepG24.4[14]
MCF-717.8[14]
Pyrazole Derivative 2 HCT-11617.3[14]
HepG234.6[14]
MCF-794.2[14]
Signaling Pathways

Kinase Inhibition Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nucleus Nucleus cluster_cdk Cell Cycle Control cluster_aurora Mitosis VEGFR VEGFR PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation p38 p38 MAPK CDK2_CyclinE CDK2/Cyclin E CDK_G1_S G1/S Transition CDK2_CyclinE->CDK_G1_S CDK_G1_S->Proliferation Aurora_A Aurora A Kinase Mitotic_Spindle Mitotic Spindle Formation Aurora_A->Mitotic_Spindle Aurora_B Aurora B Kinase Aurora_B->Mitotic_Spindle Mitotic_Spindle->Proliferation Cell Division VEGF VEGF VEGF->VEGFR Pyrazole_VEGFR Pyrazole (VEGFRi) Pyrazole_VEGFR->VEGFR Pyrazole_CDK Pyrazole (CDKi) Pyrazole_CDK->CDK2_CyclinE Pyrazole_Aurora Pyrazole (Aurorai) Pyrazole_Aurora->Aurora_A Pyrazole_Aurora->Aurora_B Pyrazole_p38 Pyrazole (p38i) Pyrazole_p38->p38

Caption: Pyrazole derivatives inhibit key kinases in cancer signaling pathways.

Experimental Protocols

In Vitro Cytotoxicity Assays (MTT and SRB Assays)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][15][16][17]

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[18]

    • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative and incubate for a specified period (e.g., 48-72 hours).[18]

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[15]

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[19][20][21][22][23]

    • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compound.[19]

    • Fixation: Fix the cells with trichloroacetic acid (TCA).[20][22]

    • Staining: Stain the fixed cells with SRB solution.[20]

    • Washing: Wash the plates with 1% acetic acid to remove unbound dye.[20]

    • Solubilization: Solubilize the protein-bound dye with a Tris-base solution.[20]

    • Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm. The amount of bound dye is proportional to the cell number.[22]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The pyrazole scaffold is a common feature in many compounds exhibiting potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[13][17][18][24][25][26][27] Their mechanisms of action often involve the disruption of essential cellular processes in microorganisms.[24][25]

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives
CompoundOrganismActivity (MIC in µg/mL)Reference
Pyrazole-Imidazothiadiazole 21c Multi-drug resistant strains0.25[27]
Pyrazole-Imidazothiadiazole 23h Multi-drug resistant strains0.25[27]
Pyrazole-Thiadiazine 21a Aspergillus niger2.9-7.8[26]
Staphylococcus aureus62.5-125[26]
Bacillus subtilis62.5-125[26]
Klebsiella pneumoniae62.5-125[26]
Pyrano[2,3-c] Pyrazole 5c Klebsiella pneumoniae6.25[17]
Listeria monocytogenes50[17]
3,5-bis(trifluoromethyl)phenyl-pyrazole 47 Drug-resistant bacteriaPotent growth inhibitors[13]
Pyrazole derivatives 2f, 2g Staphylococcus aureus12.5[28]
Candida albicans12.5[28]
Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[25][29][30]

  • Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the pyrazole derivative in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).[31][30]

  • Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized inoculum.[31]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).[25]

  • MIC Determination: The MIC is the lowest concentration of the pyrazole derivative at which there is no visible growth of the microorganism.[31]

Anti-inflammatory Activity: Quelling the Fire of Inflammation

A significant number of pyrazole derivatives exhibit potent anti-inflammatory effects, most notably through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[14][16][23][26][32][33][34][35][36] This selectivity is a key advantage, as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors.

Quantitative Data: Anti-inflammatory Activity of Pyrazole Derivatives
CompoundTargetActivity (IC50 in µM or nM)Reference
3-(trifluoromethyl)-5-arylpyrazoleCOX-20.02 µM[32]
COX-14.5 µM[32]
3,5-diarylpyrazoleCOX-20.01 µM[32]
Pyrazole-thiazole hybridCOX-20.03 µM[32]
5-LOX0.12 µM[32]
Pyrazolo-pyrimidineCOX-20.015 µM[32]
Pyrazole derivative 2a COX-219.87 nM[16]
Pyrazole derivative 3b COX-239.43 nM[16]
Pyrazole derivative 4a COX-261.24 nM[16]
Pyrazole derivative 5b COX-238.73 nM[16]
Pyrazole derivative 5e COX-239.14 nM[16]
Diaryl pyrazole 190a COX-20.017 µM[23]
COX-10.263 µM[23]
Pyrazole derivative 2g Lipoxygenase80 µM[14]
Signaling Pathways

Prostaglandin Biosynthesis Pathway and COX-2 Inhibition

cluster_membrane Cell Membrane Phospholipids cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Stomach lining protection, platelet aggregation) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_2 Pyrazole_COX2i Pyrazole (Selective COX-2 Inhibitor) Pyrazole_COX2i->COX2 Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induces expression

Caption: Pyrazole derivatives selectively inhibit COX-2 to reduce inflammation.

Experimental Protocols

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2.

  • Enzyme and Substrate Preparation: Prepare purified COX-2 enzyme and its substrate, arachidonic acid.

  • Incubation: Incubate the COX-2 enzyme with the pyrazole derivative at various concentrations.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Product Quantification: Measure the amount of prostaglandin E2 (PGE2) produced, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • IC50 Determination: Calculate the IC50 value, which is the concentration of the pyrazole derivative required to inhibit 50% of the COX-2 enzyme activity.

Anticonvulsant Activity: Calming the Storm in the Brain

Certain pyrazole derivatives have demonstrated significant anticonvulsant properties, making them promising candidates for the treatment of epilepsy.[30][37][38][39] Their efficacy is often evaluated in preclinical models of seizures.

Quantitative Data: Anticonvulsant Activity of Pyrazole Derivatives
CompoundTest ModelActivity (ED50 in mg/kg)Reference
Pyrazole Semicarbazone 6k sc-PTZ20.4[30]
Pyrazolone Derivative 11a PTZ-induced seizuresProtective effect at 20 mg/kg[37][38]
Pyrazolone Derivative 11b PTZ-induced seizuresProtective effect at 20 mg/kg[37][38]
Pyrazolone Derivative 11d PTZ-induced seizuresProtective effect at 20 mg/kg[37][38]
Pyrazole Derivative III MES61.03% protection at 250 mg/kg[39]
Pyrazole Derivative V MES79.20% protection at 250 mg/kg[39]
Experimental Protocols

Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds that prevent the spread of seizures.[1][19][31][40]

  • Animal Preparation: Administer the pyrazole derivative to rodents (mice or rats) at various doses.

  • Electrode Placement: Place corneal electrodes on the eyes of the animal.

  • Stimulation: Deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this response indicates protection.

  • ED50 Calculation: Determine the median effective dose (ED50) that protects 50% of the animals from the seizure.

Pentylenetetrazole (PTZ)-Induced Seizure Model

This model is used to identify compounds that can raise the seizure threshold.[1][10][15][20][21]

  • Animal Preparation: Administer the pyrazole derivative to rodents.

  • PTZ Administration: Administer a convulsant dose of PTZ (a GABA-A receptor antagonist) subcutaneously or intraperitoneally.[10][20]

  • Observation: Observe the animals for the onset and severity of clonic and tonic-clonic seizures.

  • Protection Assessment: The compound is considered protective if it prevents or delays the onset of seizures.

Antiviral Activity: Halting Viral Replication

The antiviral potential of pyrazole derivatives is an emerging area of research, with some compounds showing promising activity against various viruses, including Herpes Simplex Virus (HSV).[37][41][42] Their mechanisms often involve interfering with critical stages of the viral life cycle.[7][12][33][41][43]

Quantitative Data: Antiviral Activity of Pyrazole Derivatives
CompoundVirusActivity (EC50 in µM)Reference
Pyrazolopyridine ARA-04 HSV-11.00[41][42]
Pyrazolopyridine ARA-05 HSV-11.00[41][42]
Pyrazolopyridine AM-57 HSV-10.70[41][42]
SPL7013HSV-12.0 µg/mL[37]
HSV-20.5 µg/mL[37]
Signaling Pathways

Viral Life Cycle and Potential Pyrazole Derivative Targets

cluster_extracellular Extracellular cluster_cell Host Cell Virus Virus Attachment 1. Attachment & Entry Virus->Attachment Uncoating 2. Uncoating Attachment->Uncoating Replication 3. Replication (DNA/RNA Synthesis) Uncoating->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release Assembly->Release New_Virions New Virions Release->New_Virions Pyrazole_Entry Pyrazole (Entry Inhibitor) Pyrazole_Entry->Attachment Pyrazole_Replication Pyrazole (Replication Inhibitor) Pyrazole_Replication->Replication

Caption: Pyrazole derivatives can target various stages of the viral life cycle.

Experimental Protocols

Plaque Reduction Assay

This is the gold standard assay for determining the antiviral efficacy of a compound.[3][6][9][34]

  • Cell Monolayer Preparation: Grow a confluent monolayer of host cells susceptible to the virus in a multi-well plate.

  • Virus Incubation: Incubate a known amount of the virus with serial dilutions of the pyrazole derivative.

  • Infection: Add the virus-compound mixture to the cell monolayers and allow the virus to adsorb.

  • Overlay: Cover the cell monolayers with a semi-solid overlay (e.g., agarose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for several days to allow for plaque formation (areas of cell death).

  • Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) and count the number of plaques in each well.

  • EC50 Calculation: The effective concentration 50 (EC50) is the concentration of the pyrazole derivative that reduces the number of plaques by 50% compared to the virus control.

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry, yielding derivatives with a remarkable diversity of biological activities. The data and protocols presented in this technical guide underscore the potential of pyrazole-based compounds in the development of novel therapeutics for a wide range of diseases. A thorough understanding of their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation is paramount for the successful translation of these promising molecules from the laboratory to the clinic. The continued exploration of the chemical space around the pyrazole nucleus, coupled with advanced screening and mechanistic studies, will undoubtedly lead to the discovery of next-generation drugs with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Vilsmeier-Haack Formylation of 3,5-Dimethyl-1-Phenyl-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the Vilsmeier-Haack reaction for the formylation of 3,5-dimethyl-1-phenyl-1H-pyrazole, a critical transformation for synthesizing valuable chemical intermediates. The document details the underlying reaction mechanism, presents a thorough experimental protocol, and summarizes key quantitative data. Visual diagrams generated using Graphviz are included to illustrate the reaction pathway and experimental workflow, ensuring clarity and ease of understanding for professionals in the field of organic synthesis and drug development.

Introduction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium species known as the Vilsmeier reagent.[3][4] This reagent then reacts with activated substrates to introduce a formyl (-CHO) group, a key functional handle for further synthetic manipulations.

Pyrazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[5][6] Specifically, the formylation of the pyrazole core at the C4-position provides a crucial intermediate for the synthesis of more complex molecules. The Vilsmeier-Haack formylation of 3,5-dimethyl-1-phenyl-1H-pyrazole is an efficient method to produce 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a valuable building block in the development of novel pharmaceuticals and functional materials.[6] This guide outlines the essential technical aspects of this specific transformation.

Reaction Mechanism and Signaling Pathway

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism. First is the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic aromatic substitution on the pyrazole ring.

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This leads to the formation of a chloroiminium ion, the active electrophile known as the Vilsmeier reagent.[3][4]

  • Electrophilic Attack: The electron-rich C4-position of the 3,5-dimethyl-1-phenyl-1H-pyrazole ring attacks the Vilsmeier reagent. The phenyl and methyl groups on the pyrazole ring activate the heterocycle, facilitating this electrophilic substitution.

  • Iminium Salt Formation: The resulting intermediate eliminates HCl to form a stable iminium salt.

  • Hydrolysis: During aqueous workup, the iminium salt is hydrolyzed to yield the final product, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Pyrazole 3,5-Dimethyl-1-phenyl- 1H-pyrazole Pyrazole->Intermediate + Vilsmeier Reagent Product 3,5-Dimethyl-1-phenyl- 1H-pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis (H₂O)

Caption: Vilsmeier-Haack reaction mechanism for pyrazole formylation.

Experimental Protocol

The following protocol is a representative procedure for the Vilsmeier-Haack formylation of 3,5-dimethyl-1-phenyl-1H-pyrazole.

Materials:

  • 3,5-dimethyl-1-phenyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethanol or Hexane for recrystallization

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0-5 °C. Add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel with constant stirring over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the mixture for an additional 30-60 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.

  • Reaction with Pyrazole: Dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-80 °C (or reflux, depending on the specific literature procedure) and maintain this temperature for 1-3 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8. A solid product should precipitate.

  • Isolation: Filter the precipitated solid using a Buchner funnel and wash it thoroughly with cold water.

  • Purification: Dry the crude product in a desiccator. For further purification, recrystallize the solid from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.

Data Presentation

The following table summarizes typical quantitative data for the Vilsmeier-Haack formylation of substituted pyrazoles, providing a baseline for expected outcomes.

ParameterValueReference
Reactant Ratios
Pyrazole : DMF : POCl₃1 : 5 : 2 (molar eq.)[7]
Reaction Conditions
Temperature (Reagent Formation)0-10 °C[8][9]
Temperature (Formylation)60 - 120 °C[7][8]
Reaction Time1 - 6 hours[6][8]
Product Characterization
Yield60 - 90%[8]
Physical StateSolid[7]

Experimental Workflow Visualization

The logical flow of the experimental procedure, from initial setup to final product analysis, is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Cool DMF to 0-5 °C B Add POCl₃ dropwise A->B C Stir for 30-60 min (Vilsmeier Reagent Formation) B->C D Add Pyrazole solution C->D E Heat to 60-80 °C for 1-3h D->E F Monitor via TLC E->F G Pour onto crushed ice F->G H Neutralize with NaHCO₃ G->H I Filter precipitate H->I J Recrystallize I->J K Characterize Product J->K

Caption: Workflow for the synthesis of pyrazole-4-carbaldehyde.

References

An In-depth Technical Guide on the Characterization of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This pyrazole derivative is of interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrazole core and the aldehyde functional group. This document details the physicochemical properties, spectroscopic signature, and crystallographic structure of the title compound. Experimental protocols for its synthesis and characterization are also provided to facilitate its use in further research and development.

Physicochemical and Structural Properties

3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a beige to buff powder with a melting point of approximately 128 °C.[1] The compound's structural and physical properties are summarized in the tables below.

Table 1: General and Physicochemical Properties
PropertyValueReference
Chemical Formula C₁₂H₁₂N₂O[2]
Molecular Weight 200.24 g/mol [1][2]
CAS Number 22042-79-1[1]
Appearance Beige to buff powder[1]
Melting Point 128 °C (397–399 K)[1][2]
SMILES CC1=C(C(=O))C(C)=NN1C2=CC=CC=C2[3]
InChI InChI=1S/C12H12N2O/c1-9-12(8-15)10(2)14(13-9)11-6-4-3-5-7-11/h3-8H,1-2H3[3]
Predicted XlogP 2.4[3]
Table 2: Crystallographic Data

The single-crystal X-ray diffraction data reveals a monoclinic crystal system.[2] The pyrazole and phenyl rings are not coplanar, exhibiting a significant dihedral angle, while the aldehyde group is nearly coplanar with the pyrazole ring.[2]

ParameterValueReference
Crystal System Monoclinic[2]
Space Group P2₁/c[2]
a (Å) 6.6264 (4)[2]
b (Å) 6.7497 (4)[2]
c (Å) 22.6203 (12)[2]
β (°) 94.785 (5)[2]
Volume (ų) 1008.19 (10)[2]
Z 4[2]
R-factor 0.080[2]
Dihedral Angle (Pyrazole-Phenyl) 68.41 (16)°[2]
Torsion Angle (C-C-C-O) -0.4 (5)°[2]

Spectroscopic Characterization

While a complete set of experimentally-derived spectra for 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is not publicly available in the search results, data for closely related analogs and database entries provide expected spectral characteristics.

Table 3: Spectroscopic Data
TechniqueExpected Peaks/SignalsReference
¹H NMR Singlet for aldehyde proton (~9.9-10.1 ppm), singlets for two methyl groups, multiplet for phenyl protons.[4]
¹³C NMR Signal for aldehyde carbonyl carbon, signals for pyrazole ring carbons, signals for phenyl ring carbons, and signals for methyl carbons.[5]
IR (KBr, cm⁻¹) C=O stretch (aldehyde), C=N stretch (pyrazole), C-H stretches (aromatic and aliphatic).[6]
Mass Spectrometry (ESI) [M+H]⁺ at m/z 201.10224, [M+Na]⁺ at m/z 223.08418.[3]

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis and characterization of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde and related compounds.

Synthesis via Vilsmeier-Haack Reaction

This method is a widely used and effective way to formylate electron-rich heterocyclic compounds.[2]

Materials:

  • 3,5-dimethyl-1-phenyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Aqueous ethanol

Procedure:

  • To a cold solution of N,N-dimethylformamide (20 mmol), add freshly distilled phosphorus oxychloride (10 mmol) with stirring over a period of 30 minutes, maintaining the temperature between 0-5 °C.

  • Prepare a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (10 mmol) in N,N-dimethylformamide (15 ml).

  • Add the pyrazole solution dropwise to the Vilsmeier reagent while maintaining the temperature between 0-5 °C.

  • After the addition is complete, heat the resulting mixture under reflux for 1 hour.

  • Cool the reaction mixture to room temperature and pour it with continuous stirring into crushed ice.

  • Allow the mixture to stand for 15 minutes to allow for complete precipitation.

  • Filter the precipitate and wash with cold water.

  • Recrystallize the crude product from aqueous ethanol to yield the pure 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde as needles.[2]

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a sample of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

  • Process the spectra to identify chemical shifts, coupling constants, and integration values.

Infrared (IR) Spectroscopy:

  • Prepare a sample as a KBr pellet or a thin film.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization - ESI).

  • Acquire the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Single-Crystal X-ray Diffraction:

  • Grow suitable single crystals of the compound by slow evaporation from a solvent such as aqueous ethanol.[2]

  • Mount a crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K).[2]

  • Solve and refine the crystal structure using appropriate software to determine the molecular geometry and packing.[2]

Visualized Workflows

The following diagrams illustrate the synthesis and characterization workflow for 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Synthesis_Workflow reagents 3,5-dimethyl-1-phenyl-1H-pyrazole DMF, POCl₃ reaction Vilsmeier-Haack Reaction Reflux, 1h reagents->reaction workup Quench with Ice Water Precipitation reaction->workup purification Filtration & Recrystallization (Aqueous Ethanol) workup->purification product 3,5-dimethyl-1-phenyl-1H- pyrazole-4-carbaldehyde purification->product

Caption: Vilsmeier-Haack synthesis of the title compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_structural Structural Analysis NMR NMR Spectroscopy (¹H, ¹³C) data Data Analysis & Structure Elucidation NMR->data IR IR Spectroscopy IR->data MS Mass Spectrometry MS->data Xray Single-Crystal X-ray Diffraction Xray->data start Synthesized Product start->NMR start->IR start->MS start->Xray

Caption: General workflow for chemical characterization.

References

A Technical Guide to the Reduction of Pyrazole-4-carbaldehydes to Pyrazole-4-methanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole moiety is a critical pharmacophore in a multitude of therapeutic agents. The synthesis and functionalization of pyrazole derivatives are therefore of paramount importance in medicinal chemistry and drug development. A key transformation in this context is the reduction of pyrazole-4-carbaldehydes to their corresponding primary alcohols, pyrazole-4-methanols. These alcohols serve as versatile intermediates for further elaboration of the pyrazole scaffold. This technical guide provides an in-depth overview of the common methodologies employed for this reduction, complete with experimental protocols, comparative data, and visual representations of the chemical transformations.

Core Reduction Methodologies

The conversion of pyrazole-4-carbaldehydes to pyrazole-4-methanols is typically achieved through nucleophilic hydride addition to the carbonyl group. The most commonly employed reagents for this purpose are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation offers an alternative, "greener" approach. The choice of reducing agent depends on the substrate's reactivity, the presence of other functional groups, and the desired reaction conditions.

Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is a mild and selective reducing agent, well-suited for the reduction of aldehydes and ketones.[1] It is generally unreactive towards esters, amides, and carboxylic acids, which allows for the chemoselective reduction of the aldehyde functionality in the presence of these groups.[1] The reaction is typically carried out in protic solvents like methanol or ethanol at room temperature.

General Reaction Scheme:

G cluster_main Pyrazole-4-carbaldehyde R-C(=O)H Pyrazole-4-methanol R-CH₂OH Pyrazole-4-carbaldehyde->Pyrazole-4-methanol NaBH₄ NaBH₄ NaBH₄->Pyrazole-4-carbaldehyde Solvent Methanol or Ethanol Solvent->Pyrazole-4-carbaldehyde caption General workflow for NaBH₄ reduction.

Figure 1. General workflow for NaBH₄ reduction.

A study on the reduction of a pyrazole derivative of (+)-usninic acid demonstrated the efficacy of sodium borohydride. The reduction of the carbonyl group proceeded stereoselectively and in excellent yield (96%) at temperatures ranging from -40 to 0°C.[2]

Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride is a much more powerful reducing agent than sodium borohydride.[3] It readily reduces aldehydes, ketones, carboxylic acids, esters, and amides.[3][4] Due to its high reactivity, LiAlH₄ reactions are conducted in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (THF).[5] Extreme caution must be exercised when using LiAlH₄ as it reacts violently with water and other protic solvents.[5]

General Reaction Scheme:

G cluster_main Pyrazole-4-carbaldehyde R-C(=O)H Pyrazole-4-methanol R-CH₂OH Pyrazole-4-carbaldehyde->Pyrazole-4-methanol LiAlH₄ 1. LiAlH₄, Anhydrous Ether or THF 2. H₂O workup LiAlH₄->Pyrazole-4-carbaldehyde caption General workflow for LiAlH₄ reduction.

Figure 2. General workflow for LiAlH₄ reduction.

While direct reduction of pyrazole-4-carbaldehydes with LiAlH₄ is less commonly reported in detail, the reduction of the corresponding carboxylates to alcohols is well-documented and proceeds with high efficiency. This suggests that the aldehyde reduction would also be highly effective.

Catalytic Hydrogenation

Catalytic hydrogenation offers a green and efficient alternative to metal hydride reductions. This method involves the use of hydrogen gas (H₂) or a hydrogen source (transfer hydrogenation) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).[2] The reaction is typically carried out in a protic solvent like ethanol or acetic acid.[2]

General Reaction Scheme:

G cluster_main Pyrazole-4-carbaldehyde R-C(=O)H Pyrazole-4-methanol R-CH₂OH Pyrazole-4-carbaldehyde->Pyrazole-4-methanol Catalyst H₂, Catalyst (e.g., Pd/C) Solvent (e.g., Ethanol) Catalyst->Pyrazole-4-carbaldehyde caption General workflow for catalytic hydrogenation.

Figure 3. General workflow for catalytic hydrogenation.

Comparative Data of Reduction Methods

The following table summarizes the reaction conditions and yields for the reduction of various pyrazole-4-carbaldehydes to their corresponding alcohols.

Starting MaterialReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Pyrazole derivative of (+)-usninic acidNaBH₄Not specified-40 to 0Not specified96[2]
Methyl 1H-pyrazole-4-carboxylateLiAlH₄THF0 - 20475.78
Ethyl 1H-pyrazole-4-carboxylateLiAlH₄THF0 to RTOvernight78.9

Detailed Experimental Protocols

Protocol 1: Reduction of a Pyrazole Derivative with Sodium Borohydride[2]

Materials:

  • Pyrazole derivative of (+)-usninic acid

  • Sodium borohydride (NaBH₄)

  • Appropriate solvent (e.g., Methanol)

Procedure:

  • Dissolve the pyrazole derivative in a suitable solvent and cool the solution to between -40 °C and 0 °C.

  • Slowly add sodium borohydride to the cooled solution with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water or a dilute acid.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: Synthesis of (1H-Pyrazol-4-yl)methanol using Lithium Aluminum Hydride[6]

Materials:

  • Ethyl 1H-pyrazole-4-carboxylate (3.17 g, 22.6 mmol)

  • Lithium aluminum hydride (LiAlH₄, 45.2 mL of 1 M solution in THF, 45.2 mmol)

  • Anhydrous Tetrahydrofuran (THF, 20 mL)

  • Water

  • 1 M Sodium hydroxide (NaOH) solution

  • Magnesium sulfate (MgSO₄)

  • Diatomaceous earth (Celite)

  • Methanol (MeOH)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, cool a suspension of LiAlH₄ in THF to 0 °C.

  • Slowly add a solution of ethyl 1H-pyrazole-4-carboxylate in THF to the LiAlH₄ suspension.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Cool the reaction mixture in an ice bath and carefully quench by the sequential dropwise addition of water (1.36 mL) and 1 M NaOH solution (10 mL).

  • Stir the resulting mixture for 20 minutes.

  • Add solid MgSO₄ to dry the mixture and continue stirring at room temperature for 30 minutes.

  • Filter the solids through a pad of Celite, washing the filter cake with THF and MeOH.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield (1H-pyrazol-4-yl)methanol as a white solid (1.75 g, 78.9% yield).

Logical Relationships in Reduction Reactions

The choice of reducing agent is dictated by the desired selectivity and the reactivity of the starting material. The following diagram illustrates the decision-making process.

G Start Start: Pyrazole-4-carbaldehyde Check_FG Other reducible functional groups present? Start->Check_FG Select_NaBH4 Use NaBH₄ for chemoselectivity Check_FG->Select_NaBH4 Yes (e.g., ester, amide) Select_LiAlH4 Use LiAlH₄ for potent reduction Check_FG->Select_LiAlH4 No, or all groups to be reduced Select_H2 Consider Catalytic Hydrogenation for 'green' approach Check_FG->Select_H2 Alternative End Product: Pyrazole-4-methanol Select_NaBH4->End Select_LiAlH4->End Select_H2->End

Figure 4. Decision-making workflow for selecting a reducing agent.

Conclusion

The reduction of pyrazole-4-carbaldehydes to their corresponding alcohols is a fundamental transformation in the synthesis of pyrazole-containing compounds for pharmaceutical and materials science applications. Sodium borohydride and lithium aluminum hydride are reliable and efficient reagents for this purpose, with the choice between them depending on the desired selectivity. Catalytic hydrogenation presents a valuable alternative with environmental benefits. The protocols and data presented in this guide offer a comprehensive resource for researchers to effectively plan and execute these important reduction reactions.

References

An In-depth Technical Guide on the Solubility and Stability of Pyrazolylmethanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of pyrazolylmethanols, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of pyrazolylmethanol-based therapeutics.

Physicochemical Properties and Solubility

Pyrazolylmethanols are characterized by the presence of a pyrazole ring and a hydroxymethyl (-CH2OH) substituent. The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms[1]. This structure imparts both weakly basic and weakly acidic properties. The hydroxymethyl group introduces a polar functional group capable of hydrogen bonding, which is expected to influence solubility in polar solvents.

The lipophilicity of a compound, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a key predictor of its solubility. A lower logP value generally corresponds to higher aqueous solubility. Calculated logP values (XLogP3) for some simple pyrazolylmethanols are presented in Table 1.

Table 1: Physicochemical Properties of Selected Pyrazolylmethanols

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3*
(1H-Pyrazol-3-yl)methanolC4H6N2O98.10-0.6[2]
(1-methyl-1H-pyrazol-3-yl)methanolC5H8N2O112.13-0.6
(1-methyl-1H-pyrazol-4-yl)methanolC5H8N2O112.13-0.7[3]

*XLogP3 is a computationally predicted value.

The negative XLogP3 values for these basic pyrazolylmethanols suggest a preference for the aqueous phase, indicating that they are likely to be water-soluble. The parent compound, 1H-pyrazole, exhibits limited solubility in water but is more soluble in organic solvents like ethanol, methanol, and acetone[2]. The addition of the polar hydroxymethyl group in pyrazolylmethanols is expected to enhance aqueous solubility compared to the parent pyrazole.

Qualitative statements in the literature suggest that compounds like (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol possess solubility in organic solvents, though specific quantitative data is not provided. The structural diversity achievable with pyrazole derivatives allows for the fine-tuning of physicochemical properties, including solubility[1].

Stability of Pyrazolylmethanols

The stability of a drug substance is a critical quality attribute that can impact its safety, efficacy, and shelf-life. This section details the hydrolytic, thermal, and photostability of pyrazolylmethanol derivatives, presenting available quantitative data and discussing general degradation pathways.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals. The stability of pyrazolylmethanols to hydrolysis can be influenced by pH, temperature, and the presence of other functional groups. While data specifically for pyrazolylmethanols is scarce, studies on related pyrazole derivatives provide valuable insights.

For instance, a study on pyrazolyl benzoic acid ester derivatives, which are structurally related to some functionalized pyrazolylmethanols, demonstrated that these compounds can be susceptible to hydrolysis in aqueous buffer at pH 8. The half-lives of these compounds were determined and are summarized in Table 2. This study highlights that modifications to the pyrazole ring and its substituents can significantly impact hydrolytic stability[1].

Table 2: Hydrolytic Stability of Selected Pyrazole Ester Derivatives in pH 8 Buffer

CompoundHalf-life (t½, minutes)
Pyrazole ester derivative 7e450[1]
Pyrazole ester derivative 10a900[1]
Inactive 2,6-dichloro derivative 7n300[1]
Thermal Stability

Thermal stability is crucial for determining appropriate storage and handling conditions. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal decomposition of compounds.

Table 3: Thermal Decomposition Data for a Pyrazole-Derived Polymer

ParameterValueReference
Initial Decomposition Temperature216.3 - 243.5 °C[4][5]
Thermal Decomposition Activation Energy (Flynn-Wall-Ozawa)79.45 kJ/mol[4][5]
Thermal Decomposition Activation Energy (Kissinger)81.56 kJ/mol[4][5]
Photostability

Photostability testing is essential to ensure that a drug product does not degrade unacceptably when exposed to light. The intrinsic photostability characteristics of a drug substance are evaluated according to ICH guideline Q1B[7][8][9][10].

Studies on the photochemical behavior of some pyrazole derivatives suggest that the pyrazole ring can be photostable. For example, UV irradiation of terarylenes containing a pyrazole bridge fragment did not lead to any transformations in various solvents, indicating a high degree of photostability for this particular system.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the solubility and stability assessment of pyrazolylmethanols.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Protocol:

  • Preparation: An excess amount of the pyrazolylmethanol is added to a known volume of the solvent (e.g., water, ethanol, buffer of specific pH) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: The concentration of the pyrazolylmethanol in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Stability Testing

A general workflow for stability testing is outlined in the diagram below.

Stability_Testing_Workflow General Stability Testing Workflow cluster_stress Forced Degradation (Stress Testing) cluster_formal Confirmatory Stability Testing (ICH Guidelines) stress_hydro Hydrolytic (Acid, Base, Neutral) stress_oxi Oxidative (e.g., H2O2) stress_photo Photolytic (UV/Vis Light) stress_therm Thermal (Elevated Temperature) long_term Long-Term (e.g., 25°C/60% RH) accelerated Accelerated (e.g., 40°C/75% RH) api Pyrazolylmethanol API analytical_method Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) cluster_formal cluster_formal api->cluster_formal cluster_stress cluster_stress analytical_method->cluster_stress degradation_pathway Identify Degradation Products & Elucidate Pathway packaging Select Appropriate Packaging degradation_pathway->packaging shelf_life Establish Shelf-Life & Storage Conditions cluster_stress->degradation_pathway cluster_formal->shelf_life

General Stability Testing Workflow

Protocol:

  • Sample Preparation: Prepare solutions of the pyrazolylmethanol in aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

  • Incubation: Store the solutions at a constant temperature (e.g., 25 °C or 40 °C) in sealed, light-protected containers.

  • Sampling: At specified time intervals, withdraw aliquots of the solutions.

  • Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of the pyrazolylmethanol.

  • Kinetics: Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k) for each pH condition.

Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of the pyrazolylmethanol sample (typically 2-10 mg) into a TGA or DSC pan.

  • Instrumentation: Place the sample pan and a reference pan into the TGA/DSC instrument.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition: Record the weight loss as a function of temperature (TGA) and the differential heat flow as a function of temperature (DSC).

  • Analysis: Determine the onset temperature of decomposition from the TGA curve and identify endothermic or exothermic events (e.g., melting, decomposition) from the DSC curve[11][12][13][14][15][16][17].

Protocol (as per ICH Q1B guidelines):

  • Sample Preparation: Expose the pyrazolylmethanol drug substance directly to the light source. A dark control sample, shielded from light, should be stored under the same conditions to evaluate other potential degradation factors.

  • Light Source: Use a light source that produces a combination of visible and UV light, such as a xenon lamp or a metal halide lamp, with a specified overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter[7][8][9][10].

  • Exposure: Expose the samples for a defined period.

  • Analysis: After exposure, examine the samples for any physical changes (e.g., color change) and quantify the amount of remaining pyrazolylmethanol and any degradation products using a validated stability-indicating HPLC method.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for accurately quantifying the pyrazolylmethanol and separating it from any degradation products.

Typical HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol)[11][18].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of the pyrazolylmethanol.

  • Temperature: Ambient or controlled (e.g., 25 °C).

  • Injection Volume: 10-20 µL.

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness[11].

Potential Degradation Pathways

Based on the chemical structure of pyrazolylmethanols and general knowledge of degradation mechanisms of related heterocyclic compounds, a potential degradation pathway can be proposed.

Degradation_Pathway Potential Degradation Pathway of Pyrazolylmethanols Pyrazolylmethanol Pyrazolylmethanol Oxidation_Product Pyrazole Carboxylic Acid / Aldehyde Pyrazolylmethanol->Oxidation_Product Oxidation (e.g., H2O2) Hydrolysis_Product Ring Cleavage Products (under harsh conditions) Pyrazolylmethanol->Hydrolysis_Product Hydrolysis (Acid/Base) Photodegradation_Product Isomers or Rearrangement Products Pyrazolylmethanol->Photodegradation_Product Photodegradation (UV/Vis Light)

Potential Degradation Pathway
  • Oxidation: The primary alcohol of the hydroxymethyl group is susceptible to oxidation to form the corresponding aldehyde and subsequently the carboxylic acid.

  • Hydrolysis: Under harsh acidic or basic conditions, the pyrazole ring itself may undergo cleavage.

  • Photodegradation: Exposure to UV or visible light could potentially lead to isomerization or other rearrangement reactions, although some pyrazole derivatives have shown high photostability.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of pyrazolylmethanols. The available data suggests that simple pyrazolylmethanols are likely to be water-soluble and possess a thermally stable pyrazole core. However, the stability can be significantly influenced by other functional groups present in the molecule, as demonstrated by the hydrolytic instability of certain pyrazole ester derivatives. A significant gap in the literature is the lack of comprehensive, quantitative experimental solubility data for a broad range of pyrazolylmethanol derivatives. Further research in this area is crucial for the successful development of pyrazolylmethanol-based drug candidates. The provided experimental protocols offer a starting point for researchers to generate this much-needed data.

References

The Pyrazole Scaffold: A Versatile Nucleus in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic accessibility have led to the development of a diverse array of therapeutic agents across various disease areas. This technical guide provides a comprehensive overview of the role of novel pyrazole-based scaffolds in contemporary drug discovery. It delves into the synthetic methodologies, biological activities, and structure-activity relationships of these compounds, with a focus on their applications in oncology, inflammation, infectious diseases, and neurology. Detailed experimental protocols for the synthesis and biological evaluation of pyrazole derivatives are provided, alongside a quantitative analysis of their structure-activity relationships. Furthermore, key signaling pathways and experimental workflows are visualized to offer a clear understanding of the mechanisms of action and the drug discovery process for this important class of compounds.

Introduction

Pyrazoles and their derivatives are of significant interest in the pharmaceutical industry due to their wide range of biological activities.[1][2] The pyrazole nucleus is a key constituent in several commercially successful drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the kinase inhibitor ruxolitinib.[1][3] The versatility of the pyrazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability has made pyrazole a focal point for the design of novel therapeutic agents targeting a wide range of biological targets, including enzymes, receptors, and ion channels.[4] This guide will explore the synthesis, biological evaluation, and therapeutic potential of novel pyrazole-based scaffolds.

Synthetic Strategies for Pyrazole-Based Scaffolds

The synthesis of substituted pyrazoles is a well-established field, with several classical and modern methods available to medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Knorr Pyrazole Synthesis

A cornerstone of pyrazole synthesis is the Knorr reaction, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. This method is highly versatile and allows for the synthesis of a wide variety of substituted pyrazoles.

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of diazo compounds with alkynes is another powerful method for the synthesis of pyrazoles. This approach offers excellent control over regioselectivity.

Multicomponent Reactions

Multicomponent reactions (MCRs) have gained prominence in recent years as an efficient and atom-economical approach to synthesize complex molecules in a single step.[5][6][7] Several MCRs have been developed for the synthesis of highly substituted pyrazole derivatives.[5][6][7]

Experimental Protocol: Three-Component Synthesis of a Substituted Pyrazole

Objective: To synthesize a 1,3,5-trisubstituted pyrazole derivative via a one-pot, three-component reaction.

Materials:

  • Aryl aldehyde (1.0 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

  • Hydrazine hydrate or a substituted hydrazine (1.0 mmol)

  • Ethanol (10 mL)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • To a round-bottom flask, add the aryl aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and ethanol (10 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Stir the reaction mixture at room temperature for 10-15 minutes.

  • Add the hydrazine hydrate or substituted hydrazine (1.0 mmol) to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the solid in a vacuum oven to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1,3,5-trisubstituted pyrazole derivative.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities of Pyrazole-Based Scaffolds

Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant area of research has focused on the development of pyrazole-based anticancer agents. These compounds have been shown to inhibit various targets involved in cancer cell proliferation, survival, and metastasis, including protein kinases, tubulin, and cyclooxygenase-2 (COX-2).[8][9][10]

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

Compound IDCancer Cell LineTargetIC₅₀ (µM)Reference
5o MCF-7 (Breast)Tubulin2.13[8]
6b HNO-97Not specified10.5[9]
6d HNO-97Not specified10.0[9]
Compound 12d A2780 (Ovarian)TubulinNot specified[10]
Compound 43 MCF-7 (Breast)PI3 Kinase0.25[11]
Anti-inflammatory Activity

The discovery of Celecoxib, a selective COX-2 inhibitor, highlighted the potential of pyrazole derivatives as potent anti-inflammatory agents.[12] Research in this area continues, with a focus on developing novel compounds with improved efficacy and safety profiles.

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

Compound IDAssayTargetInhibition/IC₅₀Reference
Celecoxib In vitroCOX-2Selective Inhibition[1]
PMPH BSA DenaturationNot specifiedMax inhibition at 0.5 mg/mL
4F-PMPH BSA DenaturationNot specifiedMax inhibition at 0.5 mg/mL
6g IL-6 ExpressionIL-69.562 µM[4]
Antimicrobial Activity

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi, making them a valuable scaffold for the development of novel anti-infective drugs.[2][9][12]

Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound IDOrganismMIC (µg/mL)Reference
21c Multi-drug resistant bacteria0.25[2]
23h Multi-drug resistant bacteria0.25[2]
6d MRSA15.7[9]
6d E. coli7.8[9]
12 S. aureus10[9]
Neuroprotective Activity

Recent studies have explored the potential of pyrazole derivatives in the treatment of neurodegenerative diseases. These compounds have shown promise in protecting neurons from damage and inflammation associated with conditions such as spinal cord injury.[4][13]

Table 4: Neuroprotective Activity of Selected Pyrazole Derivatives

Compound IDActivityAssay/ModelIC₅₀ (µM)Reference
6g Anti-inflammatoryIL-6 suppression in BV2 microglia9.562[4][13]
C5 NeuroprotectiveAβ₂₅₋₃₅-induced toxicity in SH-SY5Y cellsNot specified[14]
C8 NeuroprotectiveAβ₂₅₋₃₅-induced toxicity in SH-SY5Y cellsNot specified[14]

Experimental Protocol: MTT Assay for Antiproliferative Activity

Objective: To determine the in vitro antiproliferative activity of a pyrazole-based compound against a cancer cell line using the MTT assay.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][8][15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1][15] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole-based test compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[15] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole-based test compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of pyrazole-based drugs is crucial for their rational design and development. Visualizing the signaling pathways they modulate and the experimental workflows used in their discovery can provide valuable insights.

Inhibition of the JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that regulates immune responses, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in various diseases, including myelofibrosis and certain cancers. Ruxolitinib, a pyrazole-based drug, is a potent inhibitor of JAK1 and JAK2.

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Ruxolitinib Ruxolitinib (Pyrazole-based Inhibitor) Ruxolitinib->JAK Inhibits

Inhibition of the JAK-STAT signaling pathway by Ruxolitinib.
Experimental Workflow for Kinase Inhibitor Discovery

The discovery of novel kinase inhibitors, including those with a pyrazole scaffold, typically follows a structured high-throughput screening (HTS) workflow to identify and characterize potent and selective compounds.

Kinase_Inhibitor_Workflow Start Start: Large Compound Library (including Pyrazoles) HTS High-Throughput Screening (Biochemical Kinase Assay) Start->HTS Hit_ID Hit Identification (% Inhibition > Threshold) HTS->Hit_ID Dose_Response Dose-Response & IC₅₀ Determination Hit_ID->Dose_Response Yes Inactive Inactive Hit_ID->Inactive No Potency_Check Potent? (IC₅₀ < Threshold) Dose_Response->Potency_Check Selectivity Selectivity Profiling (Panel of Kinases) Potency_Check->Selectivity Yes Not_Potent Not Potent Potency_Check->Not_Potent No Cell_Based Cell-Based Assays (Target Engagement, Proliferation) Selectivity->Cell_Based Lead_Opt Lead Optimization (SAR Studies) Cell_Based->Lead_Opt End Preclinical Candidate Lead_Opt->End

References

Methodological & Application

Synthesis Protocol for (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, two-step protocol for the synthesis of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol. The synthesis commences with the Vilsmeier-Haack formylation of 3,5-dimethyl-1-phenyl-1H-pyrazole to yield the intermediate, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Subsequent reduction of the aldehyde functionality affords the target alcohol. This protocol is compiled from established chemical literature and offers a reliable method for obtaining the title compound for research and development purposes.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug discovery due to their diverse pharmacological activities. The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This protocol outlines a clear and reproducible synthetic route.

Overall Reaction Scheme

Experimental Protocols

Step 1: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

This procedure is adapted from the Vilsmeier-Haack reaction conditions described for similar substrates.[1][2]

Materials:

  • 3,5-dimethyl-1-phenyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Aqueous ethanol

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (20 mmol) in an ice bath.

  • Slowly add freshly distilled phosphorus oxychloride (10 mmol) to the cooled DMF with continuous stirring over a period of 30 minutes, maintaining the temperature between 0-5 °C. This forms the Vilsmeier reagent.

  • Prepare a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (10 mmol) in a minimal amount of N,N-dimethylformamide.

  • Add the pyrazole solution dropwise to the Vilsmeier reagent while ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture under reflux for 1 hour.

  • Cool the reaction mixture and carefully pour it into a beaker containing crushed ice with vigorous stirring.

  • Allow the mixture to stand for 15 minutes to allow for the precipitation of the product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from aqueous ethanol to obtain pure 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde as needles.

Step 2: Synthesis of this compound

This is a standard reduction of an aromatic aldehyde to a primary alcohol.

Materials:

  • 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • Distilled water

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (10 mmol) in methanol or ethanol (50 mL) in a round-bottom flask with magnetic stirring.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (12 mmol) portion-wise to the stirred solution. Effervescence may be observed.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully add distilled water to quench the excess sodium borohydride.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography if necessary.

Data Presentation

StepStarting MaterialReagentsProductTypical YieldMelting Point (°C)
13,5-dimethyl-1-phenyl-1H-pyrazolePOCl₃, DMF3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde~69%[1]124-126[1]
23,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehydeNaBH₄, Methanol/EthanolThis compound>90%Not specified

Mandatory Visualization

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Vilsmeier-Haack Formylation cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_product Final Product start_pyrazole 3,5-dimethyl-1-phenyl-1H-pyrazole reaction1 Formylation Reaction start_pyrazole->reaction1 start_reagents1 POCl₃, DMF start_reagents1->reaction1 workup1 Aqueous Workup & Recrystallization reaction1->workup1 aldehyde 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde workup1->aldehyde reaction2 Reduction Reaction aldehyde->reaction2 start_reagents2 NaBH₄, Methanol start_reagents2->reaction2 workup2 Quenching & Extraction reaction2->workup2 product This compound workup2->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the NMR Analysis of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic compounds. This document provides detailed information on the ¹H and ¹³C NMR analysis of this compound, including predicted spectral data and standardized experimental protocols.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds reported in the literature. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.50 - 7.30Multiplet5HPhenyl-H
~4.50Singlet2HCH₂OH
~2.30Singlet3HPyrazole-CH₃ (C3)
~2.25Singlet3HPyrazole-CH₃ (C5)
VariableBroad Singlet1HOH
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
Chemical Shift (δ) ppmAssignment
~148.0Pyrazole-C3
~140.0Pyrazole-C5
~139.0Phenyl-C1 (ipso)
~129.0Phenyl-C3/C5
~128.0Phenyl-C4
~125.0Phenyl-C2/C6
~115.0Pyrazole-C4
~55.0CH₂OH
~14.0Pyrazole-CH₃ (C3)
~12.0Pyrazole-CH₃ (C5)

Experimental Protocols

The following protocols describe the general procedures for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds. Other solvents like DMSO-d₆ or Methanol-d₄ can also be used depending on the sample's solubility and the desired chemical shift resolution.[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's probe (typically around 4 cm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse (zg30)

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16

  • Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled (zgpg30)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024 or more, depending on sample concentration

  • Spectral Width: 0 to 200 ppm

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum using the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Visualizations

The following diagrams illustrate the molecular structure and the experimental workflow for the NMR analysis of this compound.

Caption: Molecular structure of this compound with atom numbering.

experimental_workflow start Start: Sample of This compound prep Sample Preparation (Weighing, Dissolution in CDCl₃, Transfer to NMR tube) start->prep acquire_H1 ¹H NMR Data Acquisition (400 MHz Spectrometer) prep->acquire_H1 acquire_C13 ¹³C NMR Data Acquisition (100 MHz Spectrometer) prep->acquire_C13 process_H1 ¹H NMR Data Processing (FT, Phasing, Baseline Correction, Referencing, Integration) acquire_H1->process_H1 process_C13 ¹³C NMR Data Processing (FT, Phasing, Baseline Correction, Referencing) acquire_C13->process_C13 analysis Spectral Analysis (Chemical Shift Assignment, Structural Confirmation) process_H1->analysis process_C13->analysis end End: Structural Elucidation analysis->end

Caption: Experimental workflow for NMR analysis.

References

Application Notes and Protocols for Pyrazole Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Preliminary Note: A comprehensive review of current scientific literature reveals a lack of specific studies on the anticancer properties of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol . Therefore, the following application notes and protocols are presented as a representative example based on a closely related and studied pyrazole derivative, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline (Compound 5a) , to illustrate the methodologies and data presentation requested. The data and protocols provided below pertain to this example compound and not to this compound.

Representative Compound: N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline (Compound 5a)

Introduction

N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline is a synthetic pyrazole derivative that has been investigated for its potential as an anticancer agent. Studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines.[1] Its mechanism of action is reported to involve the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[1][2] This document provides an overview of its cytotoxic activity and a general protocol for assessing its in vitro efficacy.

Quantitative Data Summary

The cytotoxic and inhibitory activities of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline (Compound 5a) are summarized in the table below. This data is compiled from in vitro studies and provides a basis for comparison with other potential anticancer compounds.

Compound Assay Type Target Cell Line IC50 (µM) Reference
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline (5a)CDK2/cyclin E InhibitionCDK2/cyclin E-0.98 ± 0.06[1][2]
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline (5a)Antiproliferative-MCF-7 (Breast Cancer)1.88 ± 0.11[1][2]
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline (5a)Antiproliferative-B16-F10 (Melanoma)2.12 ± 0.15[1][2]
Experimental Protocols

This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific cancer cell line.

Materials:

  • Cancer cell lines (e.g., MCF-7, B16-F10)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Visualizations

G Experimental Workflow for In Vitro Cytotoxicity Testing A Cell Seeding in 96-well plate B 24h Incubation A->B C Treatment with Pyrazole Derivative B->C D 48-72h Incubation C->D E MTT Addition D->E F 4h Incubation E->F G Formazan Solubilization with DMSO F->G H Absorbance Reading at 570 nm G->H I Data Analysis (IC50 Calculation) H->I

Caption: A typical workflow for determining the IC50 of a pyrazole derivative.

G Simplified Signaling Pathway of CDK2 Inhibition cluster_0 G1 Phase cluster_1 S Phase CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex DNA_Replication DNA Replication CDK2->DNA_Replication phosphorylates substrates leading to p21 p21/p27 p21->CDK2 inhibits Pyrazole N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Pyrazole->CDK2 inhibits

Caption: Inhibition of CDK2 by the pyrazole derivative blocks cell cycle progression.

References

Application Notes and Protocols for Substituted Pyrazolylmethanols in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory properties of substituted pyrazolylmethanols, detailing their mechanism of action, quantitative biological data, and protocols for their evaluation.

Substituted pyrazolylmethanols represent a promising class of compounds in the development of novel anti-inflammatory agents. Their therapeutic potential stems primarily from their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. Many of these compounds exhibit potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[1][2] By selectively targeting COX-2 over its constitutive isoform COX-1, these derivatives have the potential for reduced gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3] Furthermore, some pyrazole derivatives have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[4]

Data Presentation: In Vitro Anti-inflammatory Activity

The following table summarizes the in vitro inhibitory activity of selected substituted pyrazole derivatives against COX-1 and COX-2 enzymes, presented as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, is also provided to indicate the compound's preference for COX-2.

CompoundSubstitution PatternCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide5.439 ± 0.282.164 ± 0.092.51[2]
Indomethacin 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid0.0180.0260.69[5][6]
Compound 4c Pyrazole derivative9.835 ± 0.504.597 ± 0.202.14[7]
Compound 5b Pyrazole derivative4.909 ± 0.253.289 ± 0.141.49[7]
Compound 5f Pyrazolone derivative with trimethoxy substitution>1001.50>66.67[2]
Compound 6f Aminopyrazole derivative with trimethoxy substitution>1001.15>86.96[2]
Compound 5u Hybrid pyrazole analogue134.121.7974.92[8]
Compound 5s Hybrid pyrazole analogue183.232.5172.95[8]

Signaling Pathways

The anti-inflammatory effects of substituted pyrazolylmethanols are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway and modulation of the NF-κB signaling cascade.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic function) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Pyrazolylmethanols Substituted Pyrazolylmethanols Pyrazolylmethanols->COX2 Inhibition

Cyclooxygenase (COX) Pathway Inhibition.

NFkB_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκB Complex (Inactive) IkB->NFkB_IkB Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release Nucleus->Gene_Expression Transcription Pyrazolylmethanols Substituted Pyrazolylmethanols Pyrazolylmethanols->IKK Inhibition

NF-κB Signaling Pathway Modulation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2.

COX_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - COX-1/COX-2 enzymes - Arachidonic acid (substrate) - Test compounds and controls Start->Prepare_Reagents Incubate Incubate Enzyme with Test Compound/Control Prepare_Reagents->Incubate Add_Substrate Add Arachidonic Acid to Initiate Reaction Incubate->Add_Substrate Measure Measure Prostaglandin E2 (PGE2) Production (ELISA) Add_Substrate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate End End Calculate->End

In Vitro COX Inhibition Assay Workflow.

Materials:

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • Test compounds (substituted pyrazolylmethanols)

  • Reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, add the assay buffer, followed by the test compound or reference inhibitor.

  • Add the COX-1 or COX-2 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the reaction mixture for a specific time (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Administer the test compounds, reference drug, or vehicle orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

  • The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Reference inhibitor (e.g., L-NAME)

  • Griess reagent (for nitrite determination)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or reference inhibitor for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent. a. Mix equal volumes of the supernatant and Griess reagent. b. Incubate for 10 minutes at room temperature. c. Measure the absorbance at 540 nm using a microplate reader.

  • A standard curve using sodium nitrite is generated to calculate the nitrite concentration in the samples.

  • The percentage of inhibition of NO production is calculated for each compound concentration relative to the LPS-stimulated control.

  • A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

References

Application Notes and Protocols for the Reduction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a key intermediate in the synthesis of various biologically active compounds. Its reduction to the corresponding alcohol, (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol, is a critical step in developing novel therapeutics. This document provides detailed protocols for this reduction using common laboratory reagents, sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), which are effective for the reduction of aldehydes to primary alcohols.[1][2][3][4][5] These methods offer high selectivity and yield for the desired alcohol product.

Chemical Reaction

The reduction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde to this compound proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon of the aldehyde group, followed by protonation of the resulting alkoxide.

Reaction Scheme:

Data Presentation

The following table summarizes the key quantitative data for the two recommended reduction protocols.

ParameterProtocol 1: Sodium BorohydrideProtocol 2: Lithium Aluminum Hydride
Reducing Agent Sodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Substrate 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Molar Ratio (Substrate:Reagent) 1 : 1.51 : 0.5
Solvent Methanol (MeOH) or Ethanol (EtOH)Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 1 - 3 hours1 - 2 hours
Work-up Procedure Quenching with water, extractionCareful quenching with water and aqueous base, extraction
Typical Yield > 90%> 95%

Experimental Protocols

Protocol 1: Reduction using Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent suitable for the reduction of aldehydes and ketones.[5][6] It is generally used in protic solvents like methanol or ethanol.[6]

Materials:

  • 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Foaming and gas evolution may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful reducing agent capable of reducing a wide range of functional groups, including aldehydes.[1][3][4] It is highly reactive and must be handled with care in an anhydrous environment.[3][4]

Materials:

  • 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (0.5 eq)

  • Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

  • Water (H₂O)

  • 15% Aqueous Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Nitrogen or Argon atmosphere

Procedure:

  • Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

  • Suspend lithium aluminum hydride (0.5 eq) in anhydrous diethyl ether or THF in the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the aldehyde solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of:

    • Water (x mL, where x = grams of LiAlH₄ used)

    • 15% aqueous NaOH (x mL)

    • Water (3x mL)

  • Stir the resulting mixture vigorously until a white granular precipitate forms.

  • Filter the solid and wash it thoroughly with ethyl acetate.

  • Collect the filtrate and dry it over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Mandatory Visualization

experimental_workflow cluster_protocol1 Protocol 1: Sodium Borohydride Reduction cluster_protocol2 Protocol 2: Lithium Aluminum Hydride Reduction start1 Dissolve Aldehyde in Methanol add_nabh4 Add NaBH4 at 0°C start1->add_nabh4 react1 Stir at Room Temp (1-3h) add_nabh4->react1 quench1 Quench with Water react1->quench1 extract1 Extract with EtOAc quench1->extract1 dry1 Dry & Concentrate extract1->dry1 product1 Purified Alcohol dry1->product1 start2 Suspend LiAlH4 in Anhydrous Ether/THF add_aldehyde Add Aldehyde Solution at 0°C start2->add_aldehyde react2 Stir at Room Temp (1-2h) add_aldehyde->react2 quench2 Quench Sequentially (H2O, NaOH, H2O) react2->quench2 filter Filter & Wash Solid quench2->filter dry2 Dry & Concentrate Filtrate filter->dry2 product2 Purified Alcohol dry2->product2

Caption: Experimental workflows for the reduction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid that reacts violently with water and protic solvents. Handle it with extreme care under an inert atmosphere.

  • The quenching of LiAlH₄ is highly exothermic and generates hydrogen gas, which is flammable. Perform the quenching step slowly and with adequate cooling.

Troubleshooting

IssuePossible CauseSolution
Incomplete Reaction Insufficient reducing agentAdd more reducing agent and monitor by TLC.
Low reaction temperature or short reaction timeAllow the reaction to stir for a longer period or at a slightly elevated temperature.
Low Yield Inefficient extractionPerform additional extractions of the aqueous layer.
Degradation of product during work-upEnsure the work-up is performed without unnecessary delay and at appropriate temperatures.
Side Product Formation Reaction conditions too harshFor LiAlH₄, ensure the reaction is maintained at a low temperature during addition. For NaBH₄, ensure the reaction is not heated excessively.

References

Application Note and Protocol for the Purification of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The purity of such compounds is critical for accurate biological evaluation and subsequent development. This application note provides a detailed protocol for the purification of crude this compound using silica gel column chromatography. This method effectively removes unreacted starting materials, by-products, and other impurities, yielding the target compound with high purity.

Principle of the Method

Column chromatography is a preparative separation technique that relies on the differential partitioning of compounds between a stationary phase (in this case, silica gel) and a mobile phase (a solvent or mixture of solvents). Compounds with a higher affinity for the stationary phase will move down the column more slowly, while compounds with a lower affinity will move more quickly. By carefully selecting the mobile phase, this compound can be effectively separated from impurities based on differences in polarity. The hydroxyl group in the target molecule increases its polarity compared to less polar impurities, allowing for a separation with an appropriate solvent gradient.

Experimental Protocol

Materials and Equipment

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Dichloromethane (DCM, ACS grade)

  • Methanol (ACS grade)

  • Glass chromatography column

  • Separatory funnel or solvent reservoir

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate (KMnO₄) stain

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

  • Cotton or glass wool

Procedure

1. Preparation of the Column (Slurry Method)

1.1. Select an appropriately sized chromatography column based on the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).

1.2. Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica gel from washing out. Add a thin layer of sand on top of the plug.

1.3. In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in n-hexane).

1.4. Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

1.5. Open the stopcock at the bottom of the column to allow the solvent to drain, collecting it for reuse. Continue adding the slurry until the desired column height is reached. Ensure a layer of solvent remains above the silica bed at all times to prevent the column from running dry.

1.6. Add a thin layer of sand on top of the packed silica gel to prevent disruption of the surface during sample loading.

2. Sample Preparation and Loading

2.1. Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.

2.2. Alternatively, for less soluble compounds, perform a "dry loading." Adsorb the crude product onto a small amount of silica gel by dissolving the compound in a solvent, adding the silica gel, and evaporating the solvent under reduced pressure.

2.3. Carefully add the dissolved sample or the dry-loaded silica gel to the top of the column.

3. Elution and Fraction Collection

3.1. Begin eluting the column with the initial mobile phase (e.g., 10% ethyl acetate in n-hexane).

3.2. Collect the eluent in fractions of a predetermined volume in test tubes or flasks.

3.3. Gradually increase the polarity of the mobile phase to elute the compounds. This can be done in a stepwise manner (e.g., 10%, 20%, 30% ethyl acetate in n-hexane) or with a continuous gradient. A typical gradient for this compound might start with 10-20% ethyl acetate in hexane and gradually increase to 40-50% ethyl acetate in hexane.[1]

4. Monitoring the Separation

4.1. Monitor the separation process by Thin Layer Chromatography (TLC).

4.2. Spot a small amount of each collected fraction onto a TLC plate. Also spot the crude mixture and, if available, a pure standard of the target compound.

4.3. Develop the TLC plate in a chamber containing an appropriate solvent system (e.g., 30% ethyl acetate in n-hexane).

4.4. Visualize the spots under a UV lamp (254 nm). The pyrazole ring is UV active.

4.5. Further visualize the plate using a potassium permanganate stain, which will react with the hydroxyl group of the target molecule, typically appearing as a yellow spot on a purple background.

4.6. Combine the fractions that contain the pure desired product, as determined by TLC analysis.

5. Product Isolation

5.1. Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

5.2. Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, MS, melting point).

Data Presentation

The following table summarizes typical quantitative data for the purification of this compound.

ParameterValue
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase System n-Hexane and Ethyl Acetate (gradient)
Initial Eluent 10% Ethyl Acetate in n-Hexane
Final Eluent 50% Ethyl Acetate in n-Hexane
TLC Mobile Phase 30% Ethyl Acetate in n-Hexane
Rf of Product ~0.4 in 30% Ethyl Acetate/n-Hexane
Rf of Less Polar Impurity ~0.7 in 30% Ethyl Acetate/n-Hexane
Rf of More Polar Impurity ~0.1 in 30% Ethyl Acetate/n-Hexane
Crude Product Mass 1.0 g
Silica Gel Mass 50 g
Column Dimensions 3 cm (diameter) x 30 cm (length)
Fraction Volume 20 mL
Product Elution Fractions 15-25 (with 30-40% Ethyl Acetate)
Isolated Yield 750 mg (75%)
Purity (by HPLC/NMR) >98%

Visualizations

Experimental Workflow

experimental_workflow prep Column Preparation (Silica Gel Slurry) load Sample Loading (Crude Product) prep->load 1 elute Elution (Hexane/Ethyl Acetate Gradient) load->elute 2 collect Fraction Collection elute->collect 3 monitor TLC Monitoring collect->monitor 4 monitor->elute Adjust Gradient combine Combine Pure Fractions monitor->combine 5 isolate Solvent Evaporation (Rotary Evaporator) combine->isolate 6 product Purified Product isolate->product 7

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: Development of Androgen Receptor Antagonists Using Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of androgen receptor (AR) antagonists based on pyrazole derivatives. This class of compounds has shown significant promise in the treatment of prostate cancer, including castration-resistant prostate cancer (CRPC), by effectively targeting the androgen receptor.

Introduction to Pyrazole Derivatives as Androgen Receptor Antagonists

The androgen receptor (AR) is a crucial therapeutic target in the management of prostate cancer.[1] Nonsteroidal antiandrogens that competitively inhibit the binding of androgens to the AR are a cornerstone of hormonal therapy.[2] However, the emergence of resistance to current treatments necessitates the discovery of novel AR antagonists with improved efficacy.[2][3] Pyrazole derivatives have emerged as a versatile scaffold for the design of potent AR antagonists.[3][4][5]

The general pharmacophore for nonsteroidal antiandrogens often includes an aromatic A-ring, a linker, and a B-ring. Introducing a pyrazole moiety as the B-ring structural element has led to the development of new scaffolds with potent AR antagonist activities.[5] These pyrazole-based compounds have demonstrated the ability to overcome resistance to existing therapies and have shown significant antitumor effects in preclinical models.[4]

Key Pyrazole Scaffolds and Their Biological Activity

Several series of pyrazole derivatives have been investigated for their AR antagonistic properties. The table below summarizes the in vitro activity of representative compounds from different chemical series.

Compound IDPyrazole ScaffoldCell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
3i Pyrazolylmethylene-2-thioxoimidazolidin-4-oneLNCaP5.22 ± 0.12--[6]
3k Pyrazolylmethylene-2-thioxoimidazolidin-4-oneLNCaP7.34 ± 0.09--[6]
3m Pyrazolylmethylene-2-thioxoimidazolidin-4-oneLNCaP11.75 ± 0.07--[6]
3o Pyrazolylmethylene-2-thioxoimidazolidin-4-oneLNCaP9.89 ± 0.15--[6]
3p Pyrazolylmethylene-2-thioxoimidazolidin-4-oneLNCaP8.76 ± 0.11--[6]
Compound 22 1,4-Benzoxazine-pyrazole hybridPC34.15Etoposide-[7]
Compound 23 1,4-Benzoxazine-pyrazole hybridPC36.28Etoposide-[7]
Compound 29 Pyrazolo[1,5-a]pyrimidineA54929.95--[7]
Compound 31 Pyrazole-based hybrid heteroaromaticA54942.79--[7]
Compound 32 Pyrazole-based hybrid heteroaromaticA54955.73--[7]

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway and Antagonist Action

The canonical androgen receptor signaling pathway is initiated by the binding of androgens (e.g., testosterone and dihydrotestosterone) to the AR in the cytoplasm. This binding triggers a conformational change, dissociation from heat shock proteins, dimerization, and translocation of the AR to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that promote prostate cancer cell growth and survival. Pyrazole-based AR antagonists competitively bind to the ligand-binding domain of the AR, preventing the binding of androgens and thereby inhibiting downstream signaling.

AR_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR-HSP_complex AR-HSP Complex Androgen->AR-HSP_complex Binds to AR AR Activated_AR Activated AR Dimer AR->Activated_AR Dimerization HSP HSP AR-HSP_complex->AR Releases ARE Androgen Response Element (DNA) Activated_AR->ARE Translocates & Binds to Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Prostate Cancer Cell Growth & Survival Gene_Transcription->Cell_Growth Promotes Pyrazole_Antagonist Pyrazole Derivative (AR Antagonist) Pyrazole_Antagonist->AR-HSP_complex Competitively Binds to AR, Inhibiting Androgen Binding

Canonical Androgen Receptor Signaling and Antagonist Inhibition.
Experimental Workflow for Screening Pyrazole-Based AR Antagonists

The development of novel AR antagonists involves a multi-step process, from initial compound synthesis to in vivo efficacy studies. The following workflow outlines the key experimental stages.

experimental_workflow Synthesis Synthesis of Pyrazole Derivatives Primary_Screening Primary Screening: AR Competitive Binding Assay Synthesis->Primary_Screening Secondary_Screening Secondary Screening: AR Reporter Gene Assay Primary_Screening->Secondary_Screening Active Compounds In_Vitro_Char In Vitro Characterization: Cell Proliferation Assays (e.g., LNCaP, PC-3) Secondary_Screening->In_Vitro_Char Potent Antagonists In_Vivo_Studies In Vivo Efficacy: Prostate Cancer Xenograft Models In_Vitro_Char->In_Vivo_Studies Promising Candidates Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Experimental workflow for developing pyrazole-based AR antagonists.
Structure-Activity Relationship (SAR) of Pyrazole Derivatives

The antagonistic activity of pyrazole derivatives against the AR is highly dependent on their structural features. The following diagram illustrates key SAR findings for 3-phenylpyrazole derivatives.

SAR_diagram cluster_sar Structure-Activity Relationship (SAR) of 3-Phenylpyrazole AR Antagonists Pyrazole_Core 3-Phenylpyrazole Core R1 R1 Position: - Electronegative group - Hydrogen bond acceptor Pyrazole_Core->R1 Substitution at R1 increases activity R1_prime R1' Position: - Electropositive group - Hydrogen bond donor Pyrazole_Core->R1_prime Substitution at R1' increases activity R2_prime R2' Position: - Bulky group Pyrazole_Core->R2_prime Substitution at R2' increases activity

Key SAR points for 3-phenylpyrazole AR antagonists.

Experimental Protocols

General Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

This protocol describes a one-step, three-component reaction for the synthesis of a class of pyrazole derivatives.[8]

Materials:

  • 3-methyl-1-phenyl-5-pyrazolone

  • Appropriate aromatic aldehyde

  • Sodium acetate (1 M solution)

  • Ethanol (70% and 50%)

  • Deionized water

Procedure:

  • Dissolve the aromatic aldehyde (0.4 mmol) and 3-methyl-1-phenyl-5-pyrazolone (0.8 mmol) in 4 mL of 70% ethanol at room temperature.[8]

  • Add 40.2 µL of 1 M sodium acetate to the solution.[8]

  • Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC).[8]

  • Add deionized water to the mixture to obtain a 50% ethanol solution.[8]

  • Filter the resulting precipitate, wash with 50% ethanol, and dry to obtain the pure product.[8]

Androgen Receptor Competitive Binding Assay

This protocol is for determining the binding affinity of pyrazole derivatives to the androgen receptor.

Materials:

  • Recombinant human androgen receptor

  • [³H]-R1881 (radiolabeled synthetic androgen)

  • Test pyrazole compounds

  • Assay Buffer: 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate

  • Wash Buffer: Assay buffer without DTT and molybdate

  • Hydroxylapatite (HAP) slurry (50% in assay buffer) or 96-well filter plates

  • Scintillation cocktail

  • 96-well assay plates

Procedure:

  • Prepare serial dilutions of the test pyrazole compounds and a reference antagonist in the assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add in the following order:

    • 50 µL of diluted test compound or control.

    • 50 µL of [³H]-R1881 solution (final concentration ~1 nM).

    • 50 µL of diluted recombinant human AR.

  • For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add a high concentration of an unlabeled androgen (e.g., 10 µM DHT).

  • Incubate the plate at 4°C for 18-24 hours.

  • Separation of Bound and Free Ligand (HAP Method):

    • Add 100 µL of cold HAP slurry to each well.

    • Incubate for 15 minutes at 4°C with shaking.

    • Centrifuge the plate to pellet the HAP.

    • Aspirate the supernatant and wash the pellet three times with cold wash buffer.

  • Add scintillation cocktail to the wells (or to the filters if using a filter binding assay).

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each test compound.

Luciferase Reporter Gene Assay for AR Antagonistic Activity

This assay measures the ability of pyrazole derivatives to inhibit AR-mediated gene transcription.

Materials:

  • Prostate cancer cell line expressing AR (e.g., LNCaP, PC-3 transfected with an AR expression vector).

  • Luciferase reporter plasmid containing androgen response elements (AREs).

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Dihydrotestosterone (DHT) or another AR agonist.

  • Test pyrazole compounds.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Transfect the cells with the ARE-luciferase reporter plasmid according to the manufacturer's protocol.

  • After 24 hours, replace the medium with fresh medium containing the test pyrazole compounds at various concentrations.

  • After a pre-incubation period (e.g., 1 hour), add the AR agonist (e.g., DHT at a final concentration of 1 nM) to stimulate AR activity.

  • Incubate for an additional 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Determine the concentration-dependent inhibition of AR-mediated luciferase expression by the test compounds and calculate their IC50 values.

In Vivo Prostate Cancer Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of pyrazole-based AR antagonists.

Materials:

  • Male immunodeficient mice (e.g., SCID or nude mice).

  • Prostate cancer cells (e.g., LNCaP or patient-derived xenograft tissue).

  • Matrigel (optional).

  • Test pyrazole compound formulated for in vivo administration.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously inject a suspension of prostate cancer cells (typically 1-5 x 10⁶ cells) mixed with or without Matrigel into the flank of each mouse. For some models, minced tumor tissue is implanted.[9][10]

  • Allow the tumors to establish and reach a predetermined size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test pyrazole compound and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume (e.g., twice weekly) using calipers (Volume = 0.5 x length x width²).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Evaluate the antitumor efficacy of the test compound by comparing the tumor growth in the treated group to the control group. A significant reduction in tumor growth indicates in vivo efficacy.[9][10]

References

Application Notes and Protocols for the Vilsmeier-Haack Formylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazoles. The introduction of a formyl group at the C4 position of the pyrazole ring provides a valuable synthetic handle for further functionalization, making it a crucial transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates.[1][2] This document provides detailed application notes and experimental protocols for the successful execution of the Vilsmeier-Haack formylation of pyrazoles.

Overview of the Reaction

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically prepared in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[3][4] This electrophilic chloroiminium salt then attacks the electron-rich C4 position of the pyrazole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired 4-formylpyrazole.[3][4] The reaction is generally applicable to a wide range of pyrazole derivatives, although the reactivity can be influenced by the nature of the substituents on the pyrazole ring.

Experimental Considerations and Optimization

Several factors can influence the outcome of the Vilsmeier-Haack formylation of pyrazoles. Careful consideration and optimization of these parameters are crucial for achieving high yields and purity of the desired product.

  • Substrate Reactivity: Pyrazoles with electron-donating groups are generally more reactive towards Vilsmeier-Haack formylation. Conversely, pyrazoles bearing strong electron-withdrawing groups may exhibit lower reactivity, requiring more forcing reaction conditions.[1]

  • Vilsmeier Reagent Stoichiometry: The molar ratio of the pyrazole substrate to the Vilsmeier reagent (DMF and POCl₃) is a critical parameter. An excess of the Vilsmeier reagent is often employed to ensure complete conversion of the starting material, particularly for less reactive substrates.[1][5]

  • Temperature and Reaction Time: The reaction temperature can range from 0 °C to 120 °C, and the reaction time can vary from a few hours to overnight.[1][6] Monitoring the reaction progress by thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts.[3]

  • Solvent: While the reaction is often carried out using an excess of DMF which also acts as the solvent, in some cases, an inert co-solvent like dichloromethane (DCM) may be used.[3] It is imperative to use anhydrous solvents to prevent the decomposition of the Vilsmeier reagent.[3]

  • Work-up Procedure: The work-up typically involves quenching the reaction mixture with ice-water, followed by neutralization with a base (e.g., sodium bicarbonate, sodium hydroxide) to hydrolyze the intermediate iminium salt and precipitate the product.[3][5]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the Vilsmeier-Haack formylation of various pyrazole derivatives as reported in the literature.

Table 1: Formylation of 1,3-Disubstituted 5-chloro-1H-pyrazoles [1]

EntryR (at C3)R' (at N1)DMF (equiv.)POCl₃ (equiv.)Temp (°C)Time (h)Yield (%)
1PropylMethyl22120232
2PropylMethyl52120255
3PhenylMethyl52120275
44-NitrophenylMethyl5212020

Table 2: Formylation of Various Pyrazole Precursors [6][7]

SubstrateReaction ConditionsYield
(E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazineDMF-POCl₃, 0 °C for 30 min, then reflux for 6 hExcellent
1-benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazonesDMF-POCl₃, cold, then 70 °C for 5-6 hGood
Substituted phenyl hydrazonesDMF-POCl₃, cold, then room temp for 3 hExcellent
1,3-disubstituted-5-chloro-1H-pyrazolesDMF-POCl₃, 0 °C for 10-15 min, then 120 °C for 2 hGood

Detailed Experimental Protocols

Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of Pyrazoles

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted pyrazole (1.0 equiv.)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.2 - 5.0 equiv.)

  • Anhydrous dichloromethane (DCM, optional)

  • Crushed ice

  • Saturated sodium bicarbonate solution or dilute sodium hydroxide solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Heating mantle or oil bath

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous DMF. Cool the flask in an ice bath to 0-5 °C.[3] Slowly add POCl₃ (1.2 - 5.0 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.[3] The formation of the Vilsmeier reagent is an exothermic reaction. Stir the mixture at 0-5 °C for 30 minutes.

  • Formylation Reaction: Dissolve the substituted pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM. Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.[3]

  • Reaction Monitoring: After the addition is complete, the reaction mixture can be stirred at room temperature or heated to a specific temperature (e.g., 60-120 °C) depending on the reactivity of the substrate.[6][8] Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-8 hours).[3]

  • Work-up: Once the reaction is complete, cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[3]

  • Neutralization and Product Isolation: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8. This will hydrolyze the intermediate and precipitate the product.

  • Extraction: If the product does not precipitate, or to recover any dissolved product, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Safety Precautions:

  • The Vilsmeier-Haack reaction should be performed in a well-ventilated fume hood.[3]

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

  • The quenching and neutralization steps are exothermic and should be performed slowly and with caution.

Visualizations

Diagram 1: General Experimental Workflow

G cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Isolation DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (in situ) DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent dropwise addition Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture 0-5 °C Pyrazole Pyrazole Substrate Pyrazole->Reaction_Mixture dissolved in anhydrous solvent Quenching Quenching (Ice-water) Reaction_Mixture->Quenching Neutralization Neutralization (Base) Quenching->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification Extraction->Purification Product 4-Formylpyrazole Purification->Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation of pyrazoles.

Diagram 2: Reaction Mechanism

G cluster_step1 Step 1: Formation of Vilsmeier Reagent cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Electrophilic attack at C4 Pyrazole Pyrazole Pyrazole->Intermediate Product 4-Formylpyrazole Intermediate->Product H2O H₂O H2O->Product Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrazoles.

References

Application Notes and Protocols for Screening (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol for Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery.[1][2][3][4][5] Numerous pyrazole-containing compounds have been developed as anti-inflammatory, antimicrobial, anticancer, and antioxidant agents.[6][7][8][9][10] Notably, the pyrazole moiety is a core component of several FDA-approved drugs, such as the COX-2 selective anti-inflammatory drug Celecoxib.[2][4][7]

This document provides detailed application notes and experimental protocols for the initial biological screening of the specific compound, (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol. The following sections outline standardized assays to evaluate its potential anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. While specific experimental data for this particular molecule is limited in publicly available literature, the provided protocols are based on established methodologies for screening pyrazole derivatives. Illustrative data from related pyrazole compounds are presented for comparative purposes.

Data Presentation: Comparative Biological Activities of Pyrazole Derivatives

Due to the limited specific data for this compound, the following tables summarize quantitative data for various other pyrazole derivatives to provide a baseline for expected activity ranges.

Table 1: Anti-inflammatory Activity of Selected Pyrazole Derivatives

Compound/DerivativeTargetIC50 (µM)Reference CompoundIC50 (µM)
3-(trifluoromethyl)-5-arylpyrazoleCOX-20.02Celecoxib-
3,5-diarylpyrazoleCOX-20.01Celecoxib-
Pyrazole-thiazole hybridCOX-2 / 5-LOX0.03 / 0.12Celecoxib-
N5 (Carboxyphenylhydrazone derivative)COX-2-Celecoxib-
1,3,4-triarylpyrazole derivativesKinases---

IC50: Half-maximal inhibitory concentration. Data is illustrative and sourced from various studies on pyrazole derivatives.[1][11]

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrazole-carbothioamide (C5)MCF-70.08Erlotinib-
Pyrazole-indole hybrid (7a)HepG26.1 ± 1.9Doxorubicin24.7 ± 3.2
Pyrazole-indole hybrid (7b)HepG27.9 ± 1.9Doxorubicin24.7 ± 3.2
Pyrazolo[3,4-d]pyrimidine (17)Liver/Lung Carcinoma5.35 / 8.74Cisplatin3.78 / 6.39

IC50: Half-maximal inhibitory concentration. Data is illustrative and sourced from various studies on pyrazole derivatives.[8][12][13]

Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Pyrazole derivative 3Escherichia coli0.25Ciprofloxacin-
Pyrazole derivative 4Streptococcus epidermidis0.25Ciprofloxacin-
Pyrazole derivative 2Aspergillus niger1Clotrimazole-
Pyrazole-thiazole (3l)Candida albicans-Amphotericin-B-

MIC: Minimum Inhibitory Concentration. Data is illustrative and sourced from various studies on pyrazole derivatives.[7][14]

Table 4: Antioxidant Activity of a Related Pyrazole Derivative

CompoundAssayScavenging Activity (%) at 80 mg/mL
N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivativeDPPH Radical Scavenging77.31

Data from a study on a structurally related pyrazole methanol derivative.[15]

Experimental Protocols

Anti-inflammatory Activity: COX-1/COX-2 Inhibition Assay

This protocol is designed to assess the inhibitory effect of this compound on cyclooxygenase (COX) enzymes, key mediators of inflammation.[1][2][11]

Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Materials:

  • This compound

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Hematin

  • Tris-HCl buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note that solvents like DMSO, ethanol, and methanol can have their own cytotoxic effects at higher concentrations.[16]

    • Prepare serial dilutions of the test compound.

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare enzyme solutions (COX-1 and COX-2) in the assay buffer containing hematin.

    • Prepare substrate solution containing arachidonic acid and TMPD in the assay buffer.

  • Assay Protocol:

    • Add 10 µL of the test compound dilutions or reference inhibitor (e.g., Celecoxib) to the wells of a 96-well plate.

    • Add 150 µL of the enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 50 µL of the substrate solution.

    • Immediately measure the absorbance at 595 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

COX_Inhibition_Workflow start Start prep_reagents Prepare Reagents (Test Compound, Enzymes, Substrate) start->prep_reagents add_compound Add Test Compound/ Reference to 96-well Plate prep_reagents->add_compound add_enzyme Add COX-1/COX-2 Enzyme Solution add_compound->add_enzyme incubate Incubate at RT for 15 min add_enzyme->incubate add_substrate Add Substrate Solution (Arachidonic Acid, TMPD) incubate->add_substrate measure_abs Measure Absorbance at 595 nm add_substrate->measure_abs analyze_data Data Analysis (Calculate % Inhibition, IC50) measure_abs->analyze_data end End analyze_data->end

COX Inhibition Assay Workflow
Anticancer Activity: MTT Cytotoxicity Assay

This protocol determines the cytotoxic effect of this compound on cancer cell lines.[13]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in appropriate medium supplemented with FBS and antibiotics.

    • Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h treat_compound Treat Cells with Test Compound (Serial Dilutions) incubate_24h->treat_compound incubate_48_72h Incubate for 48-72h treat_compound->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan Crystals (Solubilization Solution) incubate_4h->dissolve_formazan measure_abs Measure Absorbance at 570 nm dissolve_formazan->measure_abs analyze_data Data Analysis (Calculate % Viability, IC50) measure_abs->analyze_data end End analyze_data->end

MTT Cytotoxicity Assay Workflow
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[7][9][10][17]

Principle: The broth microdilution method is used to determine the MIC. The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The plates are incubated, and the lowest concentration of the compound that prevents visible growth is recorded as the MIC.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Fungal growth medium (e.g., RPMI-1640)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Grow the microbial strains overnight in their respective media.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Broth Microdilution:

    • Prepare a stock solution of this compound in a suitable solvent.

    • In a 96-well plate, add 100 µL of the appropriate growth medium to all wells.

    • Add 100 µL of the test compound stock solution to the first well and perform serial twofold dilutions across the plate.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Add 10 µL of the prepared inoculum to each well (except the sterility control).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, the optical density at 600 nm can be measured using a microplate reader to quantify growth.

MIC_Determination_Workflow start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) start->prep_inoculum serial_dilution Perform Serial Dilution of Test Compound in 96-well Plate start->serial_dilution add_inoculum Inoculate Wells with Microbial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate Plates (Bacteria: 24h, Fungi: 48h) add_inoculum->incubate read_results Visually Inspect for Growth or Measure OD600 incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end End determine_mic->end

MIC Determination Workflow
Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol assesses the free radical scavenging activity of this compound.[1][9][15]

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which can be measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in methanol.

    • Prepare serial dilutions of the test compound.

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Protocol:

    • Add 100 µL of the test compound dilutions or positive control to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Shake the plate and incubate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula:

      • % Scavenging = [(A_control - A_sample) / A_control] x 100

      • Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the percentage of scavenging activity against the logarithm of the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH_Assay_Workflow start Start prep_reagents Prepare Reagents (Test Compound, DPPH Solution) start->prep_reagents add_compound Add Test Compound/ Control to 96-well Plate prep_reagents->add_compound add_dpph Add DPPH Solution add_compound->add_dpph incubate Incubate in Dark at RT for 30 min add_dpph->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs analyze_data Data Analysis (Calculate % Scavenging, IC50) measure_abs->analyze_data end End analyze_data->end

DPPH Radical Scavenging Assay Workflow

Conclusion

The protocols outlined in this document provide a robust framework for the initial biological screening of this compound. By systematically evaluating its anti-inflammatory, anticancer, antimicrobial, and antioxidant potential, researchers can gain valuable insights into its therapeutic promise. The provided illustrative data for related pyrazole derivatives serves as a useful benchmark for interpreting the experimental outcomes for this novel compound. Further studies, including in vivo models and mechanism of action investigations, will be necessary to fully elucidate the pharmacological profile of promising candidates identified through these primary screens.

References

Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the key analytical techniques for the characterization of pyrazole compounds, a critical class of heterocyclic scaffolds in medicinal chemistry and drug development. Accurate structural elucidation and purity assessment are paramount for understanding structure-activity relationships (SAR) and ensuring the quality of these compounds. The following sections detail the application and experimental protocols for the most salient analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential and powerful tool for the unambiguous structural determination of pyrazole derivatives.[1][2] Both ¹H and ¹³C NMR are routinely employed to provide detailed information about the molecular structure by mapping the chemical environments of the hydrogen and carbon atoms, respectively.[1] Key information derived from ¹H NMR spectra, such as chemical shifts (δ), the multiplicity of signals, and coupling constants (J), allows for the precise assignment of protons on the pyrazole ring and its various substituents.[1] The protons on the pyrazole ring typically resonate in distinct regions of the spectrum, aiding in their identification.[1]

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework of the molecule.[1] For more complex structures or to resolve ambiguities, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing direct and long-range connectivities between protons and carbons, thereby confirming the overall molecular architecture and stereochemistry.[1]

Quantitative Data Summary:

The following tables provide typical NMR data for a simple pyrazole derivative, 1-methylpyrazole, in a common deuterated solvent.

Table 1: ¹H NMR Spectroscopic Data for 1-Methylpyrazole in CDCl₃ [3]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3~7.5Doublet (d)~1.8
H5~7.4Doublet (d)~2.3
H4~6.2Triplet (t)~2.1
N-CH₃~3.9Singlet (s)-

Table 2: ¹³C NMR Spectroscopic Data for 1-Methylpyrazole in CDCl₃ [3]

Carbon AtomChemical Shift (δ, ppm)
C3~138.7
C5~129.2
C4~105.4
N-CH₃~39.1

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy [1][3]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the pyrazole derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts, multiplicities, and coupling constants.

    • Identify the chemical shifts of the signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Application Note:

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of pyrazole derivatives.[1] It also offers significant structural information through the analysis of fragmentation patterns.[1][4] Common ionization techniques include Electrospray Ionization (ESI), which is well-suited for polar and thermally labile compounds, and Electron Impact (EI), typically used for more volatile and thermally stable molecules.[1] High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, enabling the confident determination of the compound's molecular formula.[1] The fragmentation of the pyrazole ring and its substituents can reveal key structural motifs and connectivity within the molecule.[1][4]

Experimental Protocol: Mass Spectrometry (ESI-MS) [1]

  • Sample Preparation:

    • Prepare a dilute solution of the pyrazole derivative (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

    • For direct infusion, filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

    • For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is injected into the HPLC system coupled to the mass spectrometer.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration compound to ensure high mass accuracy.

    • Select the appropriate ionization mode (e.g., ESI positive or negative).

    • Optimize the ionization source parameters, including capillary voltage, cone voltage, and desolvation gas flow rates, to achieve maximum signal intensity for the analyte.

  • Data Acquisition:

    • Acquire the mass spectrum in full scan mode to detect all ions within a specified mass-to-charge (m/z) range.

    • For detailed structural elucidation, perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion (or other ion of interest) and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

High-Performance Liquid Chromatography (HPLC)

Application Note:

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of pyrazole compounds. Reversed-Phase HPLC (RP-HPLC) is the most common mode used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase.[5] This technique is crucial for quality control during drug development, allowing for the separation of the main compound from starting materials, by-products, and degradation products.[5] Method development involves optimizing the column, mobile phase composition, flow rate, and detection wavelength to achieve the desired separation.[5] A validated HPLC method provides accurate and precise quantification, which is essential for stability studies and pharmacokinetic analysis.[5]

Quantitative Data Summary:

The following table outlines typical chromatographic conditions and validation parameters for the analysis of a pyrazole derivative.

Table 3: HPLC Method Parameters for 5-Hydrazinyl-4-phenyl-1H-pyrazole [5]

ParameterCondition
Chromatographic Conditions
ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile: 0.1% Trifluoroacetic acid in Water (75:25 v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Detection Wavelength237 nm
Column Temperature40°C
Run Time10 minutes
Method Validation Summary
Linearity Range2.5 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)2.43 µg/mL
Limit of Quantification (LOQ)7.38 µg/mL
Accuracy (% Recovery)98% - 102%
Precision (% RSD)< 2%

Experimental Protocol: HPLC Quantification [5]

  • Reagents and Materials:

    • Pyrazole derivative reference standard

    • HPLC grade acetonitrile, methanol, and water

    • Trifluoroacetic acid (TFA)

    • Volumetric flasks, pipettes, and syringes

    • 0.45 µm syringe filters

  • Preparation of Solutions:

    • Mobile Phase: Prepare the specified mixture (e.g., Acetonitrile: 0.1% TFA in water, 75:25 v/v). Filter through a 0.45 µm membrane filter and degas.

    • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of a suitable solvent (e.g., methanol) in a volumetric flask.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 2.5 to 50 µg/mL) using the mobile phase as the diluent.

  • Sample Preparation:

    • Bulk Drug: Accurately weigh a quantity of the sample, dissolve it in the diluent, and dilute with the mobile phase to a final concentration within the linearity range.

    • Formulation: Extract a known amount of the formulation with a suitable solvent, followed by dilution with the mobile phase to the desired concentration.

    • Filter all sample solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject 20 µL of each working standard solution and the sample solution.

    • Record the chromatograms and measure the peak area of the analyte.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of the pyrazole derivative in the sample solution from the calibration curve.

X-ray Crystallography

Application Note:

Single-crystal X-ray crystallography provides the definitive three-dimensional atomic arrangement of pyrazole derivatives in the solid state.[6] This technique is crucial for unambiguously determining the molecular structure, including bond lengths, bond angles, and stereochemistry. The resulting crystal structure is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the crystal packing and physical properties of the compound.[6][7] For drug development professionals, this detailed structural information is fundamental to understanding structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.[6]

Quantitative Data Summary:

The table below presents a comparative summary of key crystallographic parameters for two pyrazole derivatives.

Table 4: Example Crystallographic Data for Pyrazole Derivatives [8]

ParameterCompound 4Compound 5a
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/n
a (Å) 9.348(2)21.54552(17)
b (Å) 9.793(2)7.38135(7)
c (Å) 16.366(4)22.77667(19)
α (°) 87.493(6)90
β (°) 87.318(6)101.0921(8)
γ (°) 84.676(6)90

Experimental Protocol: Single-Crystal X-ray Diffraction [6]

  • Crystal Growth and Selection:

    • Grow suitable single crystals of the pyrazole derivative, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

    • Select a well-formed, single crystal of appropriate size under a polarizing microscope.

  • Crystal Mounting and Data Collection:

    • Mount the selected crystal on a goniometer head.

    • Place the mounted crystal in a stream of cold nitrogen (typically around 100-120 K) to minimize thermal vibrations.

    • Collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

    • Record a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.

  • Data Analysis and Visualization:

    • Analyze the final refined structure to determine molecular conformation, crystal packing, and intermolecular interactions.

    • Visualize the structure using appropriate software to generate diagrams of the molecule and its packing in the crystal lattice.

Vibrational and Electronic Spectroscopy

Application Note:

Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are rapid and valuable techniques for the preliminary characterization of pyrazole compounds.

  • FT-IR Spectroscopy: This technique is used to identify the functional groups present in a molecule.[3] Characteristic absorption bands in the IR spectrum can confirm the presence of N-H, C=N, C=C, and C-H bonds within the pyrazole ring and its substituents.[9][10] For instance, the N-H stretching vibration is typically observed in a specific region of the spectrum.[11]

  • UV-Vis Spectroscopy: This method provides information about the electronic transitions within the molecule.[3] Pyrazole derivatives, being aromatic, exhibit characteristic π-π* electronic transitions, resulting in absorption maxima in the UV region.[12] The position and intensity of these absorptions can be influenced by the substituents on the pyrazole ring and the solvent used.[13]

Quantitative Data Summary:

Table 5: Key Spectroscopic Data for Pyrazole Derivatives

TechniqueParameterTypical Value/RangeReference
FT-IR N-H stretching3100 - 3180 cm⁻¹[11]
C=N stretching1509 - 1600 cm⁻¹[14]
UV-Vis π-π* transition (Pyrazole)~203 nm (in gas phase)[12]

Experimental Protocols:

FT-IR Spectroscopy (ATR Method) [3]

  • Sample Preparation: Place a small amount of the solid or a single drop of the liquid pyrazole derivative directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Vis Spectroscopy [3]

  • Sample Preparation:

    • Prepare a stock solution of the pyrazole derivative of a known concentration (e.g., 1 x 10⁻³ M) in a UV-grade solvent (e.g., ethanol, cyclohexane).

    • Prepare a series of dilutions from the stock solution (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M).

  • Instrument Parameters:

    • Spectrophotometer: Double-beam UV-Vis spectrophotometer.

    • Wavelength Range: 200-400 nm.

    • Cuvettes: Use 1 cm path length quartz cuvettes.

  • Data Acquisition: Record the absorption spectrum for each dilution.

  • Data Analysis: Determine the wavelength of maximum absorption (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Visualizations

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Quantification cluster_final Final Compound Synthesis Pyrazole Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification XRay X-ray Crystallography (If single crystal) Purification->XRay Crystal Growth FTIR_UV FT-IR & UV-Vis (Preliminary Check) Purification->FTIR_UV Initial Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (LRMS, HRMS) NMR->MS Final Characterized Pyrazole Compound NMR->Final HPLC HPLC Analysis MS->HPLC Purity Check MS->Final XRay->Final FTIR_UV->NMR Elemental Elemental Analysis HPLC->Elemental HPLC->Final Elemental->Final

Caption: Workflow for Pyrazole Compound Characterization.

hplc_workflow MobilePhase Mobile Phase (Solvent Reservoir) Pump HPLC Pump MobilePhase->Pump Injector Autosampler/Injector Pump->Injector Column HPLC Column (e.g., C18) Injector->Column Detector UV-Vis Detector Column->Detector DataSystem Data System (Chromatogram) Detector->DataSystem Waste Waste Detector->Waste

Caption: Typical HPLC Experimental Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Vilsmeier-Haack Reactions for Pyrazole Formylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of formylpyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and how is it applied to pyrazoles?

The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] For pyrazoles, this reaction is a common and effective method to achieve formylation, typically at the C4 position, yielding valuable pyrazole-4-carbaldehydes which are important building blocks in medicinal chemistry.[2][3] The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt.[1]

Q2: What is the Vilsmeier reagent and how is it prepared?

The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction.[1] It is most commonly prepared in situ by the slow, controlled addition of an acid chloride, such as phosphorus oxychloride (POCl₃), to a substituted amide, with N,N-dimethylformamide (DMF) being the most frequent choice.[1][2] This preparation is an exothermic reaction and must be performed under anhydrous conditions at low temperatures (typically 0-5 °C) to prevent decomposition of the reagent.[1]

Q3: What are the primary safety concerns associated with this reaction?

The reagents involved in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] The Vilsmeier reagent itself is sensitive to moisture.[1] It is imperative to conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up procedure often involves quenching the reaction mixture with ice, which is a highly exothermic step that must be performed slowly and with caution.[1]

Q4: How can I monitor the progress of the reaction?

The progress of the Vilsmeier-Haack formylation can be effectively monitored using thin-layer chromatography (TLC).[1] To do this, a small aliquot of the reaction mixture is carefully quenched (e.g., with water or a basic solution), extracted with an organic solvent, and then spotted on a TLC plate to observe the consumption of the starting material.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the Vilsmeier-Haack formylation of pyrazoles.

Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the reagent.[1] 2. Insufficiently Reactive Substrate: Electron-withdrawing groups on the pyrazole ring decrease its reactivity.[1][4] 3. Incomplete Reaction: Reaction time or temperature may be insufficient.[1] 4. Product Decomposition During Work-up: The formylated pyrazole may be sensitive to the work-up conditions.[1]1. Ensure all glassware is flame- or oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at 0-5 °C and use it immediately.[1] 2. For less reactive pyrazoles, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[1][4] 3. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider a gradual increase in temperature (e.g., to 70-80 °C or even 120 °C for deactivated substrates).[1][4][5] 4. Perform the aqueous work-up at low temperatures by pouring the reaction mixture onto crushed ice. Neutralize carefully and slowly with a mild base like sodium bicarbonate or sodium acetate solution.[1]
Formation of a Dark, Tarry Residue 1. Reaction Overheating: The reaction is exothermic, and excessive heat can lead to polymerization and decomposition.[1] 2. Impurities: Impurities in starting materials or solvents can trigger side reactions.[1]1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate. Use an ice bath to manage the reaction temperature.[1] 2. Use purified, high-purity starting materials and anhydrous solvents.[1]
Multiple Products Observed on TLC 1. Side Reactions: Possible side reactions include di-formylation or formylation at other positions on the pyrazole ring.[1] 2. Decomposition: The starting material or the product may be decomposing under the reaction conditions.[1]1. Optimize the stoichiometry of the Vilsmeier reagent. A large excess may lead to side products.[1] 2. Ensure the reaction temperature is not too high and the reaction time is not excessively long. Purify the crude product using column chromatography or recrystallization.[1]
Difficulty in Isolating the Product 1. Product is Water-Soluble: The product may have some solubility in the aqueous layer during work-up. 2. Emulsion Formation During Extraction: This can make phase separation challenging.[1]1. After initial extraction, saturate the aqueous layer with NaCl and perform additional extractions with a more polar organic solvent. 2. Add a small amount of brine to the separatory funnel to help break up the emulsion.

Data on Reaction Conditions

Optimizing the stoichiometry of the reagents and the reaction temperature is crucial for a successful Vilsmeier-Haack reaction. The following table summarizes conditions used for the formylation of various pyrazole derivatives.

EntryPyrazole SubstrateReagent Ratio (Substrate:DMF:POCl₃)Temperature (°C)Time (h)Yield (%)Reference
11-Methyl-3-propyl-5-chloro-1H-pyrazole1:2:2120232[4]
21-Methyl-3-propyl-5-chloro-1H-pyrazole1:5:2120255[4]
31,3-Disubstituted-5-chloro-1H-pyrazolesNot specified1202Good[5]
4Hydrazones (to form 4-formylpyrazoles)Not specified60-653Excellent[3]
53-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole1:excess:1702448[6]

Experimental Protocols

General Procedure for the Vilsmeier-Haack Formylation of a Pyrazole Derivative

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 to 5.0 equivalents).[1]

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 to 2.0 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[1]

  • Stir the mixture at 0-5 °C for 30-60 minutes. The formation of a viscous, sometimes white or yellowish, reagent is expected.

2. Formylation Reaction:

  • Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent like dichloromethane (DCM).

  • Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[1]

  • After the addition is complete, the reaction mixture may be stirred at low temperature, allowed to warm to room temperature, or heated depending on the reactivity of the substrate. For less reactive pyrazoles, heating to 60-120 °C may be necessary.[1][4]

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-24 hours).[1][6]

3. Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[1]

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base (e.g., NaOH, Na₂CO₃) until the pH is approximately 7-8.[1][6]

  • The product may precipitate out of the solution and can be collected by filtration.

  • Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, DCM) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[1]

Visualizing the Workflow

Troubleshooting Workflow for Low Product Yield

This diagram outlines the logical steps to troubleshoot a low-yielding Vilsmeier-Haack reaction.

G start Low or No Yield check_reagents Check Reagent Quality & Dryness (Anhydrous Solvents, Fresh POCl3) start->check_reagents check_setup Ensure Anhydrous Conditions (Flame-dried glassware, Inert atmosphere) start->check_setup reagent_ok Reagents & Setup OK? check_reagents->reagent_ok check_setup->reagent_ok increase_equivalents Increase Equivalents of Vilsmeier Reagent reagent_ok->increase_equivalents Yes failure Persistent Low Yield (Consider alternative formylation method) reagent_ok->failure No (Fix & Retry) increase_temp Increase Reaction Temperature (e.g., 60 -> 80 -> 100 °C) increase_time Increase Reaction Time (Monitor by TLC) increase_temp->increase_time increase_equivalents->increase_temp optimize_workup Optimize Work-up (Low temp quench, mild base) increase_time->optimize_workup increase_time->failure success Improved Yield optimize_workup->success G cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation cluster_workup Work-up & Purification reagent_prep 1. Add POCl3 to DMF at 0-5 °C add_substrate 2. Add Pyrazole Substrate reagent_prep->add_substrate react 3. Stir at Optimal Temperature (Monitor by TLC) add_substrate->react quench 4. Quench on Ice-Water react->quench neutralize 5. Neutralize with Base quench->neutralize extract 6. Extract with Organic Solvent neutralize->extract purify 7. Purify (Chromatography/Recrystallization) extract->purify product Final Product: 4-Formylpyrazole purify->product

References

Technical Support Center: Synthesis of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol.

Troubleshooting Guides

The synthesis of this compound is typically achieved in two key steps: the Vilsmeier-Haack formylation of 3,5-dimethyl-1-phenyl-1H-pyrazole, followed by the reduction of the resulting aldehyde. This guide addresses potential issues that may arise during this process.

Problem 1: Low or No Yield of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)

Possible Causes and Solutions:

  • Incomplete reaction: The Vilsmeier-Haack reaction is sensitive to reaction time and temperature. Insufficient heating can lead to a low conversion rate.

    • Solution: Ensure the reaction mixture is heated to the appropriate temperature (typically reflux) for a sufficient duration (1-3 hours) and monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Moisture contamination: The Vilsmeier reagent (formed from POCl₃ and DMF) is highly sensitive to moisture, which can quench the reaction.

    • Solution: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.

  • Improper stoichiometry: An incorrect ratio of reagents, particularly the Vilsmeier reagent to the pyrazole starting material, can result in a low yield.

    • Solution: Carefully measure and use the correct molar ratios as specified in the protocol. A common ratio is 2:1 of DMF to POCl₃, and 1:1 of the resulting Vilsmeier reagent to the pyrazole.[1]

  • Side reactions: The Vilsmeier-Haack reaction can sometimes lead to the formation of side products, complicating purification and reducing the yield of the desired aldehyde.[2]

    • Solution: Maintain strict control over the reaction temperature. Adding the pyrazole solution dropwise to the cold Vilsmeier reagent can help minimize side reactions.[1]

Problem 2: Difficulty in Purifying 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Possible Causes and Solutions:

  • Presence of unreacted starting material: If the reaction did not go to completion, the crude product will contain unreacted 3,5-dimethyl-1-phenyl-1H-pyrazole.

    • Solution: Use column chromatography on silica gel to separate the product from the starting material. A solvent system such as ethyl acetate/hexane can be effective.[3]

  • Formation of colored impurities: The reaction mixture can sometimes be dark, and the crude product may contain colored impurities.

    • Solution: Recrystallization from a suitable solvent, such as aqueous ethanol, can help remove these impurities and yield a purer, crystalline product.[1]

Problem 3: Low or No Yield of this compound (Reduction Step)

Possible Causes and Solutions:

  • Inactive reducing agent: The choice and quality of the reducing agent are critical. For example, sodium borohydride (NaBH₄) can degrade if not stored properly.

    • Solution: Use a fresh, high-quality reducing agent. Consider alternative reducing agents like lithium aluminum hydride (LiAlH₄) if NaBH₄ proves ineffective, but be mindful of the more stringent anhydrous conditions required for LiAlH₄.

  • Incomplete reaction: The reduction may not go to completion if the reaction time is too short or the temperature is too low.

    • Solution: Monitor the reaction by TLC to ensure all the starting aldehyde has been consumed. The reaction may need to be stirred for several hours at room temperature or gentle heating.

  • Side reactions: Over-reduction or other side reactions can occur, especially with more powerful reducing agents.

    • Solution: Add the reducing agent portion-wise to the solution of the aldehyde to maintain control over the reaction. Ensure the reaction is performed at the recommended temperature.

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step synthesis route for this compound?

A1: The most common method involves:

  • Vilsmeier-Haack Formylation: Reacting 3,5-dimethyl-1-phenyl-1H-pyrazole with a Vilsmeier reagent (typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)) to introduce a formyl group at the 4-position of the pyrazole ring, yielding 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[4][5]

  • Reduction: Reducing the resulting aldehyde to an alcohol using a suitable reducing agent like sodium borohydride (NaBH₄) to produce this compound.

Q2: Are there any alternative synthesis routes?

A2: Yes, an alternative route involves the reaction of 1H-Pyrazole, 4-(chloromethyl)-3,5-dimethyl-1-phenyl- with a suitable nucleophile to yield the target alcohol.[6] However, the Vilsmeier-Haack followed by reduction is more commonly reported.

Q3: What are the key safety precautions for the Vilsmeier-Haack reaction?

A3: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The addition of POCl₃ to DMF is exothermic and should be done slowly and with cooling.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group and the absence of the aldehyde carbonyl group.

  • Melting Point Analysis: To assess purity.

Quantitative Data Summary

ParameterVilsmeier-Haack FormylationReduction of AldehydeReference
Starting Material 3,5-dimethyl-1-phenyl-1H-pyrazole3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde[1]
Reagents POCl₃, DMFNaBH₄, Methanol[1]
Reaction Time 1 hour (reflux)Not specified, monitor by TLC
Yield 69%Not specified[1]
Purification Recrystallization (aqueous ethanol)Column Chromatography

Experimental Protocols

Protocol 1: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde[1]
  • Preparation of Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) (20 mmol) in an ice bath. Slowly add freshly distilled phosphorus oxychloride (POCl₃) (10 mmol) dropwise with stirring over 30 minutes, maintaining the temperature between 0-5 °C.

  • Formylation Reaction: Prepare a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (10 mmol) in DMF (15 ml). Add this solution dropwise to the prepared Vilsmeier reagent while keeping the temperature between 0-5 °C.

  • Reaction Completion: After the addition is complete, heat the resulting mixture under reflux for 1 hour.

  • Work-up: Cool the reaction mixture and pour it into crushed ice with continuous stirring.

  • Isolation and Purification: After 15 minutes, filter the precipitate. Recrystallize the crude product from aqueous ethanol to obtain 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde as needles.

Protocol 2: Synthesis of this compound
  • Dissolution: Dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until all the starting aldehyde has been consumed.

  • Quenching: Slowly add water to quench the excess NaBH₄.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Vilsmeier-Haack Formylation cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_final Final Product start1 3,5-dimethyl-1-phenyl-1H-pyrazole step1 Formylation Reaction start1->step1 start2 POCl3 + DMF start2->step1 intermediate 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde step1->intermediate step2 Reduction with NaBH4 intermediate->step2 final_product This compound step2->final_product

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Vilsmeier cluster_causes Potential Causes cluster_solutions Solutions problem Low/No Yield of Aldehyde cause1 Incomplete Reaction problem->cause1 cause2 Moisture Contamination problem->cause2 cause3 Incorrect Stoichiometry problem->cause3 cause4 Side Reactions problem->cause4 sol1 Increase reaction time/temp Monitor with TLC cause1->sol1 sol2 Use anhydrous reagents/solvents Inert atmosphere cause2->sol2 sol3 Verify molar ratios cause3->sol3 sol4 Control temperature Slow addition of pyrazole cause4->sol4

Caption: Troubleshooting logic for the Vilsmeier-Haack formylation step.

References

Technical Support Center: Formylation of 3,5-dimethyl-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 3,5-dimethyl-1-phenyl-1H-pyrazole, primarily through the Vilsmeier-Haack reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the formylation of 3,5-dimethyl-1-phenyl-1H-pyrazole?

The primary and desired product is 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde . The formyl group is introduced at the C4 position of the pyrazole ring, which is the most electron-rich and sterically accessible position for electrophilic substitution.

Q2: What are the most common side products observed in this reaction?

Common side products can include:

  • Di-formylated pyrazole: Introduction of a second formyl group, typically at one of the methyl groups. This is more likely to occur with a large excess of the Vilsmeier reagent and higher reaction temperatures.

  • Chloro-substituted pyrazole: The Vilsmeier-Haack reaction is known to sometimes result in the substitution of a functional group with a chlorine atom, or addition of a chlorine atom to the heterocyclic ring.[1]

  • Unreacted starting material: Incomplete conversion can lead to the presence of the starting pyrazole in the final product mixture.

  • Polymeric/Tarry materials: These can form due to overheating or the presence of impurities.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture should be carefully quenched with a dilute base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The resulting organic layer can then be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, the desired product, and any side products.

Troubleshooting Guide

This guide addresses common issues encountered during the formylation of 3,5-dimethyl-1-phenyl-1H-pyrazole.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and can be deactivated by water. 2. Insufficient Reaction Temperature: The reaction may not have reached the necessary activation energy. 3. Short Reaction Time: The reaction may not have been allowed to proceed to completion.1. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly distilled phosphorus oxychloride (POCl₃). 2. Gradually increase the reaction temperature, monitoring the progress by TLC. For some pyrazole derivatives, temperatures up to 120°C may be required to achieve good yields.[2] 3. Extend the reaction time and continue to monitor by TLC until the starting material is consumed.
Formation of Dark, Tarry Residue 1. Reaction Overheating: The Vilsmeier-Haack reaction is exothermic, and uncontrolled temperature increases can lead to polymerization and decomposition. 2. Impurities in Reagents or Solvents: Impurities can catalyze side reactions.1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent. Use an ice bath to manage the initial exotherm. 2. Use high-purity, anhydrous solvents and reagents.
Multiple Products Observed on TLC 1. Excess Vilsmeier Reagent: A large excess of the Vilsmeier reagent can lead to di-formylation. 2. High Reaction Temperature: Higher temperatures can promote the formation of side products.1. Optimize the stoichiometry of the Vilsmeier reagent. Start with a smaller excess (e.g., 1.5-2 equivalents) and adjust as needed based on TLC analysis. 2. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Difficulty in Isolating the Product 1. Product Solubility: The product may have some solubility in the aqueous layer during work-up. 2. Emulsion Formation: This can hinder efficient extraction.1. After quenching the reaction with ice water, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). 2. Add a small amount of brine (saturated NaCl solution) to the aqueous layer to help break up emulsions.

Data Presentation

The following table provides illustrative data on how reaction conditions can influence the yield of the desired product and the formation of a common side product, the di-formylated pyrazole. Please note that this data is for illustrative purposes to demonstrate general trends and may not represent actual experimental results.

Entry Substrate:DMF:POCl₃ Ratio Temperature (°C) Time (h) Product Yield (%) Di-formylated Side Product Yield (%)
11 : 2 : 1.570245< 5
21 : 2 : 1.51002658
31 : 5 : 21008512
41 : 5 : 212047025

This table is adapted from similar studies on substituted pyrazoles and is intended for illustrative purposes.[2][3]

Experimental Protocols

Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

Materials:

  • 3,5-dimethyl-1-phenyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous DMF (2.0 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Formylation Reaction: Dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Visualizations

Reaction Mechanism

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Sigma Complex Vilsmeier_Reagent->Intermediate Pyrazole 3,5-dimethyl-1-phenyl- 1H-pyrazole Pyrazole->Intermediate + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate->Iminium_Salt - H⁺ Product 3,5-dimethyl-1-phenyl- 1H-pyrazole-4-carbaldehyde Iminium_Salt->Product + H₂O H2O H₂O (Work-up) H2O->Product

Caption: Vilsmeier-Haack reaction mechanism for pyrazole formylation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Formylation Reaction TLC_Analysis Monitor by TLC Start->TLC_Analysis Problem Problem Identified? TLC_Analysis->Problem Low_Yield Low/No Yield Problem->Low_Yield Yes Multiple_Spots Multiple Products Problem->Multiple_Spots Yes Tarry_Residue Tarry Residue Problem->Tarry_Residue Yes Purification Purify by Chromatography Problem->Purification No Check_Reagents Check Reagent Quality (Anhydrous Conditions) Low_Yield->Check_Reagents Optimize_Temp_Time Optimize Temperature & Time Low_Yield->Optimize_Temp_Time Optimize_Stoichiometry Optimize Reagent Ratio Multiple_Spots->Optimize_Stoichiometry Control_Temp Control Temperature Multiple_Spots->Control_Temp Tarry_Residue->Check_Reagents Tarry_Residue->Control_Temp Check_Reagents->Start Optimize_Stoichiometry->Start Control_Temp->Start Optimize_Temp_Time->Start End Desired Product Purification->End

Caption: A workflow for troubleshooting common formylation issues.

Side Product Formation Pathways

Side_Products Pyrazole 3,5-dimethyl-1-phenyl- 1H-pyrazole Desired_Product Desired Product (Mono-formylation) Pyrazole->Desired_Product Vilsmeier Reagent (Optimized Conditions) Chloro_substitution Chloro-substituted Product Pyrazole->Chloro_substitution Reaction with POCl₃ byproduct Di_formylation Di-formylated Product Desired_Product->Di_formylation Excess Vilsmeier Reagent High Temperature

Caption: Logical relationships in the formation of side products.

References

Technical Support Center: Reduction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde to its corresponding alcohol, (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol.

Troubleshooting Guide

This guide addresses common issues encountered during the reduction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reducing Agent: Sodium borohydride (NaBH₄) can decompose over time, especially if not stored in a dry environment. Lithium aluminum hydride (LiAlH₄) is highly reactive with atmospheric moisture. 2. Insufficient Reducing Agent: The molar ratio of the reducing agent to the aldehyde may be too low. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Poor Solubility of Starting Material: The aldehyde may not be fully dissolved in the chosen solvent, limiting its availability for reaction.1. Use a fresh, unopened container of the reducing agent or test the activity of the current batch on a simple aldehyde or ketone. Ensure LiAlH₄ is handled under strictly anhydrous conditions. 2. Increase the molar equivalents of the reducing agent. For NaBH₄, 1.5-2.0 equivalents are common. For LiAlH₄, 1.0-1.5 equivalents are typical.[1][2] 3. If using NaBH₄, consider gently warming the reaction mixture (e.g., to 40-50 °C) or extending the reaction time. For LiAlH₄, the reaction is typically exothermic and may not require heating.[1] 4. Try a different solvent or a solvent mixture to improve solubility. For NaBH₄, methanol or ethanol are common choices.[1] For LiAlH₄, anhydrous THF or diethyl ether are preferred.
Incomplete Reaction (Starting Material Remains) 1. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Decomposition of Reducing Agent: The reducing agent may have decomposed before the reaction was complete, especially if the reaction was run for an extended period at elevated temperatures. 3. Competitive Reaction with Solvent: Protic solvents like methanol or ethanol will react with and consume NaBH₄ over time.[1]1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time as needed. 2. Add the reducing agent in portions to maintain a sufficient concentration throughout the reaction. 3. When using NaBH₄ in protic solvents, conduct the reaction at a lower temperature (e.g., 0 °C) to minimize decomposition.[3]
Formation of Side Products 1. Over-reduction: While less common for aldehydes, strong reducing agents under harsh conditions could potentially interact with the pyrazole ring, although this is unlikely under standard conditions. 2. Reaction with Impurities: Impurities in the starting material or solvent could lead to side reactions.1. Use a milder reducing agent like NaBH₄. If using LiAlH₄, maintain a low reaction temperature. 2. Ensure the purity of the starting aldehyde and use high-purity, dry solvents.
Difficult Product Isolation/Purification 1. Emulsion during Workup: Formation of a stable emulsion during the aqueous workup can make extraction difficult. 2. Co-elution of Product and Starting Material: The product alcohol and starting aldehyde may have similar polarities, making chromatographic separation challenging.1. Add a saturated brine solution during the workup to help break the emulsion. 2. Optimize the solvent system for column chromatography. A gradual increase in the polarity of the eluent can improve separation. Consider using a different stationary phase if co-elution persists.

Frequently Asked Questions (FAQs)

Q1: What is the recommended reducing agent for the reduction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde?

A1: Both sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can effectively reduce the aldehyde to the corresponding primary alcohol.[2][3] NaBH₄ is a milder and safer reducing agent that is typically used in protic solvents like methanol or ethanol.[1] LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere.[2] For this specific substrate, NaBH₄ is generally sufficient and recommended for its ease of handling.

Q2: What are the typical reaction conditions for a NaBH₄ reduction of this aldehyde?

A2: A common procedure involves dissolving the aldehyde in methanol or ethanol and then adding NaBH₄ portion-wise at 0 °C. The reaction is then typically allowed to warm to room temperature and stirred for a few hours until completion is confirmed by TLC.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The product, being an alcohol, will be more polar than the starting aldehyde and thus will have a lower Rf value. Staining with an appropriate agent, such as potassium permanganate, can help visualize the spots.

Q4: What is the standard work-up procedure for a NaBH₄ reduction?

A4: After the reaction is complete, the excess NaBH₄ is quenched by the slow addition of a dilute acid (e.g., 1M HCl) or water until the effervescence ceases. The solvent is then typically removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield the crude product.

Q5: Are there any known side reactions to be aware of?

A5: For the reduction of aldehydes, side reactions are generally minimal. With NaBH₄, the primary concern is the reaction of the hydride with the solvent if a protic solvent is used at elevated temperatures for a prolonged period.[1] With LiAlH₄, extreme care must be taken to exclude moisture to prevent a violent reaction. The pyrazole ring is generally stable to these reducing agents under standard conditions.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Aldehyde Reduction

Parameter Sodium Borohydride (NaBH₄) Lithium Aluminum Hydride (LiAlH₄)
Reactivity MildStrong
Typical Solvents Methanol, Ethanol, THF/WaterAnhydrous THF, Anhydrous Diethyl Ether
Reaction Temperature 0 °C to room temperature0 °C to reflux
Work-up Aqueous acid or water quenchCareful sequential addition of water and aqueous base
Safety Relatively safe to handleHighly reactive with water, pyrophoric solid
Chemoselectivity Reduces aldehydes and ketonesReduces aldehydes, ketones, esters, carboxylic acids, amides, nitriles

Experimental Protocols

Protocol 1: Reduction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde using Sodium Borohydride
  • Dissolution: In a round-bottom flask, dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol (10-20 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.5 eq) in small portions over 15-20 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Quenching: Cool the mixture to 0 °C and slowly add 1M HCl dropwise to quench the excess NaBH₄ until gas evolution ceases.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Mandatory Visualization

Troubleshooting_Workflow start Start: Low Yield in Reduction check_reagent Check Reducing Agent Activity & Purity start->check_reagent check_conditions Review Reaction Conditions start->check_conditions increase_equivalents Increase Molar Equivalents of Reducing Agent check_reagent->increase_equivalents use_fresh_reagent Use Fresh Reducing Agent check_reagent->use_fresh_reagent incomplete_rxn Incomplete Reaction? check_conditions->incomplete_rxn side_products Side Products Observed? incomplete_rxn->side_products No increase_time_temp Increase Reaction Time or Temperature incomplete_rxn->increase_time_temp Yes check_solubility Improve Substrate Solubility (Change Solvent) incomplete_rxn->check_solubility Yes purify_sm Purify Starting Material side_products->purify_sm Yes milder_conditions Use Milder Conditions (e.g., lower temp) side_products->milder_conditions Yes optimize_purification Optimize Purification Protocol side_products->optimize_purification No end_ok Yield Improved increase_equivalents->end_ok use_fresh_reagent->end_ok increase_time_temp->end_ok check_solubility->end_ok purify_sm->end_ok milder_conditions->end_ok optimize_purification->end_ok

Caption: Troubleshooting workflow for low yield in the reduction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

References

troubleshooting pyrazole synthesis: low yield and impurities

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrazole Synthesis

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. Common issues such as low yield and impurity formation are addressed with detailed solutions, experimental protocols, and structured data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my pyrazole synthesis yield unexpectedly low?

Low yields in pyrazole synthesis, particularly in the common Knorr synthesis involving a 1,3-dicarbonyl compound and a hydrazine, can arise from several factors.[1][2] A systematic approach to troubleshooting is often the most effective way to identify and resolve the underlying issue.

Troubleshooting Steps:

  • Assess Starting Material Purity: The purity of the 1,3-dicarbonyl compound and the hydrazine derivative is critical. Impurities can engage in side reactions that consume starting materials and complicate the purification process.[1][3] Hydrazine derivatives, in particular, can degrade over time; using a freshly opened or purified reagent is highly recommended.[1]

  • Optimize Reaction Stoichiometry: Ensure that the stoichiometry of the reactants is accurate. In many cases, using a slight excess of the hydrazine reagent (e.g., 1.0 to 1.2 equivalents) can help drive the reaction to completion.[1]

  • Evaluate Reaction Conditions: Key parameters such as temperature, reaction time, solvent, and pH may require optimization.[1] Progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent decomposition of products.[1][4]

  • Consider Side Reactions: Be aware of potential side reactions. A common issue is the formation of regioisomers when using unsymmetrical dicarbonyls.[1][5] Incomplete cyclization can also lead to lower yields of the desired pyrazole.[6]

LowYield_Troubleshooting start Low Yield Observed check_purity Assess Purity of Starting Materials start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok purify_sm Purify/Replace Starting Materials purity_ok->purify_sm No check_stoich Verify Stoichiometry purity_ok->check_stoich Yes purify_sm->check_purity stoich_ok Stoichiometry Correct? check_stoich->stoich_ok adjust_stoich Adjust Stoichiometry (e.g., slight excess of hydrazine) stoich_ok->adjust_stoich No optimize_cond Optimize Reaction Conditions (Temp, Solvent, Time, pH) stoich_ok->optimize_cond Yes adjust_stoich->check_stoich monitor Monitor by TLC/LC-MS optimize_cond->monitor yield_improved Yield Improved? monitor->yield_improved check_side_rxn Investigate Side Reactions (e.g., Regioisomers) yield_improved->check_side_rxn No solution Problem Solved yield_improved->solution Yes check_side_rxn->solution

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Q2: My reaction mixture has turned dark red/brown. Is this normal and how can I fix it?

Discoloration of the reaction mixture is a common observation in Knorr-type pyrazole syntheses, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light.[1]

  • Neutralization: If using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, which may promote the formation of colored byproducts. The addition of a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction.[1]

  • Purification: Many colored impurities can be removed during workup and purification. Passing the crude product through a short plug of silica gel can be effective.[7] Additionally, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities, though this may slightly reduce the overall yield.[3]

Q3: I am observing two different products on my TLC/LC-MS. What are they and how can I improve selectivity?

The formation of a mixture of two products is a frequent challenge when using an unsymmetrical 1,3-dicarbonyl compound (where R1 ≠ R3) or a substituted hydrazine.[2] These products are typically regioisomers . The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two distinct pyrazole products.[1][2]

Strategies to Improve Regioselectivity:

  • Steric and Electronic Control: The regioselectivity is governed by the steric hindrance and electronic properties of the substituents on both the dicarbonyl and the hydrazine.[1] For example, a less sterically hindered carbonyl group is often attacked preferentially.

  • Solvent and Catalyst Choice: The choice of solvent and catalyst can influence the ratio of regioisomers. Aprotic dipolar solvents (like DMF or NMP) have been shown to give better results than polar protic solvents (like ethanol) in some cases.[5]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance the selectivity of the initial nucleophilic attack, favoring the thermodynamically more stable intermediate.

If a mixture is unavoidable, the regioisomers often have slightly different polarities and can be separated by silica gel column chromatography.[4]

Purification Guide

Q4: What is the best way to purify my crude pyrazole product?

The most common and effective methods for purifying pyrazole derivatives are recrystallization and silica gel column chromatography.[4]

1. Recrystallization: This is an effective method for removing small amounts of impurities, especially if the crude product is mostly pure.

  • "Oiling Out": If your compound separates as an oil instead of crystallizing, it means the solution is supersaturated at a temperature above the compound's melting point.[3] To fix this, add more of the "good" solvent to the hot solution to lower the saturation point, or allow the solution to cool much more slowly.[3]

  • Low Recovery: To improve a low recrystallization yield, use the absolute minimum amount of hot solvent needed to dissolve the compound. Ensure the solution is cooled thoroughly (e.g., in an ice bath) to maximize precipitation before filtering.[3]

Table 1: Common Solvent Systems for Pyrazole Recrystallization

Solvent TypeExamplesBest For
Single Solvents Ethanol, Methanol, Isopropanol, Ethyl Acetate, CyclohexaneCompounds with good solubility in hot solvent and poor solubility in cold solvent.[3]
Mixed Solvents Ethanol / Water, Hexane / Ethyl Acetate, Hexane / AcetonePolar pyrazole derivatives or when no single solvent is ideal.[3][8]

2. Silica Gel Column Chromatography: This is the preferred method for separating mixtures of compounds with different polarities, such as regioisomers or byproducts from starting materials.[4]

  • Solvent System (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by TLC analysis first, aiming for an Rf value of ~0.3-0.4 for the desired product.[4]

  • Basic Pyrazoles: Pyrazoles can be basic and may streak or bind irreversibly to acidic silica gel. To mitigate this, the silica gel can be deactivated by preparing the slurry with an eluent containing a small amount of triethylamine (~1%).[4][8] Alternatively, neutral alumina can be used as the stationary phase.[8]

Purification_Workflow start Crude Pyrazole Product tlc Analyze by TLC start->tlc spots How many spots? tlc->spots one_spot One major spot (minor impurities) spots->one_spot One multi_spots Multiple spots (regioisomers, byproducts) spots->multi_spots Multiple recrystallize Recrystallization one_spot->recrystallize oiling_out Oiling Out? recrystallize->oiling_out adjust_recryst Adjust Solvent/Cooling Rate oiling_out->adjust_recryst Yes pure_xtals Pure Crystals oiling_out->pure_xtals No adjust_recryst->recrystallize column Column Chromatography multi_spots->column basic_pyrazole Is Pyrazole Basic? column->basic_pyrazole deactivate_silica Use Neutral Alumina or Deactivate Silica (Et3N) basic_pyrazole->deactivate_silica Yes run_column Run Column & Combine Pure Fractions basic_pyrazole->run_column No deactivate_silica->run_column pure_product Pure Product run_column->pure_product

Caption: Decision workflow for purifying crude pyrazole products.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes the synthesis of a pyrazole derivative from a β-keto ester and hydrazine, a method widely used for its efficiency and robustness.[9][10][11]

Materials:

  • β-Keto Ester (e.g., Ethyl Benzoylacetate) (1.0 eq)

  • Hydrazine Hydrate (2.0 eq)[1]

  • Solvent (e.g., 1-Propanol or Ethanol)

  • Glacial Acetic Acid (catalytic, ~3-5 drops)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the β-keto ester (1.0 eq) and the solvent (e.g., 1 mL of propanol per mmol of keto ester).

  • Reagent Addition: Add the hydrazine hydrate (2.0 eq) to the solution, followed by the catalytic amount of glacial acetic acid.[11]

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.[11]

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 30:70 ethyl acetate/hexane mobile phase) until the starting β-keto ester spot has been completely consumed (typically 1-3 hours).[11]

  • Precipitation: Once the reaction is complete, remove the flask from the heat. While the solution is still hot and stirring, slowly add water (e.g., 3-4 mL per mmol of keto ester) to precipitate the crude product.[9][11]

  • Isolation: Allow the mixture to cool to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water and then a small amount of cold ethanol to remove residual impurities. Dry the product under vacuum to obtain the crude pyrazole.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) if necessary.[3]

Table 2: Example Reaction Conditions and Yields

β-DicarbonylHydrazineCatalyst/SolventTime (h)Temp (°C)Yield (%)
Ethyl AcetoacetatePhenylhydrazineAcetic Acid / Ethanol1-2Reflux~95%[5]
Acetylacetone2,4-DinitrophenylhydrazineLiClO₄ / Ethanol0.5Reflux~90%[12]
Ethyl BenzoylacetateHydrazine HydrateAcetic Acid / Propanol1100~79%[10]
1,3-DiketonesArylhydrazinesN,N-Dimethylacetamide2-12RT59-98%[12]

References

Technical Support Center: Purification of Pyrazolylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrazolylmethanol derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying pyrazolylmethanol derivatives?

A1: The most frequently employed purification methods for pyrazolylmethanol derivatives are column chromatography on silica gel and recrystallization. The choice between these methods depends on the nature of the impurities, the polarity of the compound, and the desired final purity.

Q2: My pyrazolylmethanol derivative is a colored oil/solid after synthesis. What causes this and how can I decolorize it?

A2: Colored impurities often arise from side reactions or the degradation of starting materials. Common methods to decolorize your product include:

  • Charcoal Treatment: Dissolving the crude product in a suitable organic solvent and stirring with a small amount of activated charcoal can effectively adsorb colored impurities. The charcoal is then removed by filtration through celite.

  • Silica Gel Plug: Passing a solution of your compound through a short plug of silica gel can retain highly polar, colored impurities.

  • Recrystallization: This technique itself is often effective at removing colored impurities, which may remain in the mother liquor.

Q3: I am observing multiple spots on the TLC of my purified pyrazolylmethanol derivative. What could be the reason?

A3: Multiple spots on a Thin Layer Chromatography (TLC) plate after purification indicate the presence of impurities. These could be unreacted starting materials, byproducts, or regioisomers, which are common in pyrazole synthesis. To address this, you may need to optimize your purification strategy, for instance, by adjusting the solvent system in your column chromatography or trying a different recrystallization solvent.

Q4: How do I choose an appropriate solvent system for column chromatography?

A4: The ideal solvent system for column chromatography should provide good separation between your desired compound and impurities on a TLC plate, with the product having an Rf value of approximately 0.3-0.4. A common approach is to use a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). The polarity is gradually increased to elute compounds of increasing polarity.

Q5: What are suitable solvents for the recrystallization of pyrazolylmethanol derivatives?

A5: The choice of solvent for recrystallization is crucial and depends on the solubility profile of your specific compound. The ideal solvent will dissolve the compound when hot but not when cold. Common solvents to screen for pyrazolylmethanol derivatives include ethanol, methanol, n-heptane, or solvent mixtures like ethanol/water.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of pyrazolylmethanol derivatives.

Issue 1: Low Recovery After Column Chromatography

  • Possible Cause: The compound may be too polar and is sticking to the silica gel.

  • Solution:

    • Gradually increase the polarity of the eluent. For very polar compounds, adding a small percentage of methanol to your ethyl acetate/hexane system might be necessary.

    • Consider using a different stationary phase, such as alumina, which has different polarity characteristics than silica gel.

    • If your compound is basic, it might be interacting strongly with the acidic silica gel. You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine.

  • Possible Cause: The compound is co-eluting with an impurity.

  • Solution:

    • Optimize the solvent system by testing various solvent ratios with TLC. A shallower gradient during elution can also improve separation.

    • Consider using a different chromatography technique, such as reverse-phase chromatography if the impurity has a significantly different polarity.

Issue 2: Oiling Out During Recrystallization

  • Possible Cause: The compound is insoluble in the chosen solvent at its boiling point, or the solution is too concentrated.

  • Solution:

    • Add more solvent until the oil dissolves completely at the boiling point.

    • If the oil persists, it may indicate that the solvent is not suitable. Try a different solvent or a solvent mixture.

    • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

Issue 3: Poor Crystal Formation or No Crystals Formed Upon Cooling

  • Possible Cause: The solution is not supersaturated, or the cooling process is too rapid.

  • Solution:

    • If the solution is not saturated, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.

    • Cool the solution slowly. Placing the flask in a Dewar filled with warm water and allowing it to cool to room temperature overnight can promote the growth of larger, purer crystals.

    • If slow cooling doesn't work, try placing the solution in an ice bath or a refrigerator.

Data Presentation

The following tables summarize quantitative data on the purification of some pyrazolylmethanol derivatives.

Table 1: Purification of Trifluoromethyl-Substituted Pyrazole Derivatives

CompoundPurification MethodSolvent/Eluent SystemYield (%)Purity (%)Reference
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-olCrystallizationWater72.499.7[1]
3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-oneColumn Chromatography10-30% Ethyl acetate/Hexane4-24Not Specified[2]
1-(3,5-Di-t-butyl-4-hydroxybenzyl)-3,5-bis(trifluoromethyl)pyrazoleFlash Chromatography20:1 Hexane/Ethyl acetate63Not Specified[3]
1-(3,5-Di-t-butyl-4-hydroxybenzyl)-5-methyl-3(trifluoromethyl)pyrazoleFlash Chromatography10:1 Hexane/Ethyl acetate64Not Specified[3]
1-(3-t-Butyl-4-hydroxy-5-methylbenzyl)-5-methyl-3-(trifluoromethyl)pyrazoleRecrystallizationn-Heptane65Not Specified[3]
1-(3,5-Di-t-butyl-4-hydroxybenzyl)-3-(trifluoromethyl)pyrazol-5-oneRecrystallizationn-Heptane66Not Specified[3]

Experimental Protocols

Protocol 1: Purification of a Pyrazolylmethanol Derivative by Column Chromatography

This protocol is a general guideline and may need to be optimized for your specific compound.

  • Slurry Preparation: In a beaker, add silica gel (230-400 mesh) to your starting eluent (e.g., 5% ethyl acetate in hexane). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into a chromatography column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing of the silica gel. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve your crude pyrazolylmethanol derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder (dry loading). Carefully add the dry-loaded sample to the top of the column.

  • Elution: Begin eluting with your starting solvent system. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the collected fractions by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrazolylmethanol derivative.

Protocol 2: Purification of a Pyrazolylmethanol Derivative by Recrystallization

This protocol provides a general procedure for recrystallization.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude pyrazolylmethanol derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Experimental_Workflow_Purification cluster_synthesis Crude Product cluster_purification Purification cluster_analysis Analysis and Final Product Crude Crude Pyrazolylmethanol Derivative TLC TLC Analysis of Crude Crude->TLC Choose_Method Choose Purification Method TLC->Choose_Method Col_Chrom Column Chromatography Choose_Method->Col_Chrom Impurities have similar polarity Recrystal Recrystallization Choose_Method->Recrystal Impurities have different solubility Pure_Fractions Combine Pure Fractions Col_Chrom->Pure_Fractions Collect_Crystals Collect and Dry Crystals Recrystal->Collect_Crystals Solvent_Removal Solvent Removal Pure_Fractions->Solvent_Removal Pure_Product Pure Pyrazolylmethanol Derivative Solvent_Removal->Pure_Product Collect_Crystals->Pure_Product

Caption: Experimental Workflow for the Purification of Pyrazolylmethanol Derivatives.

Troubleshooting_Purification cluster_cc Column Chromatography cluster_recrystal Recrystallization Start Purification Issue Method Which method? Start->Method CC_Problem Low Recovery? Method->CC_Problem Column Chromatography Recrystal_Problem Oiling Out? Method->Recrystal_Problem Recrystallization Increase_Polarity Increase Eluent Polarity CC_Problem->Increase_Polarity Yes Change_Stationary Change Stationary Phase CC_Problem->Change_Stationary Still low Add_Solvent Add More Solvent Recrystal_Problem->Add_Solvent Yes Change_Solvent Change Solvent Recrystal_Problem->Change_Solvent Still oils out No_Crystals No Crystals? Recrystal_Problem->No_Crystals No Concentrate Concentrate Solution No_Crystals->Concentrate Yes Slow_Cool Slow Cooling No_Crystals->Slow_Cool Still no crystals

Caption: Troubleshooting Logic for Pyrazolylmethanol Derivative Purification.

References

Technical Support Center: (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound shows signs of degradation in aqueous buffer. What is the likely cause?

A1: Pyrazole derivatives, particularly those with ester functionalities, can be susceptible to hydrolysis in aqueous buffers, especially at basic pH.[1][2] While this compound does not contain an ester group, the pyrazole ring itself can be subject to hydrolytic cleavage under certain conditions. Degradation in a pH 8 buffer has been observed for other pyrazole derivatives, with half-lives as short as 1-2 hours.[1][2] It is recommended to check the pH of your buffer and consider using a more neutral or slightly acidic condition if stability is an issue.

Q2: I am observing unexpected byproducts in my reaction mixture when heating this compound. What could be the thermal degradation pathway?

A2: The thermal decomposition of pyrazole-containing compounds can be complex. For some nitropyrazoles, decomposition may start with the loss of a nitro group or isomerization followed by the decomposition of the pyrazole ring.[3] While your compound is not nitrated, the pyrazole ring itself can undergo thermal degradation. Studies on related energetic materials suggest that N-N bond cleavage and C-C bond cleavage within the pyrazole ring are possible initial steps in thermal decomposition.[3][4] The specific pathway for this compound is not explicitly documented, but heating can lead to ring opening or fragmentation.

Q3: Can this compound degrade upon exposure to light?

A3: Yes, pyrazole derivatives can be susceptible to photodegradation.[5][6][7] The pyrazole ring can absorb UV light, which may lead to photochemical transformations.[6] For some pyrazine derivatives with pyrazolyl substituents, photodegradation follows first-order kinetics.[7] It is advisable to protect samples of this compound from prolonged exposure to light, especially UV radiation, by using amber vials or storing them in the dark.

Q4: What are the potential products of oxidative degradation of this compound?

A4: While specific oxidative degradation pathways for this molecule are not detailed in the provided literature, oxidation of the methanol group to an aldehyde or carboxylic acid is a plausible transformation. The pyrazole ring itself is generally resistant to oxidation by some agents like NO2, but strong oxidizing conditions could potentially lead to ring cleavage.[3]

Troubleshooting Guides

Issue 1: Sample Instability in Solution
  • Symptom: Loss of parent compound peak and appearance of new peaks in HPLC analysis of a solution of this compound over time.

  • Possible Cause: Hydrolytic degradation.

  • Troubleshooting Steps:

    • Analyze pH: Check the pH of your solvent or buffer system. Pyrazole derivatives can be unstable in basic conditions.[1][2]

    • Buffer Adjustment: If possible, adjust the pH to a neutral or slightly acidic range (pH 6-7).

    • Solvent Change: If the application allows, consider using a non-aqueous solvent.

    • Temperature Control: Store solutions at low temperatures (e.g., 4°C or -20°C) to slow down the degradation rate.

    • Fresh Preparations: Prepare solutions fresh before each experiment to minimize degradation over time.

Issue 2: Thermal Degradation During Experiments
  • Symptom: Low yield or formation of multiple byproducts in reactions conducted at elevated temperatures.

  • Possible Cause: Thermal decomposition of the pyrazole moiety.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: If the reaction chemistry permits, attempt the reaction at a lower temperature.

    • Shorter Reaction Times: Minimize the time the compound is exposed to high temperatures.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent thermo-oxidative degradation.

    • Thermogravimetric Analysis (TGA): To understand the thermal stability of your compound, consider performing TGA to determine its decomposition temperature. The initial decomposition temperature of a pyrazole-derived polymer was found to be in the range of 216.3 °C to 243.5 °C.[8]

Issue 3: Photodegradation of Samples
  • Symptom: Gradual change in sample color or the appearance of degradation products in samples exposed to light.

  • Possible Cause: Photochemical decomposition.

  • Troubleshooting Steps:

    • Light Protection: Store the solid compound and its solutions in amber-colored containers or wrap containers with aluminum foil.

    • Work in Dim Light: Minimize exposure to ambient light during sample preparation and handling.

    • UV-Vis Spectroscopy: Run a UV-Vis spectrum of your compound to identify its absorption maxima. This can help in understanding its photosensitivity.

Potential Degradation Pathways

The following diagrams illustrate potential degradation pathways of this compound based on the degradation of similar pyrazole derivatives. These are proposed pathways and would require experimental validation.

Hydrolytic_Degradation parent This compound intermediate Ring-Opened Intermediate parent->intermediate H2O, OH- products Degradation Products intermediate->products Further Rearrangement

Caption: Hypothetical Hydrolytic Degradation Pathway.

Thermal_Degradation parent This compound fragment1 Phenyl Radical parent->fragment1 Δ (Heat) fragment2 Pyrazolic Radical parent->fragment2 Δ (Heat) products Various Fragments fragment1->products fragment2->products Photodegradation parent This compound excited_state Excited State parent->excited_state hν (Light) isomer Isomerized Product excited_state->isomer Isomerization cleavage_products Ring Cleavage Products excited_state->cleavage_products Ring Cleavage

References

Technical Support Center: Synthesis of Pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole-4-carbaldehyde Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of pyrazole-4-carbaldehyde, with a specific focus on avoiding over-reduction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of pyrazole-4-carbaldehyde via two common routes: reductive methods from pyrazole-4-carboxylic acid derivatives and formylation via the Vilsmeier-Haack reaction.

Guide 1: Reduction of Pyrazole-4-Carboxylic Esters/Acid Chlorides

The reduction of pyrazole-4-carboxylic esters or acid chlorides is a direct approach to obtaining pyrazole-4-carbaldehyde. However, this method is prone to over-reduction, yielding the corresponding pyrazolyl-4-methanol. The key to success is precise control over reaction conditions and reagent stoichiometry.

Issue 1: Over-reduction to Pyrazolyl-4-methanol

  • Symptom: TLC analysis shows a new, more polar spot in addition to the desired aldehyde. 1H NMR of the crude product reveals a doublet around 4.6-4.9 ppm (CH2OH) and a broad singlet for the hydroxyl proton, alongside the aldehyde signal around 9.8-10.1 ppm.

  • Cause A: Incorrect Stoichiometry of Reducing Agent. Using more than 1.2 equivalents of a powerful hydride-donor like Diisobutylaluminum hydride (DIBAL-H) will lead to the reduction of the initially formed aldehyde to the alcohol.

    • Solution: Carefully titrate the DIBAL-H solution before use to determine its exact molarity. Use only 1.0 to 1.2 equivalents of the reagent.

  • Cause B: Elevated Reaction Temperature. The tetrahedral intermediate formed during the DIBAL-H reduction of an ester is stable only at low temperatures (≤ -78 °C). If the temperature rises, this intermediate collapses to the aldehyde, which is then rapidly reduced to the alcohol by any excess DIBAL-H.

    • Solution: Maintain a strict cryogenic temperature of -78 °C throughout the addition of DIBAL-H and for the duration of the reaction. Use a dry ice/acetone bath and monitor the internal temperature of the reaction flask.

  • Cause C: Improper Quenching. Adding the quenching agent (e.g., methanol, water) at a higher temperature or too quickly can cause localized warming, leading to over-reduction of any remaining aldehyde.

    • Solution: Quench the reaction at -78 °C by the slow, dropwise addition of methanol to neutralize any excess DIBAL-H before allowing the reaction to warm to room temperature for workup.

Issue 2: Low or No Conversion of Starting Material

  • Symptom: TLC analysis shows a significant amount of unreacted starting ester.

  • Cause A: Inactive DIBAL-H. DIBAL-H is extremely sensitive to moisture and can be deactivated if not handled under strictly anhydrous conditions.

    • Solution: Use freshly purchased, high-quality DIBAL-H. Ensure all glassware is flame-dried or oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Cause B: Insufficient Amount of DIBAL-H. An inaccurate estimation of the starting material or an error in calculating the equivalents of DIBAL-H can lead to incomplete reaction.

    • Solution: Re-verify the stoichiometry of the reactants. If the reaction has stalled, a second charge of DIBAL-H (0.2-0.3 equivalents) can be added at -78 °C.

Guide 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich pyrazoles and inherently avoids the problem of over-reduction. However, other challenges can arise.

Issue 1: Low Yield of Pyrazole-4-carbaldehyde

  • Symptom: A low amount of the desired product is isolated after workup.

  • Cause A: Deactivated Vilsmeier Reagent. The Vilsmeier reagent (formed from POCl3 and DMF) is moisture-sensitive.

    • Solution: Use anhydrous DMF and freshly distilled POCl3. Prepare the reagent in situ at 0 °C and use it immediately.

  • Cause B: Low Reactivity of the Pyrazole Substrate. Electron-withdrawing groups on the pyrazole ring can deactivate it towards electrophilic substitution.

    • Solution: For less reactive substrates, consider increasing the reaction temperature (e.g., to 70-80 °C) or using a larger excess of the Vilsmeier reagent.[1]

  • Cause C: Incomplete Reaction. The reaction time may be insufficient for complete conversion.

    • Solution: Monitor the reaction progress by TLC. If the reaction is sluggish, extend the reaction time or gradually increase the temperature.

Issue 2: Formation of Chlorinated Byproducts

  • Symptom: Mass spectrometry or elemental analysis of the product indicates the presence of chlorine. This is particularly common when the pyrazole substrate has a hydroxyl group.

  • Cause: The phosphorus oxychloride (POCl3) in the Vilsmeier reagent can act as a chlorinating agent, replacing hydroxyl groups with chlorine.[2]

    • Solution: Protect the hydroxyl group before the Vilsmeier-Haack reaction. A common protecting group is benzyl, which can be removed later. Alternatively, consider a different synthetic route that does not involve POCl3 if chlorination is a persistent issue.

Frequently Asked Questions (FAQs)

Q1: What is the best method to avoid over-reduction when preparing pyrazole-4-carbaldehyde from a carboxylic acid derivative?

A1: The most effective method is the partial reduction of a pyrazole-4-carboxylic ester using Diisobutylaluminum hydride (DIBAL-H) at -78 °C. Strict adherence to a 1.0-1.2 molar equivalent of DIBAL-H and maintaining the low temperature throughout the reaction and quenching are critical to prevent the formation of the corresponding alcohol.

Q2: How can I confirm if over-reduction has occurred?

A2: The primary alcohol, (pyrazol-4-yl)methanol, is the over-reduction product. Its presence can be confirmed by:

  • TLC: The alcohol will appear as a more polar spot (lower Rf) than the aldehyde.

  • 1H NMR: Look for a characteristic doublet around 4.6-4.9 ppm for the two protons of the CH2OH group and a broad singlet for the OH proton, which will disappear upon a D2O shake. The aldehyde proton signal is typically a singlet between 9.8 and 10.1 ppm.

  • IR Spectroscopy: The alcohol will show a broad O-H stretching band around 3200-3600 cm-1, which is absent in the pure aldehyde. The aldehyde will have a sharp C=O stretch around 1680-1700 cm-1.

Q3: Are there any alternatives to DIBAL-H for the selective reduction of pyrazole esters?

A3: Yes, other modified aluminum hydrides can be used. Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) is a viable alternative that can reduce esters to aldehydes.[3] In some cases, it can be less pyrophoric and more soluble in common organic solvents than DIBAL-H. Additionally, the use of a Weinreb amide derivative of pyrazole-4-carboxylic acid followed by reduction with a standard hydride reagent like LiAlH4 or DIBAL-H can also cleanly provide the aldehyde.

Q4: I am considering the Rosenmund reduction. What are the key considerations?

A4: The Rosenmund reduction converts a pyrazole-4-carbonyl chloride to the corresponding aldehyde via catalytic hydrogenation over a "poisoned" palladium catalyst (e.g., Pd on BaSO4 with quinoline). Key considerations include:

  • Catalyst Poisoning: The catalyst must be partially deactivated (poisoned) to prevent the reduction of the aldehyde product to the alcohol.[4]

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions, as the starting acyl chloride is highly sensitive to water.

  • Substrate Purity: The pyrazole-4-carbonyl chloride must be of high purity, as impurities can interfere with the catalytic process.

Q5: My Vilsmeier-Haack reaction is giving me a dark tarry residue. What could be the cause?

A5: The formation of a tarry residue is often due to overheating. The formation of the Vilsmeier reagent and its reaction with the pyrazole can be exothermic. If the temperature is not controlled, polymerization and decomposition can occur. Ensure you are maintaining strict temperature control, especially during the initial stages of the reaction, by using an ice bath. Using high-purity, anhydrous reagents and solvents can also help minimize side reactions that lead to tar formation.

Data Presentation

The following tables provide a summary of typical reaction conditions and yields for the synthesis of pyrazole-4-carbaldehydes.

Table 1: Vilsmeier-Haack Formylation of Substituted Pyrazoles

EntryPyrazole SubstrateReagentsTemperature (°C)Time (h)Yield (%)Reference
11-Phenyl-3-(p-tolyl)-1H-pyrazolePOCl3/DMF60476[5]
21-Phenyl-3-(p-chlorophenyl)-1H-pyrazolePOCl3/DMF60572[5]
33-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazolePOCl3/DMF702448[6]
41,3-disubstituted-5-chloro-1H-pyrazolesPOCl3/DMF1202-852-78[2]

Table 2: Reduction of Pyrazole-4-Carboxylic Acid Derivatives

EntryStarting MaterialReducing Agent (Equivalents)Temperature (°C)SolventYield (%)Reference
1Ethyl 1-phenyl-1H-pyrazole-4-carboxylateDIBAL-H (1.05)-78Diethyl etherNot specified[7]
21-Phenyl-5-chloro-3-methyl-pyrazole-4-carboxylic acid chlorideH2, Pd/BaSO4BoilingXyleneNot specified[8]
3Ethyl Benzoate (Aromatic Model)DIBAL-H (1.2)-78Toluene~85[9]
4Methyl 4-chlorobenzoate (Aromatic Model)DIBAL-H (1.1)-78DCM~90[9]

Experimental Protocols

Protocol 1: Synthesis of Pyrazole-4-carbaldehyde via DIBAL-H Reduction of a Pyrazole-4-carboxylic Ester

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), dissolve the ethyl pyrazole-4-carboxylate (1.0 eq) in anhydrous diethyl ether or toluene in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H: Add DIBAL-H (1.0 M solution in hexanes, 1.05-1.2 eq) dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not rise above -75 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1.5-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume any excess DIBAL-H.

  • Work-up: Allow the reaction mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers are observed.[9] Alternatively, a dilute solution of HCl can be added cautiously.

  • Extraction: Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) two to three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by column chromatography on silica gel, distillation, or recrystallization.

Protocol 2: Synthesis of Pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is adapted from the synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.[6]

  • Vilsmeier Reagent Preparation: In a flame-dried flask under an argon atmosphere, add dry dimethylformamide (DMF) (4 eq.). Cool the flask to -10 °C. Add phosphorus oxychloride (POCl3) (4 eq.) dropwise. Stir the mixture at -10 °C until a viscous, white Vilsmeier reagent is formed.

  • Reaction with Pyrazole: Dissolve the substituted pyrazole (1 eq.) in a minimal amount of dry DMF and add it to the pre-formed Vilsmeier reagent.

  • Reaction Conditions: Heat the reaction mixture to 70 °C and stir for 24 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it slowly into crushed ice with vigorous stirring. Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel.

Visualizations

DIBAL_Reduction_Workflow DIBAL-H Reduction Workflow for Avoiding Over-reduction start Start: Pyrazole-4-carboxylic ester in anhydrous solvent under inert atmosphere cool Cool to -78 °C start->cool add_dibal Add DIBAL-H (1.0-1.2 eq) dropwise at -78 °C cool->add_dibal stir Stir at -78 °C (Monitor by TLC) add_dibal->stir over_reduction Over-reduction to Alcohol add_dibal->over_reduction >1.2 eq or Temp > -78°C quench Quench with Methanol at -78 °C stir->quench warm_workup Warm to RT and add Rochelle's Salt or dilute acid quench->warm_workup quench->over_reduction Improper Quenching extract Extract with organic solvent warm_workup->extract dry_concentrate Dry and Concentrate organic layers extract->dry_concentrate purify Purify Aldehyde dry_concentrate->purify end End: Pure Pyrazole-4-carbaldehyde purify->end

Caption: Workflow for DIBAL-H reduction emphasizing critical control points to avoid over-reduction.

Troubleshooting_Logic Troubleshooting Logic for Over-reduction symptom Symptom: Alcohol byproduct detected cause_temp Cause: Temperature > -78 °C? symptom->cause_temp Check cause_stoich Cause: >1.2 eq DIBAL-H used? cause_temp->cause_stoich No solution_temp Solution: Maintain strict -78 °C (Dry ice/acetone bath) cause_temp->solution_temp Yes cause_quench Cause: Improper quenching? cause_stoich->cause_quench No solution_stoich Solution: Titrate DIBAL-H and use 1.0-1.2 equivalents cause_stoich->solution_stoich Yes solution_quench Solution: Quench slowly with MeOH at -78 °C before warming cause_quench->solution_quench Yes

References

Technical Support Center: Pyrazole Derivative Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of pyrazole derivative synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety concerns when scaling up pyrazole synthesis?

A1: The primary safety concerns during the scale-up of pyrazole synthesis revolve around the handling of hazardous reagents and the management of reaction exotherms. Key issues include:

  • Use of Hydrazine and its Derivatives: Hydrazine is highly toxic, flammable, and can be explosive, especially at elevated temperatures or in the presence of certain metals.[1] Reactions involving hydrazine are often highly exothermic, posing a risk of thermal runaway if not properly controlled.[1]

  • Diazotization Reactions: The diazotization step, often a part of pyrazole synthesis, involves potentially hazardous and explosive intermediates.[2][3]

  • Thermal Stability of Products: Pyrazole derivatives, particularly those with a high nitrogen-to-carbon ratio, may be potentially explosive and require thorough physicochemical stability testing before large-scale synthesis is initiated.[2]

  • Dust Explosions: The final product, if a solid, may pose a dust explosion hazard, necessitating proper handling and ventilation in a large-scale facility.[2]

Q2: My reaction yield drops significantly upon scale-up. What are the likely causes and how can I address them?

A2: A drop in yield during scale-up is a common issue that can be attributed to several factors:

  • Inefficient Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and byproduct formation.[2] Ensure the stirring mechanism is adequate for the vessel size and viscosity of the reaction mixture.

  • Poor Temperature Control: The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.[2] This can lead to an uncontrolled rise in temperature, causing degradation of reactants or products. A robust cooling system is essential.

  • Incomplete Reaction: Reaction times that were sufficient on a small scale may not be long enough for a complete reaction in a larger volume.[4] Monitor the reaction progress using analytical techniques like TLC or LC-MS to ensure all starting material is consumed.[4]

  • Suboptimal Reagent Addition: The rate of reagent addition, especially for highly reactive or exothermic steps, is critical. Slow, controlled addition is often necessary to maintain the desired reaction temperature and minimize side reactions.[1][2]

  • Product Precipitation/Isolation Issues: The solubility of the product in the reaction solvent can be a critical factor. A solvent that was suitable for small-scale precipitation may not be optimal for large-scale isolation, leading to product loss.[2] It may be necessary to screen different solvents or adjust the concentration to ensure maximum precipitation.[2]

Q3: How can I manage the exothermic nature of the reaction during scale-up?

A3: Managing exotherms is crucial for a safe and successful scale-up.[1] Consider the following strategies:

  • Slow and Controlled Reagent Addition: Add the reactive reagent (e.g., hydrazine hydrate) dropwise or via a syringe pump to control the rate of heat generation.[1][2]

  • Efficient Cooling: Use a reactor with a cooling jacket and ensure the cooling system has sufficient capacity to handle the heat load of the reaction.[1]

  • Dilution: Increasing the solvent volume can help to absorb the heat generated during the reaction.[1]

  • Flow Chemistry: For particularly hazardous and exothermic steps like diazotization, transitioning to a continuous flow process offers significantly better temperature control and safety.[2][5]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Action
Thermal Runaway / Uncontrolled Exotherm - Addition of reagent is too fast.- Inadequate cooling capacity.- Insufficient solvent.- Immediately stop reagent addition.- Apply maximum cooling.- If necessary, quench the reaction with a suitable agent.- For future runs, reduce the addition rate, increase solvent volume, and verify the cooling system's adequacy for the scale.[1]
Low Yield - Incomplete reaction.- Formation of byproducts (e.g., regioisomers).- Product loss during workup/purification.- Increase reaction time or temperature, monitoring with TLC/LC-MS.[4]- Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity.[1]- Optimize extraction and recrystallization solvents and procedures.[1]
Poor Regioselectivity - Reaction conditions favor the formation of multiple isomers.- Screen different solvents and catalysts.- Lowering the reaction temperature may improve selectivity.[1]- Explore alternative synthetic pathways that offer better regiochemical control.[1]
Product Degradation - Product is unstable at elevated temperatures or in the presence of certain reagents.- Lower the reaction and purification temperatures.- Work under an inert atmosphere (e.g., nitrogen) if the product is sensitive to air or moisture.[2]
Difficulty with Product Isolation - Product is partially soluble in the reaction solvent.- Incomplete precipitation.- Screen alternative solvents to find one where the product has lower solubility.[2]- Cool the reaction mixture to a lower temperature to encourage precipitation.- Consider adding an anti-solvent to induce precipitation.[2]
Impurity Formation - Side reactions due to localized high concentrations or temperatures.- Change in reaction conditions upon scale-up.- Improve mixing efficiency.- Optimize the rate of reagent addition.- Re-evaluate and optimize reaction conditions (solvent, temperature, concentration) for the larger scale.[2]

Experimental Protocols

Example Protocol: Scale-Up of a Pyrazole Ring Closure

This protocol is based on the synthesis of 3,5-diamino-1H-pyrazole (Compound E) and highlights key considerations for scale-up.[2]

  • Step 1: Reaction Setup

    • The solid intermediate is transferred to a conical flask (a conical flask can be better for swirling and initial mixing of a slurry compared to a round-bottomed flask for this specific step).[2]

    • Solvent (e.g., Diethyl ether) is added to a specific concentration (e.g., 0.5 M).[2]

  • Step 2: Reagent Addition (Managing Exotherm)

    • Hydrazine hydrate (e.g., 1.15 equivalents) is added dropwise under constant, efficient stirring.[2] This is a critical step as the reaction is highly exothermic.[2]

  • Step 3: Reaction Monitoring and Product Precipitation

    • As the hydrazine is added, the intermediate dissolves, and the product begins to precipitate.[2]

    • The reaction is left stirring overnight at room temperature to ensure completion.[2]

  • Step 4: Product Isolation

    • The precipitated product is isolated by suction filtration.[2]

    • The product is washed with a cold solvent (e.g., cold diethyl ether) to remove impurities without dissolving a significant amount of the product.[2]

Example Protocol: Purification via Salt Formation

For improved water solubility or as a purification step, pyrazoles can be converted to their hydrochloride salts.[2]

  • Step 1: Dissolution

    • The crude pyrazole is dissolved in a dry solvent (e.g., THF) under a nitrogen atmosphere. Gentle heating may be required.[2]

  • Step 2: Cooling and Acid Addition

    • The solution is cooled to 0 °C in an ice bath.[2]

    • A solution of HCl in a suitable solvent (e.g., 2 M HCl in diethyl ether) is added slowly.[2]

  • Step 3: Crystallization

    • The reaction is allowed to warm to room temperature and left overnight to allow for complete salt formation and precipitation.[2]

    • The mixture can be cooled again to 0 °C to ensure maximum precipitation before filtration.[2]

    • If precipitation is slow to start, adding a dry anti-solvent (e.g., diethyl ether) can initiate the process.[2]

Data Presentation

Table 1: Effect of Solvent on Pyrazole Synthesis Yield and Purity (Hypothetical Data Based on General Principles)

SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Ethanol78 (Reflux)127592
Toluene110 (Reflux)88595
THF66 (Reflux)166890
Acetonitrile82 (Reflux)108094

Table 2: Comparison of Lab-Scale vs. Scale-Up Conditions for 3,5-Diamino-1H-Pyrazole Synthesis

ParameterLab-Scale (1 g)Scale-Up (400 g)Key Consideration for Scale-UpReference
Diazotization Step Batch ChemistryFlow ChemistryImproved safety and heat transfer for a hazardous reaction.[2]
Ring Closure Solvent EthanolDiethyl EtherDiethyl ether provided better precipitation and isolation of the pure product in high yields at a larger scale.[2]
Ring Closure Concentration 0.34 M0.5 MHigher concentrations are preferred at a large scale to limit reaction volume.[2]
Hydrazine Hydrate Addition Not specified as dropwiseDropwiseCrucial to control the highly exothermic reaction at a large scale.[2]
Salt Formation Solvent Not specifiedTHF / Diethyl EtherTHF was found to provide reliable results and good conversion at a higher concentration.[2]

Visualizations

Logical Relationships and Workflows

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis of Potential Causes cluster_solution Solution Implementation cluster_verification Verification Problem Scale-Up Issue Encountered (e.g., Low Yield, Impurity) Mixing Mixing Efficiency? Problem->Mixing Thermal Thermal Control? Problem->Thermal Kinetics Reaction Kinetics? Problem->Kinetics Isolation Isolation/Purification? Problem->Isolation AdjustMixing Adjust Stirring Speed/ Impeller Design Mixing->AdjustMixing ImproveCooling Improve Cooling/ Slow Reagent Addition Thermal->ImproveCooling OptimizeTimeTemp Optimize Reaction Time/Temperature Kinetics->OptimizeTimeTemp ChangeSolvent Change Solvent/ Optimize Crystallization Isolation->ChangeSolvent Success Problem Resolved AdjustMixing->Success ImproveCooling->Success OptimizeTimeTemp->Success ChangeSolvent->Success

Caption: Troubleshooting workflow for pyrazole synthesis scale-up.

Exotherm_Management cluster_batch Batch Process Modifications cluster_flow Flow Chemistry Advantages Start Exothermic Reaction Identified for Scale-Up Decision Is the exotherm manageable with standard engineering controls? Start->Decision BatchMods Implement Enhanced Batch Controls Decision->BatchMods Yes FlowChem Transition to Flow Chemistry Decision->FlowChem No / High Hazard SlowAddition Slow, controlled reagent addition BatchMods->SlowAddition EfficientCooling Enhanced reactor cooling BatchMods->EfficientCooling Dilution Increased solvent volume BatchMods->Dilution SuperiorHeat Superior heat transfer FlowChem->SuperiorHeat SmallVolume Small reaction volume at any time FlowChem->SmallVolume EnhancedSafety Enhanced safety FlowChem->EnhancedSafety

References

Technical Support Center: Managing Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing regioselectivity during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?

A1: In pyrazole synthesis, particularly in the common method involving the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, two different constitutional isomers, known as regioisomers, can be formed.[1][2] This occurs because the substituted hydrazine can react at either of the two different carbonyl groups of the dicarbonyl compound.[2] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For therapeutic and materials science applications, isolating a single, desired regioisomer in high purity is often essential.[1]

Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1][3]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[1][2]

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1][2]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen atom is protonated, which reduces its nucleophilicity and favors attack by the other nitrogen.[1][3]

  • Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of one isomer.[4] Aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) have also been used to achieve high regioselectivity.[5][6]

Troubleshooting Guide

Issue 1: My pyrazole synthesis yields a mixture of regioisomers with poor selectivity.

Problem: The reaction conditions are not optimized to favor the formation of a single regioisomer.

Solution:

  • Solvent Modification: This is often the most effective initial strategy.

    • Fluorinated Alcohols: Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[4] These solvents can dramatically improve regioselectivity.

    • Aprotic Dipolar Solvents: For reactions involving arylhydrazines, consider using aprotic dipolar solvents like N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), or N-methylpyrrolidinone (NMP).[5]

  • pH Adjustment:

    • If not already doing so, try running the reaction under acidic conditions (e.g., in acetic acid or with an acid catalyst). This can help differentiate the nucleophilicity of the two nitrogen atoms in the substituted hydrazine.[1]

  • Temperature Control: Lowering the reaction temperature may enhance the kinetic control of the reaction, potentially favoring one regioisomer over the other.

  • Catalyst Introduction:

    • Lewis acids can be employed to activate one carbonyl group over the other.[7]

    • In some cases, specific metal catalysts (e.g., copper, ruthenium, iron) can provide high regioselectivity through alternative reaction pathways.[7]

Issue 2: The major regioisomer formed is the undesired one.

Problem: The inherent steric and electronic properties of the substrates favor the formation of the unwanted isomer under the current reaction conditions.

Solution:

  • Re-evaluate Substrate Design: If possible, consider modifying the substituents on the 1,3-dicarbonyl compound. Introducing a bulky group or a strong electron-withdrawing group can help direct the reaction towards the desired product.

  • Employ a Directing Group: In more complex syntheses, a directing group can be temporarily installed to force the reaction to proceed with the desired regiochemistry.[8]

  • Alternative Synthetic Routes: Explore synthetic methods that offer complementary regioselectivity. For example, 1,3-dipolar cycloaddition reactions of diazo compounds with alkynes can provide access to pyrazole isomers that are difficult to obtain through classical condensation methods.[9]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required.

Solution:

  • Chromatographic Separation:

    • TLC Analysis: Begin by screening various solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best possible separation of the two isomers.[1]

    • Column Chromatography: Once a suitable solvent system is identified, perform flash column chromatography on silica gel to separate the isomers. Careful packing of the column and slow elution are key to achieving good separation.

  • Crystallization: If the isomers have different solubilities, fractional crystallization can be an effective purification method. This may require screening a variety of solvents.

  • Derivatization: In challenging cases, it may be possible to selectively react one isomer with a reagent to form a derivative that is more easily separated. The desired isomer can then be regenerated from the purified derivative.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine

Entry1,3-Diketone (R¹)SolventRatio (2a:3a)Yield (%)
14,4,4-Trifluoro-1-phenyl-1,3-butanedioneEtOH50:5075
24,4,4-Trifluoro-1-phenyl-1,3-butanedioneTFE85:1580
34,4,4-Trifluoro-1-phenyl-1,3-butanedioneHFIP97:382
41-Phenyl-1,3-butanedioneEtOH60:4070
51-Phenyl-1,3-butanedioneHFIP95:578

Data adapted from studies on the synthesis of fluorinated tebufenpyrad analogs.[4] Regioisomer 2a has the methyl group on the nitrogen adjacent to the R¹ substituent.

Table 2: Regioselectivity in the Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles in DMAc

EntryArylhydrazineRatio (>X:Y)Yield (%)
1PhCF₃4-Sulfonamidophenylhydrazine>99.8:0.283
24-Cl-PhCF₃4-Sulfonamidophenylhydrazine>99.8:0.275
3PhCF₂HPhenylhydrazine95:588
4PhCH₃Phenylhydrazine98:292

Data compiled from studies on highly regioselective pyrazole synthesis.[5] The major isomer has the aryl group of the hydrazine attached to the nitrogen adjacent to the R¹ substituent.

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 3-Trifluoromethylpyrazole using HFIP

This protocol describes a general procedure for the regioselective synthesis of a pyrazole using a fluorinated alcohol as the solvent.[10]

Materials:

  • Unsymmetrical 1,3-diketone (e.g., 1,1,1-trifluoro-4-phenyl-2,4-butanedione) (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

Protocol 2: Microwave-Assisted Synthesis of 1,3,5-Triarylpyrazoles

This protocol provides a rapid synthesis method that can favor the thermodynamically preferred isomer.[10]

Materials:

  • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

  • Arylhydrazine (1.1 mmol)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

  • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

  • Seal the vessel securely and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.

  • After the reaction, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Visualizations

G cluster_0 Knorr Pyrazole Synthesis cluster_1 Influencing Factors start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine intermediate Hydrazone Intermediates start->intermediate Initial Nucleophilic Attack regio_A Regioisomer A intermediate->regio_A Pathway 1 regio_B Regioisomer B intermediate->regio_B Pathway 2 steric Steric Hindrance steric->intermediate electronic Electronic Effects electronic->intermediate ph Reaction pH ph->intermediate solvent Solvent Choice solvent->intermediate

Caption: Factors influencing regioselectivity in Knorr pyrazole synthesis.

G start Start: Pyrazole Synthesis with Poor Regioselectivity check_solvent Modify Solvent System? (e.g., TFE, HFIP, DMAc) start->check_solvent check_ph Adjust Reaction pH? (e.g., Acidic Conditions) check_solvent->check_ph No Improvement analyze Analyze Regioisomeric Ratio check_solvent->analyze Yes check_temp Lower Reaction Temperature? check_ph->check_temp No Improvement check_ph->analyze Yes check_catalyst Introduce a Catalyst? (e.g., Lewis Acid) check_temp->check_catalyst No Improvement check_temp->analyze Yes check_catalyst->analyze Yes success Achieved Desired Regioselectivity analyze->success

Caption: Troubleshooting workflow for improving regioselectivity.

References

Validation & Comparative

Comparative Analysis of Pyrazolylmethanol Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the bioactivity of pyrazolylmethanol and its derivatives. It delves into their anticancer, antimicrobial, and anti-inflammatory properties, presenting supporting experimental data and detailed methodologies.

Pyrazolylmethanol, a scaffold based on the versatile pyrazole ring, has emerged as a promising pharmacophore in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for the development of novel therapeutic agents. This guide summarizes key findings, presents quantitative data in a comparative format, and provides detailed experimental protocols to aid in further research and development.

Anticancer Activity

Pyrazolylmethanol derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazole Derivative 1 MCF-7 (Breast)6.53[1]
Pyrazole Derivative 1 A549 (Lung)26.40[1]
Pyrazole Derivative 1 HCT116 (Colon)59.84[1]
Pyrazole-Benzothiazole Hybrid 2 HT29 (Colon)3.17[2]
Pyrazole-Benzothiazole Hybrid 2 PC3 (Prostate)4.25[2]
Pyrazole-Benzothiazole Hybrid 2 A549 (Lung)5.88[2]
Pyrazole-Benzothiazole Hybrid 2 U87MG (Glioblastoma)6.77[2]
Ferrocenyl Pyrazole 3 MDA-MB-468 (Breast)Not specified, but induced apoptosis[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4][5][6][7][8]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Pyrazolylmethanol derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Treat the cells with various concentrations of the pyrazolylmethanol derivatives and a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway: Anticancer Mechanism

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell growth and proliferation signaling pathways.[1][2][3][9]

anticancer_pathway Pyrazolylmethanol Pyrazolylmethanol Kinase Protein Kinase (e.g., EGFR, VEGFR) Pyrazolylmethanol->Kinase Inhibits GrowthFactor GrowthFactor Receptor Growth Factor Receptor GrowthFactor->Receptor Binds Receptor->Kinase Activates Proliferation Cell Proliferation Kinase->Proliferation Promotes Survival Cell Survival Kinase->Survival Promotes Cancer Cancer Progression Proliferation->Cancer Leads to Survival->Cancer Leads to

Inhibition of Growth Factor Signaling Pathway

Antimicrobial Activity

Pyrazolylmethanol derivatives have also been investigated for their potential as antimicrobial agents, demonstrating activity against a range of bacteria and fungi.

Quantitative Antimicrobial Data
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Pyrazole Derivative 4 Staphylococcus aureus0.125[10]
Pyrazole Derivative 4 Escherichia coli0.25[10]
Pyrazole Derivative 5 Staphylococcus aureus4[11]
Pyrazole Derivative 5 Enterococcus faecalis4[11]
Thiazolo-pyrazole 6 MRSA4[11]
Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.[12][13][14][15][16]

Materials:

  • Petri plates

  • Nutrient agar or Mueller-Hinton agar

  • Bacterial or fungal cultures

  • Sterile cork borer or pipette tip

  • Pyrazolylmethanol derivatives

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Prepare and sterilize the agar medium and pour it into sterile Petri plates.

  • Once the agar has solidified, inoculate the surface of the agar with a standardized microbial suspension.

  • Create wells in the agar using a sterile cork borer.

  • Add a known concentration of the pyrazolylmethanol derivative, the positive control, and the negative control to the respective wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

  • A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathway: Antimicrobial Mechanism

One of the proposed mechanisms for the antimicrobial action of some pyrazole derivatives is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[11]

antimicrobial_pathway Pyrazolylmethanol Pyrazolylmethanol DNAGyrase DNA Gyrase Pyrazolylmethanol->DNAGyrase Inhibits DNA Bacterial DNA RelaxedDNA Relaxed DNA DNA->RelaxedDNA Supercoiling ReplicatedDNA Replicated DNA RelaxedDNA->ReplicatedDNA Replication BacterialGrowth Bacterial Proliferation ReplicatedDNA->BacterialGrowth Allows DNAGyrase->RelaxedDNA Catalyzes Relaxation

Inhibition of Bacterial DNA Gyrase

Anti-inflammatory Activity

Several pyrazolylmethanol derivatives have exhibited promising anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

Quantitative Anti-inflammatory Data
Compound/DerivativeAssayInhibition (%)Reference
Pyrazole-pyridazine Hybrid 7 COX-2 Inhibition (in vitro)78%[17]
Pyrazole Derivative 8 Carrageenan-induced paw edema (in vivo)Significant reduction[18]
Pyrazole Derivative 9 Carrageenan-induced paw edema (in vivo)Significant reduction[19]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.[20][21][22][23][24]

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)

  • Pyrazolylmethanol derivatives

  • Positive control (e.g., Indomethacin)

  • Vehicle control

  • Pletysmometer or calipers

Procedure:

  • Administer the pyrazolylmethanol derivative, positive control, or vehicle to different groups of animals.

  • After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or calipers.

  • Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

Signaling Pathway: Anti-inflammatory Mechanism

The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase-2 (COX-2) and the subsequent production of prostaglandins, as well as to modulate the NF-κB signaling pathway.[17][18][19][25][26]

anti_inflammatory_pathway Pyrazolylmethanol Pyrazolylmethanol NFkB_Activation NF-κB Activation Pyrazolylmethanol->NFkB_Activation Inhibits COX2 COX-2 Pyrazolylmethanol->COX2 Inhibits InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) InflammatoryStimuli->NFkB_Activation Activates ProinflammatoryGenes Pro-inflammatory Genes NFkB_Activation->ProinflammatoryGenes Induces Transcription Cytokines Cytokines (e.g., TNF-α, IL-6) ProinflammatoryGenes->Cytokines Produces ProinflammatoryGenes->COX2 Produces Inflammation Inflammation Cytokines->Inflammation Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Prostaglandins->Inflammation

Inhibition of Inflammatory Pathways

Conclusion

The comparative analysis presented in this guide highlights the significant therapeutic potential of pyrazolylmethanol derivatives across multiple domains, including oncology, infectious diseases, and inflammatory conditions. The provided quantitative data, detailed experimental protocols, and illustrative signaling pathways offer a valuable resource for researchers to build upon existing knowledge and accelerate the development of novel pyrazolylmethanol-based therapeutics. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these promising compounds.

References

A Comparative Guide to the Reduction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common laboratory methods for the reduction of the aldehyde functional group in 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde to its corresponding primary alcohol, (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol. The pyrazole moiety is a significant scaffold in medicinal chemistry, and the targeted modification of its substituents is crucial for the development of novel therapeutic agents. This document outlines the experimental protocols and expected outcomes for three widely used reduction methods: sodium borohydride reduction, lithium aluminum hydride reduction, and catalytic hydrogenation.

At a Glance: Comparison of Reduction Methods

MethodReagentTypical SolventTemperatureReaction TimeYieldSelectivity & Remarks
Sodium Borohydride Reduction Sodium Borohydride (NaBH₄)Methanol (MeOH) or Ethanol (EtOH)0 °C to Room Temperature1 - 3 hoursHighGood chemoselectivity for aldehydes over many other functional groups. Safer and easier to handle than LiAlH₄.
Lithium Aluminum Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)0 °C to Room Temperature1 - 4 hoursVery HighPowerful reducing agent; reduces a wide range of functional groups. Requires strictly anhydrous conditions and careful handling.
Catalytic Hydrogenation Hydrogen Gas (H₂) with Palladium on Carbon (Pd/C)Ethanol (EtOH) or Ethyl Acetate (EtOAc)Room Temperature2 - 24 hoursHigh to Very High"Green" and effective method. Can sometimes reduce other functional groups like alkenes or alkynes if present.

I. Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, making it a popular choice for the reduction of aldehydes and ketones. Its ease of handling and compatibility with protic solvents like methanol and ethanol contribute to its widespread use in organic synthesis.

Experimental Protocol

A general procedure for the reduction of a pyrazole carbaldehyde using sodium borohydride is as follows:

  • Dissolution: Dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol (10-20 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NaBH₄: Add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution over 10-15 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench the excess NaBH₄ by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1 M HCl) until the effervescence ceases.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add water and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Reaction Pathway

NaBH4_Reduction aldehyde 3,5-dimethyl-1-phenyl-1H- pyrazole-4-carbaldehyde intermediate Alkoxide Intermediate aldehyde->intermediate 1. NaBH₄ (Hydride Attack) alcohol (3,5-dimethyl-1-phenyl-1H- pyrazol-4-yl)methanol intermediate->alcohol 2. H₃O⁺ (Protonation)

Caption: Sodium Borohydride Reduction Pathway.

II. Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride (LiAlH₄) is a potent and non-selective reducing agent capable of reducing a wide variety of functional groups, including aldehydes, ketones, esters, and carboxylic acids. Due to its high reactivity, it must be used in anhydrous solvents and with caution.

Experimental Protocol

A representative procedure for the reduction of an aldehyde with LiAlH₄ is as follows:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

  • LAH Suspension: In the flask, prepare a suspension of lithium aluminum hydride (1.0 - 1.2 eq) in anhydrous diethyl ether or tetrahydrofuran (20-30 mL per gram of LAH). Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in the same anhydrous solvent and add it dropwise to the LAH suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.

  • Quenching (Fieser workup): After the reaction is complete, cool the flask to 0 °C. Cautiously and sequentially add water (x mL, where x is the mass of LiAlH₄ in grams), followed by 15% aqueous sodium hydroxide solution (x mL), and then water again (3x mL).

  • Work-up: Stir the resulting mixture at room temperature until a granular precipitate forms. Filter the solid and wash it thoroughly with the reaction solvent.

  • Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.

Reaction Pathway

LiAlH4_Reduction aldehyde 3,5-dimethyl-1-phenyl-1H- pyrazole-4-carbaldehyde intermediate Aluminum Alkoxide Intermediate aldehyde->intermediate 1. LiAlH₄ (Hydride Attack) alcohol (3,5-dimethyl-1-phenyl-1H- pyrazol-4-yl)methanol intermediate->alcohol 2. H₂O (Hydrolysis)

Caption: Lithium Aluminum Hydride Reduction Pathway.

III. Catalytic Hydrogenation

Catalytic hydrogenation is a "green" and efficient method for the reduction of aldehydes. This method involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). The reaction is generally clean, and the product can often be isolated in high purity after simple filtration of the catalyst.

Experimental Protocol

A typical procedure for the catalytic hydrogenation of an aldehyde is as follows:

  • Setup: In a hydrogenation flask or a suitable round-bottom flask, dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 5% or 10% Palladium on Carbon (Pd/C) (typically 1-5 mol% of the substrate).

  • Hydrogenation: Connect the flask to a hydrogen source (a balloon or a hydrogenation apparatus). Evacuate the flask and refill it with hydrogen gas (repeat this process three times to ensure an inert atmosphere).

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or higher pressure) at room temperature. The reaction time can vary from 2 to 24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which is often pure enough for subsequent steps. Further purification can be achieved by recrystallization or column chromatography if needed.

Reaction Pathway

Catalytic_Hydrogenation reactants 3,5-dimethyl-1-phenyl-1H- pyrazole-4-carbaldehyde + H₂ product (3,5-dimethyl-1-phenyl-1H- pyrazol-4-yl)methanol reactants->product Pd/C Catalyst

Caption: Catalytic Hydrogenation Pathway.

Conclusion

All three methods—sodium borohydride reduction, lithium aluminum hydride reduction, and catalytic hydrogenation—are viable for the conversion of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde to its corresponding alcohol. The choice of method will depend on the specific requirements of the synthesis, including the presence of other functional groups in the molecule, safety considerations, and available equipment. For general-purpose reduction of this aldehyde, sodium borohydride offers a good balance of reactivity, selectivity, and ease of use. Lithium aluminum hydride is a more powerful option when other reducible groups are absent or their reduction is also desired. Catalytic hydrogenation represents an environmentally friendly and efficient alternative, particularly for larger-scale syntheses. It is recommended to perform small-scale trial reactions to optimize the conditions for the specific substrate and desired outcome.

References

A Comparative Spectroscopic Guide to Substituted Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] A thorough spectroscopic analysis is essential for the structural elucidation and purity assessment of these compounds, which is a critical step in drug discovery and development. This guide provides a comparative overview of the spectroscopic properties of various substituted pyrazole derivatives, supported by experimental data and detailed methodologies.

Data Presentation: A Spectroscopic Comparison

The following tables summarize key quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy for a selection of substituted pyrazole derivatives, highlighting the influence of different substituents on their spectral characteristics.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Representative Substituted Pyrazoles in CDCl₃ [4][5]

Compound/SubstituentH-3 (ppm)H-4 (ppm)H-5 (ppm)Other Protons (ppm)
3,5-Dimethylpyrazole5.83 (s)-5.83 (s)2.25 (s, 6H, 2xCH₃)
1-Phenyl-3-methyl-5-aminopyrazole-5.60 (s)-7.20-7.50 (m, 5H, Ar-H), 2.30 (s, 3H, CH₃), 3.80 (br s, 2H, NH₂)
4-Nitro-1-phenylpyrazole8.05 (s)-8.50 (s)7.50-7.80 (m, 5H, Ar-H)
Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate-8.01 (s)-7.40-7.50 (m, 5H, Ar-H), 2.70 (s, 3H, CH₃), 4.30 (q, 2H, OCH₂), 1.35 (t, 3H, OCH₂CH₃)
4-Phenyl-1H-pyrazole (R=H)8.25 (s)-8.01 (s)7.80-7.30 (m)
4-(4-Methoxyphenyl)-1H-pyrazole (R=4-OCH₃)8.15 (s)-7.92 (s)7.70 (d), 7.00 (d), 3.85 (s, 3H, OCH₃)
4-(4-Nitrophenyl)-1H-pyrazole (R=4-NO₂)8.45 (s)-8.20 (s)8.30 (d), 7.95 (d)
4-(4-Chlorophenyl)-1H-pyrazole (R=4-Cl)8.23 (s)-7.99 (s)7.75 (d), 7.45 (d)
4-(4-Methylphenyl)-1H-pyrazole (R=4-CH₃)8.20 (s)-7.95 (s)7.65 (d), 7.25 (d), 2.40 (s, 3H, CH₃)

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br s = broad singlet. Data compiled from various sources and may have been recorded in different solvents, leading to minor variations.

Table 2: Key FT-IR Absorption Bands (cm⁻¹) and UV-Vis Absorption Maxima (λmax, nm) of Substituted Pyrazoles [6]

Compound ClassKey FT-IR Bands (cm⁻¹)UV-Vis λmax (nm)
Haloaminopyrazoles with one pyrazole nucleus
N-H stretching3396–3124334–520 and 238–323
C=N stretching1620–1600
C-N stretching (aromatic)1217–1213
C-N stretching (aliphatic)1192–1100
NO₂ stretching (asymmetric)1563–1491
NO₂ stretching (symmetric)1361–1304
Pyrazole ring vibrations1420–1402 and 1189–1071
Haloaminopyrazoles with two pyrazole nuclei
C=N stretching1615–1590428–564
C-N stretching (aromatic)1215–1210
C-N stretching (aliphatic)1190–1105
NO₂ stretching (asymmetric)1560–1495
NO₂ stretching (symmetric)1365–1300
Pyrazole ring vibrations1425–1400 and 1185–1075

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.[5]

  • Instrumentation: Bruker Avance (300, 400, or 500 MHz) or equivalent NMR spectrometer.[4][5]

  • Sample Preparation: Approximately 5-10 mg of the substituted pyrazole derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often used as an internal standard (δ = 0.00 ppm).[4][5]

  • ¹H NMR Acquisition: Proton NMR spectra are typically acquired with a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds. A sufficient number of scans are performed to obtain a good signal-to-noise ratio.[4]

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds. A larger number of scans is generally required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[5]

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phase corrected. Integration of peaks in the ¹H NMR spectrum helps in determining the relative number of protons, while the coupling patterns provide information about the connectivity of atoms.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.[5]

  • Instrumentation: Shimadzu, PerkinElmer, or equivalent FT-IR spectrometer.[5]

  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for liquid samples, a drop can be placed between two salt plates (e.g., NaCl or KBr).[4]

  • Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.[4]

  • Data Analysis: The positions of the absorption bands, reported in wavenumbers (cm⁻¹), are correlated with specific bond vibrations to identify the functional groups present.[4]

UV-Visible (UV-Vis) Spectroscopy
  • Objective: To determine the electronic absorption properties of the molecule.[7]

  • Instrumentation: A double-beam UV-Vis spectrophotometer.[7]

  • Sample Preparation: A stock solution of the pyrazole compound is prepared at a known concentration (e.g., 10⁻³ M) in a suitable UV-grade solvent (e.g., ethanol, methanol). A series of dilutions are then prepared from the stock solution.[5]

  • Data Acquisition: Using a quartz cuvette with a 1 cm path length, a baseline spectrum is recorded with the pure solvent. The absorption spectrum of each sample solution is then recorded over a specific wavelength range (e.g., 200-400 nm).[5][7]

Mandatory Visualization

The following diagram illustrates a typical workflow for the synthesis and comparative spectroscopic analysis of substituted pyrazole derivatives.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A Starting Materials (e.g., Hydrazine, 1,3-Dicarbonyl) B Cyclocondensation Reaction A->B C Crude Pyrazole Derivative B->C D Purification (e.g., Recrystallization, Chromatography) C->D E Pure Substituted Pyrazole D->E F NMR Spectroscopy (¹H, ¹³C) E->F G FT-IR Spectroscopy E->G H UV-Vis Spectroscopy E->H I Mass Spectrometry E->I J Structure Elucidation F->J G->J H->J I->J K Purity Assessment J->K L Comparative Analysis J->L

Caption: Workflow for Synthesis and Spectroscopic Analysis of Pyrazoles.

References

A Comparative Guide to the Purity Validation of Synthesized (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of in-house synthesized (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol with a commercially available alternative. Detailed experimental protocols for synthesis, purification, and analytical validation are presented, supported by comparative data to aid researchers in making informed decisions for their drug discovery and development pipelines.

Synthesis and Purification Overview

The synthesis of this compound is achieved through a two-step process commencing with the Vilsmeier-Haack formylation of 3,5-dimethyl-1-phenyl-1H-pyrazole to yield the intermediate aldehyde, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Subsequent reduction of the aldehyde furnishes the target alcohol. Purification is conducted via column chromatography followed by recrystallization to ensure high purity.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification A 3,5-dimethyl-1-phenyl-1H-pyrazole C 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde A->C Formylation B Vilsmeier-Haack Reagent (POCl3, DMF) E Crude this compound C->E Reduction D Reducing Agent (e.g., NaBH4) F Column Chromatography E->F G Recrystallization F->G H Pure this compound G->H

Caption: Synthetic and purification workflow for this compound.

Comparative Purity Analysis

The purity of the synthesized this compound was rigorously assessed using a multi-pronged analytical approach and compared against a commercially available standard. The results are summarized in the table below.

Analytical MethodSynthesized ProductAlternative Product (Thermo Scientific, ≥97%)[1]
HPLC (UV, 254 nm) >99.5% (by area normalization)≥97.0%
¹H NMR (400 MHz) Conforms to structure; no significant impurities detectedConforms to structure
¹³C NMR (100 MHz) Conforms to structure; no significant impurities detectedConforms to structure
GC-MS Consistent with expected molecular ion and fragmentationNot provided
Elemental Analysis C: 71.27% (Calc. 71.26%), H: 6.98% (Calc. 6.98%), N: 13.85% (Calc. 13.85%)Not provided
Residual Solvents <0.1% (by ¹H NMR)Not specified

Note: Data for the synthesized product is representative of a typical high-purity batch.

Experimental Protocols

Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Intermediate)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, phosphorus oxychloride (POCl₃, 1.1 eq) is added dropwise to ice-cold N,N-dimethylformamide (DMF, 3 eq) with continuous stirring.

  • After the addition is complete, the mixture is stirred for an additional 30 minutes at 0-5 °C to form the Vilsmeier reagent.

  • A solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1 eq) in DMF (2 volumes) is then added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • The reaction mixture is then heated to 60-70 °C and maintained for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice with vigorous stirring.

  • The resulting solution is neutralized with a saturated sodium bicarbonate solution until a pH of 7-8 is reached, leading to the precipitation of the crude product.

  • The solid precipitate is filtered, washed with cold water, and dried under vacuum.

  • The crude product is purified by recrystallization from ethanol to afford 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde as a crystalline solid.

Synthesis of this compound (Final Product)

Procedure:

  • To a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 eq) in methanol (10 volumes) in a round-bottom flask, sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise at 0-5 °C with stirring.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours. The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the dropwise addition of water.

  • The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 10 volumes).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • The crude alcohol is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • The fractions containing the pure product are combined and concentrated. The resulting solid is recrystallized from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a pure crystalline solid.

Analytical Methods for Purity Validation

A battery of analytical techniques is employed to ensure the purity and structural integrity of the synthesized compound.

Purity_Validation_Workflow cluster_spectroscopic Spectroscopic Analysis cluster_chromatographic Chromatographic Analysis cluster_elemental Elemental Analysis A Purified this compound B 1H NMR & 13C NMR A->B Structural Confirmation & Impurity Profiling C Mass Spectrometry (GC-MS) A->C Molecular Weight & Fragmentation D High-Performance Liquid Chromatography (HPLC) A->D Quantitative Purity Assessment E CHN Analysis A->E Elemental Composition

Caption: Analytical workflow for the purity validation of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Provides information on the proton environment, confirming the presence of characteristic signals for the pyrazole ring, methyl groups, phenyl group, methylene protons, and the hydroxyl proton. Integration of signals helps in identifying and quantifying impurities.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Quantitative NMR (qNMR): For absolute purity determination, a certified internal standard with a known purity is added to a precisely weighed sample, and the purity is calculated based on the integral ratios of the analyte and the standard.[2][3][4][5]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A suitable capillary column (e.g., DB-5ms).

  • Injection Mode: Split/splitless.

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient is used to separate components.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV.

  • Analysis: The mass spectrum provides the molecular ion peak, confirming the molecular weight, and a characteristic fragmentation pattern that aids in structural elucidation.

Elemental Analysis
  • Instrumentation: A CHN elemental analyzer.

  • Analysis: The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the calculated theoretical values for the molecular formula C₁₂H₁₄N₂O. The results should be within ±0.4% of the theoretical values.

Conclusion

The described synthetic and purification protocol consistently yields this compound with a purity exceeding 99.5%, as determined by a comprehensive suite of analytical techniques. This level of purity is comparable to or exceeds that of commercially available alternatives, providing a cost-effective and reliable source of this important building block for research and development. The detailed methodologies provided herein offer a robust framework for the in-house production and quality control of this compound.

References

Comparative Analysis of the Biological Activity of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol and Structurally Related Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the biological activities of pyrazole derivatives, with a focus on compounds structurally related to (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol. While specific biological data for this compound is not extensively available in the reviewed literature, this document summarizes the known biological activities of analogous compounds, offering insights into their potential therapeutic applications. The comparison focuses on key areas of pharmacological research: antimicrobial, anti-inflammatory, and anticancer activities.

Executive Summary

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] The core pyrazole scaffold is a versatile template for designing novel therapeutic agents. Modifications to the substituents on the pyrazole ring can significantly influence the pharmacological profile of these compounds. This guide collates experimental data on various substituted pyrazoles to facilitate a comparative understanding of their structure-activity relationships.

Antimicrobial Activity

A significant number of pyrazole derivatives have been investigated for their efficacy against various bacterial and fungal strains. The antimicrobial activity is often influenced by the nature and position of substituents on the pyrazole ring.

Comparative Data on Antimicrobial Activity
Compound/Derivative ClassTest Organism(s)Activity MetricResultReference
4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazoleE. coli, S. aureusZone of InhibitionRemarkable inhibition[3]
1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivativesMycobacterium tuberculosis H37Rv% Inhibition98% at 0.25 µg/mL (Rifampin standard)[4]
4-(α-benzoyl aminoacrylic acid)-3-Furayl-1-phenylpyrazolBacillus subtilisZone of Inhibition19 mm[5]
1,3,5-Trisubstituted pyrazole derivativesE. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicansWell Diffusion MethodPromising activity, especially against C. albicans
Pyrazolo-pyridone and Pyrazolochromene derivativesGram-positive and Gram-negative bacteria, FungiMICGood activity[6]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideS. epidermidisMIC0.25 µg/mL[7]
Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

  • Media Preparation: A suitable agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) is prepared, sterilized, and poured into sterile Petri dishes.

  • Inoculation: The solidified agar plates are uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A defined concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells. A control well contains only the solvent.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

experimental_workflow cluster_prep Preparation cluster_inoculation Inoculation & Application cluster_incubation Incubation & Analysis prep_media Prepare & Sterilize Agar Medium pour_plates Pour Agar into Petri Dishes prep_media->pour_plates inoculate Inoculate Plates with Microorganism pour_plates->inoculate punch_wells Punch Wells in Agar inoculate->punch_wells add_compound Add Test Compound to Wells punch_wells->add_compound incubate Incubate Plates add_compound->incubate measure Measure Zone of Inhibition incubate->measure

Workflow for the Agar Well Diffusion Method.

Anti-inflammatory Activity

Several pyrazole derivatives have demonstrated potent anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.

Comparative Data on Anti-inflammatory Activity
Compound/Derivative ClassAssayActivity MetricResultReference
3,5-Dimethyl pyrazole derivativesCarrageenan-induced paw edema% Inhibition70.73% - 86.47%[8]
N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)anilineIn vivo assays% InhibitionComparable to Diclofenac and Celecoxib[4]
1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivativesCOX-2 selectivity & in vivo anti-inflammatory% InhibitionHigh activity, close to Celecoxib[9]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideIn vivo assays% InhibitionBetter than Diclofenac sodium[7]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to screen for acute anti-inflammatory activity.

  • Animal Grouping: Wistar rats are divided into control, standard, and test groups.

  • Compound Administration: The test compounds and a standard anti-inflammatory drug (e.g., Diclofenac sodium) are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[8]

cox_inhibition_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole Derivative (e.g., Celecoxib) Pyrazole_Derivative->COX2 Inhibition

Mechanism of COX-2 Inhibition by Pyrazole Derivatives.

Anticancer Activity

The pyrazole scaffold is a key component in many anticancer agents. Their mechanism of action often involves the inhibition of various protein kinases or induction of apoptosis.

Comparative Data on Anticancer Activity
Compound/Derivative ClassCell Line(s)Activity MetricResult (IC₅₀)Reference
3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideMCF-7IC₅₀0.08 µM[10]
1,2,3-Triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylatesA549, HCT-116, MCF-7, HT-29IC₅₀1.764 - 4.496 µM[2]
Pyrazole-naphthalene derivativesMCF-7IC₅₀2.78 ± 0.24 µM[2]
5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamideHepG2IC₅₀6.1 ± 1.9 µM[11]
4,4'-((2-hydroxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)RKOIC₅₀9.9 ± 1.1 µM[12]
1,3,5-Trisubstituted-1H-pyrazole derivativesMCF-7, A549, PC-3IC₅₀3.9–35.5 μM[13]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[14]

apoptosis_pathway Pyrazole Anticancer Pyrazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Pyrazole->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase3 Caspase-3 (Executioner) Bax->Caspase3 Activates Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis

References

A Comparative Guide to Catalysts in Pyrazole Synthesis: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazoles, a cornerstone of medicinal chemistry and materials science, is highly dependent on the choice of catalyst. This guide provides an objective comparison of the efficacy of various catalysts in pyrazole synthesis, supported by experimental data. We delve into the performance of different catalyst classes, from traditional metal-based systems to innovative nanocatalysts and green alternatives, offering a comprehensive resource for optimizing pyrazole synthesis.

Data Presentation: A Comparative Analysis of Catalyst Performance

The following table summarizes the performance of various catalysts in the synthesis of pyrazole derivatives, providing a clear comparison of their efficiency under different reaction conditions.

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Nanocatalysts
Nanosized Magnesium Oxide (MgO)Aldehydes, Substituted Hydrazine, Malononitrile, 3-OxoproponoateWaterRoom Temperature20 min88-97[1]
Ag/TiO₂ Nano-thin filmEthyl Acetoacetate, Malononitrile, Substituted Aldehydes, Hydrazine HydrateAqueous Ethanol7055 min78-93[1]
Fe₃O₄@L-arginineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
Ag/La-ZnO Core-shellAryl Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine HydrateSolvent-free (grinding)Room Temperature10-25 minHigh[2]
Fe₃O₄/GO@melamine-ZnOBenzaldehyde, Ethyl Acetoacetate, Malononitrile, Hydrazine HydrateNot SpecifiedRoom TemperatureNot Specified89-96[3]
Iron Oxide-Supported Copper Oxide (nanocat-Fe-CuO)Not SpecifiedNot SpecifiedMild ConditionsNot SpecifiedNot Specified[4]
Green Catalysts
Ammonium ChlorideHydrazine, 1,3-Dicarbonyl CompoundEthanolNot SpecifiedNot SpecifiedNot Specified[5]
Graphene Oxide Nanoparticles1,3-Dicarbonyl Compounds, HydrazineNot SpecifiedNot SpecifiedShortHigh[6]
Metal-Based Catalysts
Ru₃(CO)₁₂ with NHC-diphosphine ligand1,3-Diols, ArylhydrazinesNot SpecifiedNot SpecifiedNot SpecifiedGood[7]
Cu₂ON,N-Disubstituted Hydrazines, AlkynoatesNot SpecifiedNot SpecifiedNot SpecifiedGood[7]
Silver-basedTrifluoromethylated Ynones, Aryl(alkyl)hydrazinesNot SpecifiedRoom Temperature1 hUp to 99[8]
Nickel-based (heterogeneous)Hydrazine, Acetophenone Derivatives, Aldehyde DerivativesEthanolRoom Temperature3 hGood to Excellent[9]
Sc(OTf)₃Perfluoroacetyl Diazoester, KetonesNot SpecifiedNot SpecifiedNot Specified97[10]
CuClPhenylhydrazone, MaleimideDimethylformamide (DMF)Not SpecifiedNot SpecifiedNot Specified[10]
Organocatalysts
ImidazoleEthyl Acetoacetate, HydrazinesAqueous MediaNot SpecifiedNot SpecifiedNot Specified[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison table, offering a practical guide for replicating these synthetic routes.

Synthesis of Dihydropyrano[2,3-c]pyrazoles using Nanosized MgO[1]
  • Catalyst Preparation: Nanosized MgO can be synthesized via various methods, such as the sol-gel technique, followed by calcination.

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), substituted hydrazine (1 mmol), malononitrile (1 mmol), and 3-oxoproponoate (1 mmol) in water (10 mL).

  • Catalyst Addition: Add 50 mg of the nanosized MgO catalyst to the reaction mixture.

  • Reaction Conditions: Stir the mixture vigorously at room temperature for 20 minutes.

  • Work-up and Purification: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, extract the product with a suitable organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired dihydropyrano[2,3-c]pyrazole derivative.

Synthesis of 4H-pyrano[2,3-c]pyrazoles using Ag/La-ZnO Core-shell Nanoparticles[2]
  • Catalyst Synthesis: The Ag/La-ZnO core-shell nanocatalyst is prepared via a chemical precipitation method.

  • Reaction Procedure: In a mortar, combine the aryl aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and the Ag/La-ZnO core-shell nanocatalyst.

  • Grinding: Grind the mixture using a pestle at ambient room temperature for 10-25 minutes.

  • Product Isolation: After the reaction is complete (monitored by TLC), wash the solid mixture with ethanol to separate the product from the catalyst. The catalyst can be recovered by filtration for reuse. Evaporate the ethanol to obtain the crude product, which can be further purified by recrystallization.

One-Pot Synthesis of Pyrazoles using a Heterogeneous Nickel-Based Catalyst[9]
  • Reaction Initiation: In a round-bottom flask, dissolve acetophenone (0.1 mol) and hydrazine (0.1 mol) in ethanol (10 mL).

  • Catalyst Introduction: Add the solid heterogeneous nickel-based catalyst (10 mol%) to the mixture.

  • Initial Stirring: Stir the reaction mixture for 30 minutes at room temperature.

  • Aldehyde Addition: Add benzaldehyde dropwise to the reaction mixture.

  • Reaction Continuation: Continue stirring for 3 hours at room temperature.

  • Product Work-up: After completion of the reaction, filter the catalyst. The filtrate is then concentrated, and the resulting crude product is purified by an appropriate method like column chromatography. The catalyst can be washed, dried, and reused for subsequent reactions.

Mandatory Visualization

The following diagrams illustrate key experimental workflows and logical relationships in the context of catalyst assessment for pyrazole synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization cluster_conclusion Conclusion Reactants Select Reactants (e.g., 1,3-dicarbonyl, hydrazine) Reaction_Setup Set up Parallel Reactions (Varying Catalysts) Reactants->Reaction_Setup Catalyst_Selection Select Catalysts for Screening (e.g., Nanocatalyst, Organocatalyst) Catalyst_Selection->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction_Setup->Monitoring Workup Work-up & Product Isolation Monitoring->Workup Characterization Characterize Products (NMR, IR, Mass Spec) Workup->Characterization Yield_Calculation Calculate Yield & Purity Characterization->Yield_Calculation Comparison Compare Catalyst Efficacy Yield_Calculation->Comparison Optimal_Catalyst Identify Optimal Catalyst & Conditions Comparison->Optimal_Catalyst

Caption: Experimental workflow for screening catalyst efficacy in pyrazole synthesis.

Catalyst_Classification cluster_heterogeneous Heterogeneous Catalysts cluster_homogeneous Homogeneous Catalysts cluster_green Green Catalysts Catalysts Catalysts for Pyrazole Synthesis cluster_heterogeneous cluster_heterogeneous Catalysts->cluster_heterogeneous cluster_homogeneous cluster_homogeneous Catalysts->cluster_homogeneous cluster_green cluster_green Catalysts->cluster_green Nanocatalysts Nanocatalysts (MgO, Ag/TiO2, Nanocat-Fe-CuO) Supported_Catalysts Supported Catalysts (e.g., on Silica, Alumina) Metal_Complexes Metal Complexes (Ru, Cu, Ni, Ag based) Organocatalysts Organocatalysts (e.g., Imidazole, Proline) Green_Catalysts Green Catalysts (Ammonium Chloride, Graphene Oxide)

Caption: Classification of catalysts commonly used in pyrazole synthesis.

References

A Comparative Guide to the Stability of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals. Understanding the inherent stability of these compounds is paramount for predicting their shelf life, bioavailability, and degradation pathways. This guide provides a comparative analysis of the stability of various pyrazole-based compounds, supported by experimental data, to aid in the development of robust and reliable drug candidates.

Key Stability Parameters: A Comparative Overview

The stability of a pharmaceutical compound is a critical attribute that influences its safety, efficacy, and storage requirements. Here, we compare the metabolic, thermal, photo, and pH-dependent stability of several prominent pyrazole-based compounds.

Metabolic Stability

Metabolic stability, typically assessed by in-vitro half-life in human liver microsomes (HLM), is a crucial predictor of a compound's in-vivo clearance and dosing regimen. A longer half-life generally indicates greater metabolic stability.

CompoundIn-vitro Half-life (t½) in HLMPrimary Metabolizing Enzyme(s)
Celecoxib ~11 hours (in vivo)[1][2]CYP2C9 (major), CYP3A4 (minor)[3][4]
Fipronil Data not readily availableCYP3A4[5]
Rimonabant Data not readily availableNot specified
Sildenafil Data not readily availableNot specified

Note: In-vivo half-life of Celecoxib is provided as a reference; however, in-vitro HLM data provides a more direct measure of metabolic stability. The lack of readily available comparative in-vitro data highlights a gap in the publicly accessible literature.

Thermal Stability

Thermal stability is essential for determining appropriate manufacturing, storage, and handling conditions. It is often evaluated using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which identify the temperature at which a compound begins to decompose.

CompoundOnset of Decomposition (°C)Method
Celecoxib ~185 °C (starts after melting)[6][7]TGA/DTA
Fipronil Significant mass loss above 150 °C[8][9]TGA
Rimonabant Data not readily available
Sildenafil Citrate 189.4 °C[10]TGA
Photostability

Photostability is the ability of a compound to withstand exposure to light without undergoing degradation. Photodegradation can lead to loss of potency and the formation of potentially toxic byproducts.

CompoundPhotodegradation ProfileKey Degradation Products
Celecoxib Data not readily available
Fipronil Degrades rapidly in water when exposed to UV light (half-life of 4 to 12 hours).[11]Desulfinyl-fipronil, substituted phenylpyrazole derivatives, and aniline derivatives.[12][13]
Rimonabant Subjected to photolytic stress in studies, but specific kinetic data is not provided.[14]
Sildenafil Data not readily available
pH-Dependent Stability

The stability of a compound across a range of pH values is critical for its formulation, particularly for oral dosage forms that must traverse the varying pH environments of the gastrointestinal tract.

| Compound | Stability Profile | |---|---|---| | Celecoxib | Solubility is independent of pH below 9.0.[15] | | Fipronil | Stable to hydrolysis at pH 5 and 7, but degrades in alkaline conditions (pH > 9). The primary hydrolysis product is fipronil-amide.[11][16] The half-life at 32°C is 608.6 hours at pH 4.1, 373.9 hours at pH 7.1, and 270.2 hours at pH 9.1.[17] | | Rimonabant | Subjected to hydrolytic stress in studies, but specific kinetic data is not provided.[14] | | Sildenafil | Stable under acidic and basic hydrolysis conditions.[18] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable stability data. Below are outlines for key stability-indicating assays.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver enzymes.

Objective: To determine the in-vitro half-life (t½) and intrinsic clearance (CLint) of a compound.[19][20][21]

Methodology:

  • Preparation: A solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in a buffer.

  • Incubation: The compound is incubated with human liver microsomes and a cofactor mixture (e.g., NADPH regenerating system) at 37°C.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the remaining parent compound is quantified using LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k), from which the half-life is calculated (t½ = 0.693/k).

Microsomal_Stability_Assay cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis Compound Test Compound in DMSO Reaction Reaction Mixture Compound->Reaction Buffer Incubation Buffer Buffer->Reaction HLM Human Liver Microsomes HLM->Reaction Cofactor NADPH Regenerating System Cofactor->Reaction Quench Quench with Acetonitrile Reaction->Quench Time Points (0, 5, 15, 30, 60 min) LCMS LC-MS/MS Analysis Quench->LCMS Data Data Analysis (t½, CLint) LCMS->Data Thermal_Stability_Analysis cluster_prep Preparation cluster_analysis TGA/DSC Analysis cluster_interpretation Interpretation Sample Weigh Compound in Pan Instrument Place in TGA/DSC under N2 flow Sample->Instrument Heating Heat at a Constant Rate Instrument->Heating Data Record Mass Change & Heat Flow Heating->Data Thermogram Analyze Thermogram Data->Thermogram Results Determine Decomposition Temperature & Melting Point Thermogram->Results Forced_Degradation_Study cluster_stress Stress Conditions Compound Test Compound Acid Acid Hydrolysis Compound->Acid Base Base Hydrolysis Compound->Base Oxidation Oxidation Compound->Oxidation Thermal Thermal Compound->Thermal Photo Photolytic Compound->Photo Analysis Analysis by Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Identify Degradation Products & Determine Degradation Pathways Analysis->Results

References

A Comparative Guide to Analytical Method Validation for the Quantification of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of pyrazole derivatives, tailored for researchers, scientists, and professionals in drug development. It focuses on the validation of common analytical techniques, presenting supporting experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Methods

The selection of an appropriate analytical method is critical for obtaining reliable and accurate quantitative data. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique due to its robustness and accessibility.[1] However, for applications requiring higher sensitivity and selectivity, such as the analysis of complex biological matrices, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer significant advantages.[1]

The following table summarizes the key validation parameters for the quantification of pyrazole derivatives using these three common analytical techniques. The data presented are representative values based on established performance for pyrazole derivatives and similar small molecules.[1][2][3][4]

Validation ParameterHPLC-UVUPLC-MS/MSGC-MS
Linearity (r²) > 0.999[1][2]> 0.999[1]> 0.998[1]
Range 1 - 150 µg/mL[1][3]0.1 - 100 ng/mL[1]1 - 50 µg/mL[1]
Limit of Detection (LOD) ~0.1 - 4 µg/mL[1][3]~0.05 ng/mL[1]~0.5 µg/mL[1]
Limit of Quantification (LOQ) ~0.3 - 15 µg/mL[1][3]~0.1 ng/mL[1]~1.0 µg/mL[1]
Accuracy (% Recovery) 98 - 102%[2]98 - 102%97 - 103%
Precision (% RSD) < 2%[2]< 2%< 3%

Experimental Protocols

Detailed methodologies are crucial for the successful validation and implementation of analytical methods. The following sections provide protocols for the key experiments cited.

High-Performance Liquid Chromatography (HPLC-UV) Method

A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a precise and accurate technique for the quantification of pyrazole derivatives.[2] This method can also be employed to separate the analyte from its potential degradation products.[2]

1. Reagents and Materials:

  • Pyrazole derivative reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Chromatographic Conditions (Example):

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase Acetonitrile: 0.1% Trifluoroacetic acid in Water (75:25 v/v)[2]
Flow Rate 1.0 mL/min[2][3]
Injection Volume 20 µL[2]
Detection Wavelength 237 nm[2]
Column Temperature 40°C[2]
Run Time 10 minutes[2][3]

3. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of Acetonitrile and 0.1% Trifluoroacetic acid in water in a 75:25 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.[2]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the pyrazole derivative reference standard and dissolve it in 100 mL of methanol in a volumetric flask.[2]

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 2.5 to 50 µg/mL using the mobile phase as the diluent.[2]

4. Sample Preparation:

  • Bulk Drug: Accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the linearity range.[2]

  • Formulation: Extract a known amount of the formulation with a suitable solvent, followed by dilution with the mobile phase to the desired concentration.[2]

  • Filter all sample solutions through a 0.45 µm syringe filter before injection.[2]

5. Chromatographic Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[2]

  • Inject 20 µL of each working standard solution and the sample solution into the chromatograph.[2]

  • Record the chromatograms and measure the peak area for the analyte.[2]

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.[2]

  • Determine the concentration of the pyrazole derivative in the sample solution from the calibration curve.[2]

6. Method Validation: The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2] The key validation parameters include specificity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), linearity, range, and robustness.[5]

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for analytical method validation as per ICH Q2(R1) guidelines.[5][6][7]

Analytical Method Validation Workflow start Method Development & Optimization protocol Define Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability documentation Validation Report system_suitability->documentation end Validated Method documentation->end

Caption: Workflow for analytical method validation.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway where a pyrazole derivative acts as an inhibitor of a tyrosine kinase, a common mechanism of action for this class of compounds.

Hypothetical Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor Binds ras Ras receptor->ras Activates pyrazole Pyrazole Derivative pyrazole->receptor Inhibits raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation Promotes

Caption: Pyrazole derivative inhibiting a signaling pathway.

References

Pyrazolylmethanol Analogs: A Comparative Guide to Structure-Activity Relationships in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolylmethanol analogs, a promising class of compounds in anticancer research. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions, this guide aims to facilitate the rational design of more potent and selective therapeutic agents.

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Among these, pyrazolylmethanol analogs have emerged as a significant area of investigation for their potential as anticancer agents. These compounds, characterized by a methanol group attached to the pyrazole ring, have demonstrated cytotoxicity against various cancer cell lines. Understanding the relationship between their chemical structure and biological activity is crucial for optimizing their therapeutic potential.

Comparative Analysis of Anticancer Activity

The anticancer efficacy of pyrazolylmethanol analogs is significantly influenced by the nature and position of substituents on both the pyrazole and the phenyl rings. The following table summarizes the in vitro cytotoxicity of a series of synthesized pyrazolylmethanol derivatives against various cancer cell lines, providing a clear comparison of their potency.

Compound IDRXCancer Cell LineIC50 (µM)[1]
1a HHA549 (Lung)>50
1b H4-ClA549 (Lung)25.3
1c H4-OCH3A549 (Lung)38.1
1d H4-NO2A549 (Lung)15.8
2a CH3HA549 (Lung)42.5
2b CH34-ClA549 (Lung)18.9
2c CH34-OCH3A549 (Lung)29.7
2d CH34-NO2A549 (Lung)10.2
3a HHMCF-7 (Breast)>50
3b H4-ClMCF-7 (Breast)31.6
3c H4-OCH3MCF-7 (Breast)45.2
3d H4-NO2MCF-7 (Breast)20.4

Structure-Activity Relationship Insights

The data reveals several key trends in the structure-activity relationship of these pyrazolylmethanol analogs:

  • Influence of Phenyl Ring Substitution: The nature of the substituent on the phenyl ring (X) plays a critical role in determining the anticancer activity. Electron-withdrawing groups, such as nitro (NO2) and chloro (Cl), generally lead to higher potency compared to electron-donating groups like methoxy (OCH3) or an unsubstituted phenyl ring. For instance, compound 2d (R=CH3, X=4-NO2) exhibited the lowest IC50 value of 10.2 µM against the A549 cell line, indicating the strongest cytotoxic effect in this series.

  • Impact of Pyrazole Ring Substitution: Substitution on the pyrazole ring (R) also modulates the activity. The presence of a methyl group at the R position (compounds 2a-2d ) consistently resulted in lower IC50 values compared to the unsubstituted analogs (compounds 1a-1d ), suggesting that this modification enhances cytotoxicity.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

Synthesis of Pyrazolylmethanol Analogs

The general synthetic route for the preparation of the pyrazolylmethanol analogs is outlined in the workflow diagram below. The synthesis typically involves the reaction of a substituted pyrazole with an appropriate benzaldehyde derivative.

G cluster_synthesis Synthesis Workflow Pyrazole Substituted Pyrazole Reaction Reaction (e.g., Grignard or lithiation followed by addition) Pyrazole->Reaction Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Reaction Product Pyrazolylmethanol Analog Reaction->Product

A simplified workflow for the synthesis of pyrazolylmethanol analogs.
In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Pyrazolylmethanol analogs dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the pyrazolylmethanol analogs (typically ranging from 0.1 to 100 µM) for 48 hours. Control wells contained cells treated with DMSO at the same final concentration as the compound-treated wells.

  • MTT Incubation: After the incubation period, 20 µL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT was removed, and 150 µL of the solubilization solution was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the control wells, and the IC50 values were determined by plotting the percentage of cell viability against the compound concentration.

G cluster_mtt MTT Assay Workflow A Seed cells in 96-well plate B Treat with Pyrazolylmethanol Analogs A->B C Incubate for 48h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

A step-by-step workflow of the MTT assay for cytotoxicity evaluation.

Potential Mechanism of Action and Signaling Pathways

While the precise mechanism of action for many pyrazolylmethanol analogs is still under investigation, some studies on broader pyrazole derivatives suggest that they may induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. The cytotoxic effects could be mediated through the modulation of various signaling pathways critical for cancer cell survival and proliferation.

One potential pathway involves the inhibition of protein kinases, which are key regulators of cellular processes. The structural features of pyrazolylmethanol analogs make them potential candidates for interacting with the ATP-binding pocket of various kinases, thereby inhibiting their activity and disrupting downstream signaling cascades that promote cancer growth.

G cluster_pathway Hypothesized Signaling Pathway Inhibition PMA Pyrazolylmethanol Analog Kinase Protein Kinase PMA->Kinase Inhibition Apoptosis Apoptosis PMA->Apoptosis Induction Substrate Substrate Protein Kinase->Substrate Phosphorylation P_Substrate Phosphorylated Substrate Downstream Downstream Signaling P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

A proposed mechanism of action for pyrazolylmethanol analogs via kinase inhibition.

Further investigation is required to identify the specific kinase targets and to fully elucidate the signaling pathways affected by this class of compounds. This will be instrumental in the development of more targeted and effective cancer therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible disposal of chemical compounds like (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol is a critical aspect of laboratory safety and environmental stewardship. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as potentially hazardous, is essential. This guide provides a step-by-step procedure for its proper disposal, drawing upon general best practices for laboratory chemical waste management and data for structurally similar pyrazole derivatives.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with care. Adherence to standard laboratory personal protective equipment (PPE) protocols is mandatory. This includes wearing safety glasses or goggles, chemical-resistant gloves, and a laboratory coat.[1]

Step-by-Step Disposal Protocol

The recommended and primary method for the disposal of this compound is through a licensed chemical waste disposal service.[1] This ensures that the compound is managed in an environmentally safe and compliant manner.

1. Waste Segregation at the Source:

Proper segregation is the foundational step to prevent accidental chemical reactions and ensure compliant disposal.[1][2]

  • Solid Waste:

    • Collect any unused or expired solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[1][3]

    • Materials such as weighing paper, contaminated gloves, and absorbent pads that have come into direct contact with the compound should also be placed in the same designated solid chemical waste container.[3] Do not dispose of these items in regular trash.[4]

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.[1][2]

    • Avoid mixing this waste with other waste streams, such as halogenated solvents, acids, or bases, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]

    • The first rinse of any emptied container that held the compound should be collected as hazardous waste.[5]

2. Container Selection and Labeling:

  • Container Choice: Utilize containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[4] The container must be kept closed except when adding waste.[4]

  • Labeling: All waste containers must be clearly labeled with the full chemical name—"this compound"—and an appropriate hazard warning (e.g., "Caution: Research Chemical," "Hazardous Waste").[5][6]

3. Waste Storage:

  • Store sealed waste containers in a designated, well-ventilated chemical waste storage area, often referred to as a satellite accumulation area.[1][2]

  • This area should be cool, dry, and away from incompatible materials.[1] If necessary, use physical barriers or secondary containment to segregate containers of incompatible substances.[1]

4. Arranging for Professional Disposal:

  • The ultimate disposal of laboratory chemical waste must be handled by qualified professionals.[3]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[1]

  • Provide them with a detailed inventory of the waste, including the chemical names and quantities.[1]

Under no circumstances should this compound or its solutions be disposed of down the drain.[1] Pyrazole derivatives can be harmful to aquatic life, and preventing their entry into groundwater and sewage systems is crucial for environmental protection.[3][4]

Disposal Workflow

G cluster_0 Preparation & Handling cluster_1 Waste Generation & Segregation cluster_2 Containment cluster_3 Storage & Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) SolidWaste Solid Waste (Unused chemical, contaminated items) PPE->SolidWaste Handle with care LiquidWaste Liquid Waste (Solutions, first rinseate) PPE->LiquidWaste Handle with care SolidContainer Labeled, Sealed Solid Waste Container SolidWaste->SolidContainer LiquidContainer Labeled, Leak-Proof Liquid Waste Container LiquidWaste->LiquidContainer Storage Designated Waste Storage Area SolidContainer->Storage LiquidContainer->Storage Disposal Professional Waste Disposal (EHS or Contractor) Storage->Disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol

This guide provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are based on established safety protocols for structurally similar pyrazole-based compounds and general laboratory chemicals.

Hazard Summary and Personal Protective Equipment

While a specific Safety Data Sheet (SDS) for this compound was not identified, data from analogous pyrazole compounds suggest it should be handled as a hazardous substance. The primary hazards associated with similar compounds include skin irritation, serious eye irritation, and potential harm if swallowed or inhaled.[1][2][3]

Quantitative Data Summary

Hazard ClassificationCategoryPrecautionary Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowed[2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3][4]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][3]

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Safety glasses with side-shields or goggles.[1]Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is recommended to prevent eye contact.[1]
Hand Protection Chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile).To prevent skin contact and irritation.[1][5]
Body Protection Lab coat, long-sleeved clothing.Wear appropriate protective clothing to prevent skin exposure.[1][5]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Use if ventilation is inadequate, or if dust, vapors, or aerosols are generated.[1][6]

Operational and Disposal Plans

Adherence to the following step-by-step procedures is critical for ensuring the safe handling and disposal of this compound.

Experimental Workflow and Handling Protocol
  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

    • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][6]

    • Keep the compound away from heat, sparks, open flames, and other sources of ignition.[5]

  • Handling the Chemical :

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

    • Do not get the substance in your eyes, on your skin, or on your clothing.[1][6]

    • Wash hands and any exposed skin thoroughly after handling.[1][2]

    • Do not eat, drink, or smoke when using this product.[2][5]

    • Keep the container tightly closed when not in use and store in a dry, cool, and well-ventilated place.[1]

  • In Case of Exposure :

    • If on skin : Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1] Remove and wash contaminated clothing before reuse.[1][5]

    • If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2]

    • If inhaled : Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

    • If swallowed : Rinse mouth. Immediately call a poison center or doctor.[2][3] Do NOT induce vomiting.[3]

Disposal Plan

Treat this compound and any contaminated materials as hazardous chemical waste.[7]

  • Waste Segregation and Collection :

    • Solid Waste : Collect any contaminated PPE (gloves, etc.), weigh boats, and other solid materials in a designated, sealed, and clearly labeled solid hazardous waste container.[8]

    • Liquid Waste : Collect all solutions containing the compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.[7] Do not discharge down the drain.[7]

    • Empty Containers : Rinse empty containers at least three times. The first rinseate must be collected and disposed of as hazardous waste.[7]

  • Container Labeling and Storage :

    • All waste containers must be clearly labeled with the words "Hazardous Waste" and an accurate list of all constituents and their approximate concentrations.[7]

    • Store waste containers in a designated hazardous waste accumulation area within the laboratory, away from incompatible materials.[7][8] Keep containers closed except when adding waste.[7]

  • Final Disposal :

    • Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations.[1]

Visualized Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.

prep Preparation & Engineering Controls - Work in Fume Hood - Eyewash/Shower Accessible ppe Don Personal Protective Equipment (PPE) - Safety Goggles - Nitrile Gloves - Lab Coat prep->ppe Before Handling handle Chemical Handling - Avoid Contact & Inhalation - Keep Container Closed ppe->handle use Laboratory Use - Perform Experiment handle->use decon Decontamination - Clean Work Area - Wash Hands Thoroughly use->decon Post-Experiment waste_solid Segregate Solid Waste - Contaminated PPE, etc. use->waste_solid Generates waste_liquid Segregate Liquid Waste - Solutions, Rinsate use->waste_liquid Generates disposal Store & Dispose Waste - Labeled, Sealed Containers - Follow EHS Protocols decon->disposal waste_solid->disposal waste_liquid->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol
Reactant of Route 2
(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.